molecular formula C6H14N2O6 B3049953 Ethylenediamine tartrate CAS No. 22719-15-9

Ethylenediamine tartrate

Cat. No.: B3049953
CAS No.: 22719-15-9
M. Wt: 210.19 g/mol
InChI Key: QFJAZXGJBIMYLJ-UHFFFAOYSA-N
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Description

Ethylenediamine tartrate is an organic salt with significant value in fundamental materials science and crystal growth research. It is formed from ethylenediamine and tartaric acid . This compound is historically notable for its use in growing large, high-quality single crystals, which were first produced in quantity for their piezoelectric properties—the ability to generate an electric charge under mechanical stress—for applications such as electro-acoustic filters . Modern research continues to explore its strong piezoelectric effect for sensors and transducers . Furthermore, because it crystallizes in a non-centrosymmetric structure, it exhibits nonlinear optical (NLO) properties, making it a candidate for frequency conversion of laser light, with studies reporting a second harmonic generation (SHG) efficiency of 0.13 times that of potassium dihydrogen phosphate (KDP) . Single crystals of this compound are typically grown from an aqueous solution via slow evaporation technique at room temperature . Researchers also utilize this compound as a chiral resolving agent in stereochemistry to separate the enantiomers of metal complexes, such as tris(ethylenediamine)cobalt(III) . The hydrate form, ethylenediamine ditartrate dihydrate (EDADTDH), is well-characterized and crystallizes in the tetragonal system . Thermally, the dihydrate crystal is stable up to approximately 100°C . This product is intended for research applications in a laboratory setting only. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QFJAZXGJBIMYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912609
Record name 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1)
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Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22719-15-9, 996-78-1
Record name Ethylenediamine tartrate
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Record name Ethylenediamine tartrate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylenediamine Tartrate from Ethylenediamine and Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylenediamine (B42938) tartrate, a compound with significant applications in chiral resolution and as a precursor in pharmaceutical and materials science. This document details the fundamental chemical principles, experimental protocols for various synthesis and crystallization methods, and key analytical data for the characterization of the final product.

Introduction

Ethylenediamine tartrate is an organic salt formed from the acid-base reaction between the bidentate organic base ethylenediamine and the dicarboxylic acid, tartaric acid. The chirality of tartaric acid makes this compound a valuable resolving agent in separating enantiomers.[1] Furthermore, its crystalline forms exhibit piezoelectric and nonlinear optical (NLO) properties, making it a subject of interest in materials science research.[1] This guide will focus on the synthesis, purification, and characterization of this compound, providing detailed methodologies and data to support research and development activities.

Chemical Principles

The synthesis of this compound is a straightforward acid-base neutralization reaction. Ethylenediamine, with its two basic amino groups, reacts with the two carboxylic acid groups of tartaric acid. The stoichiometry of the reaction is crucial, with a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid typically employed to yield the desired ethylenediamine ditartrate salt.[1] The reaction results in the formation of the ethylenediammonium dication and two tartrate anions.

Reaction Scheme:

The formation of different crystalline forms, such as the anhydrous and hydrated polymorphs, is highly dependent on the reaction and crystallization conditions, particularly temperature.[1]

Synthesis and Purification Protocols

Two primary methods for the synthesis of this compound are solution-based synthesis and mechanochemical synthesis.

Solution-Based Synthesis

This is the most common method, offering excellent control over product purity and crystallinity.

Experimental Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve L-(+)-tartaric acid in deionized water. A typical concentration is around 1 mole of tartaric acid per 2-3 liters of water.

  • Addition of Ethylenediamine: While stirring, slowly add a stoichiometric amount (1:2 molar ratio of ethylenediamine to tartaric acid) of ethylenediamine to the tartaric acid solution. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.

  • Heating and pH Adjustment: Heat the solution to approximately 60°C to ensure complete dissolution of the reactants.[1] The pH of the solution should be maintained in the range of 6.5 to 8.0 to ensure the formation of the desired salt.[2] If necessary, the pH can be adjusted with a dilute solution of ammonium (B1175870) hydroxide.[2]

  • Crystallization: The product is isolated through crystallization, which can be achieved by two primary methods:

    • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature over several days. This method typically yields large, high-quality single crystals.[1]

    • Controlled Cooling: For the anhydrous form, cool the saturated solution from a temperature above 41°C. For the dihydrate form, crystallization should be induced by cooling a saturated solution from a temperature below 41°C.[3] A slow cooling rate is recommended for obtaining well-defined crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities, and dry under vacuum at a temperature below 40°C to prevent the loss of water of hydration in the case of the dihydrate.

Mechanochemical Synthesis

This method offers a solvent-free and often faster alternative to solution-based synthesis.

Experimental Protocol:

  • Milling: Place stoichiometric amounts of solid ethylenediamine and tartaric acid in a ball mill.

  • Reaction: Mill the reactants for a specified period. The mechanical energy from milling initiates the solid-state reaction.

  • Isolation: The resulting powder is the this compound salt. Further purification can be achieved by recrystallization from water if necessary.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₁₄N₂O₆[4]
Molecular Weight 210.19 g/mol [4]
Appearance Colorless crystals[5]
Boiling Point 487.3°C at 760 mmHg[6]
Flash Point 248.5°C[6]
Crystallographic Data

This compound is known to exist in at least two forms: an anhydrous form and a dihydrate form.

ParameterAnhydrous Ethylenediamine d-tartrateEthylenediamine ditartrate dihydrate
Crystal System MonoclinicTetragonal
Space Group P2₁P4₁2₁2
a (Å) 8.9747.531
b (Å) 8.7977.531
c (Å) 5.98430.065
α (°) 9090
β (°) 105.4090
γ (°) 9090
Z 24
Reference [1][3]
Spectroscopic Data
Technique Key Features Reference
¹H NMR (D₂O) Chemical shifts for ethylenediamine and tartrate protons.[7]
¹³C NMR Signals corresponding to the carbon atoms in the ethylenediammonium and tartrate ions.[8]
Infrared (IR) Characteristic absorption bands for N-H (amine salt), C=O (carboxylate), C-O, and O-H functional groups.[9]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_product Product Ethylenediamine Ethylenediamine Addition Add Ethylenediamine Ethylenediamine->Addition Tartaric_Acid Tartaric Acid Dissolution Dissolve Tartaric Acid in Water Tartaric_Acid->Dissolution Dissolution->Addition Heating Heat to 60°C (pH 6.5-8.0) Addition->Heating Slow_Evaporation Slow Evaporation Heating->Slow_Evaporation Method 1 Controlled_Cooling Controlled Cooling Heating->Controlled_Cooling Method 2 Crystals This compound Crystals Slow_Evaporation->Crystals Controlled_Cooling->Crystals

Caption: Solution-Based Synthesis Workflow for this compound.

Logical_Relationship Reaction_Conditions Reaction & Crystallization Conditions Temperature Temperature Reaction_Conditions->Temperature pH pH Reaction_Conditions->pH Stoichiometry Stoichiometry Reaction_Conditions->Stoichiometry Crystal_Form Crystal Form (Anhydrous/Dihydrate) Temperature->Crystal_Form Yield Yield pH->Yield Purity Purity pH->Purity Stoichiometry->Yield Stoichiometry->Purity Product_Properties Product Properties Crystal_Form->Product_Properties Yield->Product_Properties Purity->Product_Properties

Caption: Key Parameters Influencing this compound Synthesis.

References

An In-depth Technical Guide to the Piezoelectric Properties of Ethylenediamine Tartrate (EDT) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the piezoelectric properties of Ethylenediamine (B42938) Tartrate (EDT) crystals. Historically significant for their application in electro-acoustic filters, EDT crystals continue to be of interest for their strong piezoelectric effect, which is valuable in the development of sensors and transducers.[1] This document details the quantitative piezoelectric and elastic properties of EDT, outlines the experimental protocols for crystal growth and characterization, and illustrates key concepts through diagrams.

Core Piezoelectric and Elastic Properties

Ethylenediamine tartrate ((C₂H₄(NH₃)₂)C₄H₄O₆) is an organic salt that crystallizes in the monoclinic system, belonging to the space group P2₁.[1] This non-centrosymmetric crystal structure is a fundamental prerequisite for the exhibition of piezoelectricity—the ability to generate an electric charge in response to applied mechanical stress.[1] The piezoelectric and elastic properties of EDT have been thoroughly characterized, and the key quantitative data is summarized in the tables below.

The following tables present the piezoelectric, dielectric, and elastic constants for single-crystal this compound. The data is primarily derived from the extensive work of R. Bechmann (1950), which remains a foundational reference for the properties of this material. The standard IRE (now IEEE) notation is used for the coefficients, where the subscripts refer to the crystallographic axes.

Table 1: Piezoelectric and Dielectric Constants of this compound at Room Temperature

PropertySymbolValueUnit
Piezoelectric Strain Constants
d₁₄-40.910⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N
d₁₆+16.110⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N
d₂₁+13.310⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N
d₂₂-41.510⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N
d₂₃+36.210⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N
d₂₅+38.610⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N
d₃₄+36.710⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N
d₃₆-51.310⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N
Piezoelectric Stress Constants
e₁₄-2.8510⁴ c.g.s.e.s.u. or C/m²
e₁₆+1.2810⁴ c.g.s.e.s.u. or C/m²
e₂₁+2.4310⁴ c.g.s.e.s.u. or C/m²
e₂₂-5.6010⁴ c.g.s.e.s.u. or C/m²
e₂₃+2.3710⁴ c.g.s.e.s.u. or C/m²
e₂₅+1.8310⁴ c.g.s.e.s.u. or C/m²
e₃₄+3.6310⁴ c.g.s.e.s.u. or C/m²
e₃₆-4.2710⁴ c.g.s.e.s.u. or C/m²
Dielectric Constants
Relative Permittivity at constant strainε₁₁5.82Dimensionless
ε₂₂6.51Dimensionless
ε₃₃6.13Dimensionless
ε₁₃+0.25Dimensionless

Table 2: Elastic Constants of this compound at Room Temperature

PropertySymbolValueUnit
Elastic Compliance Constants
s₁₁4.8310⁻¹² cm²/dyne
s₂₂3.4210⁻¹² cm²/dyne
s₃₃5.8610⁻¹² cm²/dyne
s₄₄12.0010⁻¹² cm²/dyne
s₅₅8.3510⁻¹² cm²/dyne
s₆₆8.9510⁻¹² cm²/dyne
s₁₂-1.6310⁻¹² cm²/dyne
s₁₃-1.0410⁻¹² cm²/dyne
s₂₃-0.6810⁻¹² cm²/dyne
s₁₅-1.2510⁻¹² cm²/dyne
s₂₅+0.7810⁻¹² cm²/dyne
s₃₅+1.4510⁻¹² cm²/dyne
s₄₆-1.5810⁻¹² cm²/dyne
Elastic Stiffness Constants
c₁₁2.7210¹¹ dyne/cm²
c₂₂3.8610¹¹ dyne/cm²
c₃₃2.3010¹¹ dyne/cm²
c₄₄0.8410¹¹ dyne/cm²
c₅₅1.3410¹¹ dyne/cm²
c₆₆1.1510¹¹ dyne/cm²
c₁₂1.3710¹¹ dyne/cm²
c₁₃0.9810¹¹ dyne/cm²
c₂₃1.3110¹¹ dyne/cm²
c₁₅0.4910¹¹ dyne/cm²
c₂₅-0.1910¹¹ dyne/cm²
c₃₅-0.4210¹¹ dyne/cm²
c₄₆0.1310¹¹ dyne/cm²

Table 3: Temperature Coefficients of Piezoelectric and Elastic Constants

PropertyTemperature Coefficient (1/X * dX/dT)Unit
Piezoelectric Strain Constants (d)
T(d₁₄)+11.810⁻⁴ /°C
T(d₁₆)-11.410⁻⁴ /°C
T(d₂₁)+1.210⁻⁴ /°C
T(d₂₂)+8.610⁻⁴ /°C
T(d₂₃)+2.410⁻⁴ /°C
T(d₂₅)+10.210⁻⁴ /°C
T(d₃₄)-1.410⁻⁴ /°C
T(d₃₆)+1.010⁻⁴ /°C
Elastic Compliance Constants (s)
T(s₁₁)+3.110⁻⁴ /°C
T(s₂₂)+3.610⁻⁴ /°C
T(s₃₃)+3.210⁻⁴ /°C
T(s₄₄)+5.310⁻⁴ /°C
T(s₅₅)+4.310⁻⁴ /°C
T(s₆₆)+5.110⁻⁴ /°C

Experimental Protocols

The characterization of the piezoelectric properties of EDT crystals involves two main stages: the growth of high-quality single crystals and the measurement of their electromechanical properties.

High-quality single crystals of EDT are typically grown from an aqueous solution. Two common methods are the slow evaporation technique and the temperature reduction method.

A. Slow Evaporation Method

  • Solution Preparation: Prepare a saturated aqueous solution of this compound. This is achieved by reacting a 1:2 molar ratio of ethylenediamine with L-(+)-tartaric acid in deionized water.[1] The pH of the solution should be carefully controlled to be in the neutral to slightly acidic range to ensure the formation of the desired salt.[1]

  • Filtration: Filter the saturated solution using a fine filter paper (e.g., Whatman No. 1) to remove any impurities or undissolved particles.

  • Crystallization: Transfer the filtered solution to a clean crystallizing dish or beaker. Cover the container with a perforated lid (e.g., paraffin (B1166041) film with small holes) to allow for slow evaporation of the solvent at a constant room temperature.

  • Seed Crystal Selection: After a few days, small seed crystals will start to form at the bottom of the container. Select a well-formed, transparent seed crystal.

  • Crystal Growth: Suspend the selected seed crystal in the saturated solution using a thin nylon thread. Ensure the seed crystal is fully submerged and not touching the walls or bottom of the container.

  • Harvesting: Allow the crystal to grow over several weeks to the desired size. Once the desired size is achieved, carefully remove the crystal from the solution and dry it with a soft, lint-free cloth.

B. Temperature Reduction Method

  • Saturated Solution at Elevated Temperature: Prepare a saturated solution of EDT in water at a temperature between 40.6°C and 50°C. The pH of the solution can be adjusted to approximately 7.5 using ammonium (B1175870) hydroxide (B78521) to promote better crystal quality.

  • Seed Crystal Introduction: Place a seed crystal in the saturated solution.

  • Controlled Cooling: Gradually reduce the temperature of the solution from the initial elevated temperature towards 40.6°C. This controlled cooling keeps the solution supersaturated, promoting crystal growth on the seed.

  • Alternative Constant Temperature Method: Alternatively, feed a solution saturated at a higher temperature into a tank containing seed crystals maintained at a constant, slightly lower temperature (within the 40.6°C to 50°C range).

The resonance method is a widely used dynamic technique to determine the elastic, dielectric, and piezoelectric constants of a crystal. This method involves measuring the electrical impedance of a suitably cut and electroded crystal sample as a function of frequency.

1. Sample Preparation:

  • Crystal Orientation: Orient the grown EDT crystal using X-ray diffraction to identify the crystallographic axes (a, b, c).

  • Cutting and Polishing: Cut the crystal into specific geometries (e.g., rectangular plates or bars) with faces perpendicular to the crystallographic axes or other desired orientations. The dimensions of the sample will determine the resonance frequencies of different vibrational modes.

  • Electroding: Apply conductive electrodes (e.g., sputtered gold or silver paste) to the appropriate faces of the crystal sample. The placement of the electrodes depends on the specific piezoelectric coefficient to be measured.

2. Measurement Procedure (Resonance-Antiresonance Method):

  • Equipment:

    • Impedance Analyzer

    • Sample holder with electrical contacts

    • Temperature-controlled chamber

  • Procedure:

    • Mount the prepared crystal sample in the holder and place it inside the temperature-controlled chamber.

    • Connect the electrodes of the sample to the impedance analyzer.

    • Sweep the frequency of the applied AC voltage across a range that includes the expected resonance (f_r) and anti-resonance (f_a) frequencies of the sample for a specific vibrational mode.

    • Record the impedance (Z) and phase (θ) as a function of frequency. The resonance frequency (f_r) corresponds to the minimum impedance, and the anti-resonance frequency (f_a) corresponds to the maximum impedance.

    • Measure the low-frequency capacitance (C_T) of the sample.

    • From the measured values of f_r, f_a, C_T, and the dimensions and density of the sample, the electromechanical coupling factor (k), elastic constants (s or c), and piezoelectric constants (d) can be calculated using the appropriate equations for the specific crystal cut and vibrational mode.

    • Repeat the measurements for different sample orientations and vibrational modes to determine the full set of piezoelectric and elastic coefficients.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for characterizing the piezoelectric properties of EDT crystals and the relationship between its crystal structure and piezoelectricity.

experimental_workflow cluster_growth Crystal Growth cluster_prep Sample Preparation cluster_meas Piezoelectric Measurement prep Solution Preparation filt Filtration prep->filt cryst Crystallization & Seed Selection filt->cryst growth Suspended Crystal Growth cryst->growth harvest Harvesting & Drying growth->harvest orient X-ray Orientation harvest->orient cut Cutting & Polishing orient->cut electrode Electroding cut->electrode mount Sample Mounting electrode->mount impedance Impedance Analysis (f_r, f_a) mount->impedance capacitance Low-frequency Capacitance (C_T) mount->capacitance calc Calculation of Coefficients (d, s, k) impedance->calc capacitance->calc structure_property cluster_structure Crystal Structure cluster_property Piezoelectric Property mol Ethylenediamine + Tartaric Acid cryst_sys Monoclinic Crystal System (Space Group P2₁) mol->cryst_sys non_centro Non-centrosymmetric Unit Cell cryst_sys->non_centro piezo Piezoelectricity non_centro->piezo enables direct Direct Effect: Stress -> Electric Charge piezo->direct converse Converse Effect: Electric Field -> Strain piezo->converse

References

Unveiling the Nonlinear Optical Potential of Ethylenediamine Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine (B42938) tartrate, an organic salt, has garnered significant interest within the materials science community for its promising nonlinear optical (NLO) properties. Its non-centrosymmetric crystal structure is a key prerequisite for exhibiting second-order NLO phenomena, making it a candidate for applications in frequency conversion and other photonic technologies.[1][2] This technical guide provides an in-depth overview of the synthesis, crystal structure, and comprehensive characterization of the NLO properties of ethylenediamine tartrate and its dihydrate form (EDADTDH).

Synthesis and Crystal Growth

Single crystals of this compound are typically grown from an aqueous solution using the slow evaporation technique at room temperature.[1] The synthesis process involves dissolving stoichiometric amounts of ethylenediamine and L-(+)-tartaric acid in deionized water. The solution is then gently heated to ensure complete dissolution of the reactants before being allowed to crystallize through slow evaporation.[1]

Crystal Structure

Anhydrous ethylenediamine d-tartrate crystallizes in the monoclinic system with the space group P2₁, a non-centrosymmetric space group essential for second-order NLO activity.[1] The dihydrate form, ethylenediamine ditartrate dihydrate (EDADTDH), crystallizes in the tetragonal system.[1] The crystal structure is stabilized by an extensive network of hydrogen bonds.[1]

Nonlinear Optical Properties

This compound exhibits notable second and third-order nonlinear optical properties. The NLO response is attributed to the presence of delocalized π-electrons and the specific arrangement of molecules in the crystal lattice.[2]

Quantitative NLO Data

The key nonlinear optical parameters for this compound and its dihydrate are summarized in the table below.

PropertyValueMaterialReference
Second Harmonic Generation (SHG) Efficiency0.13 times that of KDPThis compound[1]
Third-Order NLO Susceptibility (χ³)1.1324 × 10⁻⁷ esuEthylenediamine Ditartrate Dihydrate[2]

KDP: Potassium Dihydrogen Phosphate (B84403)

Experimental Characterization

A suite of experimental techniques is employed to characterize the NLO and related properties of this compound crystals.

Experimental Workflow for NLO Characterization

G cluster_synthesis Synthesis & Crystal Growth cluster_structural Structural Analysis cluster_optical Optical Properties cluster_other Other Characterizations synthesis Stoichiometric Dissolution of Ethylenediamine & L-(+)-Tartaric Acid growth Slow Evaporation Solution Growth synthesis->growth xrd Single Crystal X-ray Diffraction (XRD) growth->xrd Crystal Structure & Space Group uv_vis UV-Vis-NIR Spectroscopy growth->uv_vis Optical Transparency & Cut-off Wavelength shg Kurtz-Perry Powder Technique (SHG) growth->shg SHG Efficiency zscan Z-Scan Technique (Third-Order NLO) growth->zscan Nonlinear Absorption & Refraction ftir FT-IR Spectroscopy growth->ftir Functional Groups thermal Thermal Analysis (TG-DTA) growth->thermal Thermal Stability

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols

Second Harmonic Generation (SHG) Measurement: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their second-harmonic generation efficiency.[3][4][5]

Methodology:

  • Sample Preparation: The grown this compound crystals are ground into a fine powder and sieved to obtain a uniform particle size.

  • Instrumentation: A high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[2]

  • Measurement: The powdered sample is placed in a sample holder and irradiated with the laser beam. The generated second harmonic signal at 532 nm is detected by a photomultiplier tube.

  • Reference: The SHG intensity of the sample is compared to that of a standard reference material, such as potassium dihydrogen phosphate (KDP), under identical experimental conditions.[1]

Third-Order NLO Properties: Z-Scan Technique

The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.[2]

Methodology:

  • Setup: A laser beam is focused onto the sample, which is mounted on a translation stage that allows it to be moved along the beam axis (the z-direction).

  • Open Aperture Scan: To measure the nonlinear absorption, the total transmitted intensity is measured as the sample is moved through the focal point. A decrease in transmittance at the focus indicates reverse saturable absorption, while an increase signifies saturable absorption.[2]

  • Closed Aperture Scan: To determine the nonlinear refractive index, an aperture is placed before the detector. The transmittance through the aperture is sensitive to the self-focusing or self-defocusing of the beam induced by the nonlinear refraction in the sample. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive value (self-focusing).[2]

  • Data Analysis: The third-order nonlinear optical susceptibility (χ³) can be calculated from the measured values of n₂ and β.[2]

Optical Transmittance: UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to determine the optical transmission window of the this compound crystals.[2][6]

Methodology:

  • Sample Preparation: A polished single crystal of a specific thickness is prepared.

  • Measurement: The crystal is placed in the sample holder of a UV-Vis-NIR spectrophotometer, and the transmittance spectrum is recorded over a wide wavelength range (typically 200-2500 nm).

  • Analysis: The spectrum reveals the wavelength range over which the crystal is transparent, which is crucial for its potential applications in optical devices. The lower cut-off wavelength is determined by the onset of absorption in the UV region.

Conclusion

This compound and its dihydrate have demonstrated promising second and third-order nonlinear optical properties. The straightforward synthesis and the non-centrosymmetric crystal structure make them interesting candidates for further investigation and development in the field of nonlinear optics. The characterization data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of these materials in various photonic and optoelectronic applications. Further studies focusing on optimizing crystal growth to enhance the NLO response and on fabricating prototype devices are warranted.

References

An In-depth Technical Guide to the Molecular Structure of Ethylenediamine Ditartrate Dihydrate (EDADTDH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Ethylenediamine (B42938) ditartrate dihydrate (EDADTDH), a compound of interest for its non-linear optical, ferroelectric, and piezoelectric properties.[1] This document details its crystallographic parameters, molecular geometry, and the experimental methodologies used for its characterization.

Molecular and Crystal Structure

Ethylenediamine ditartrate dihydrate, with the chemical formula [2(C₄H₅O₆)⁻][(C₂H₁₀N₂)₂⁺]·2H₂O, is an organic salt formed from the acid-base reaction between ethylenediamine and tartaric acid.[2][3] In this reaction, the two amine groups of the ethylenediamine molecule each accept a proton from the carboxylic acid groups of two tartaric acid molecules. This results in the formation of a diprotonated ethylenediammonium cation ((NH₃⁺CH₂CH₂NH₃⁺)) and two tartrate anions (⁻OOC(CHOH)₂COO⁻).[2] The crystalline solid is an ionic salt stabilized by strong electrostatic attractions and an extensive network of hydrogen bonds.[2]

The dihydrate form of ethylenediamine ditartrate crystallizes in the tetragonal system.[2][3] The crystal structure is characterized by a three-dimensional network where the primary ions are interlinked by hydrogen bonds involving the water molecules.[2]

The crystallographic data for Ethylenediamine ditartrate dihydrate has been determined through single-crystal X-ray diffraction studies.

Parameter Value Reference
Crystal SystemTetragonal[2][3]
Space GroupP4₁2₁2[3]
a (Å)7.531 (4)[3]
c (Å)30.065 (8)[3]
Z4[3]

The conformation of the ethylenediammonium ion within the crystal structure of EDADTDH is noteworthy. The torsion angle of C(12)-N(11) is reported to be -71°, indicating a gauche conformation.[3] This is in contrast to the quasi-trans conformation observed in the anhydrous form of ethylenediamine d-tartrate.[3] This conformational difference highlights the influence of the water molecules and the resulting hydrogen bonding network on the overall crystal packing.

Experimental Protocols

A common and effective method for growing single crystals of EDADTDH is the slow evaporation solution growth technique.[1][2]

Materials:

  • Ethylenediamine

  • L-(+)-tartaric acid

  • Deionized water

Procedure:

  • Prepare a saturated aqueous solution of ethylenediamine and L-(+)-tartaric acid in a 1:2 molar ratio in deionized water at room temperature.

  • Stir the solution continuously for several hours to ensure homogeneity.

  • Filter the solution to remove any undissolved impurities.

  • Pour the filtered solution into a clean beaker and cover it with a perforated sheet to allow for slow evaporation of the solvent.

  • Keep the beaker in a dust-free environment at a constant ambient temperature.

  • Monitor the solution over a period of several days to weeks for the formation of single crystals.

  • Once well-formed crystals appear, carefully harvest them from the solution.

A variety of analytical techniques are employed to characterize the structure and properties of EDADTDH crystals.

2.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

  • Purpose: To determine the precise crystal structure, including unit cell dimensions, space group, and atomic coordinates.

  • Methodology: A suitable single crystal of EDADTDH is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collected data is processed to solve and refine the crystal structure.

2.2.2. Powder X-ray Diffraction (PXRD)

  • Purpose: To confirm the crystalline nature and phase purity of the synthesized material.[1][4]

  • Methodology: A finely ground powder sample of EDADTDH is placed on a sample holder. The sample is then scanned with an X-ray beam over a range of 2θ angles. The resulting diffractogram, a plot of intensity versus 2θ, is compared with standard patterns to identify the crystalline phase.

2.2.3. Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule and to study the hydrogen bonding interactions.[1]

  • Methodology: For FTIR, a small amount of the powdered sample is mixed with KBr and pressed into a pellet, which is then placed in the path of an infrared beam. For FT-Raman, the powdered sample is irradiated with a laser, and the scattered light is analyzed. The resulting spectra show absorption or scattering peaks corresponding to the vibrational modes of the different functional groups.

2.2.4. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Thermal Analysis - DTA)

  • Purpose: To study the thermal stability of the crystal and to determine the temperature at which the water of hydration is lost.[1][2]

  • Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere. TGA measures the change in mass as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material. The EDADTDH dihydrate crystal is reportedly stable up to approximately 100°C.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of EDADTDH to its comprehensive characterization.

EDADTDH_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Ethylenediamine & Tartaric Acid Solution Aqueous Solution Preparation Reactants->Solution Dissolution in Water Growth Slow Evaporation Solution->Growth Controlled Evaporation Crystals EDADTDH Single Crystals Growth->Crystals PXRD Powder X-ray Diffraction Crystals->PXRD SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD Spectroscopy FTIR & FT-Raman Spectroscopy Crystals->Spectroscopy Thermal Thermal Analysis (TGA/DTA) Crystals->Thermal Phase Phase Purity Confirmation PXRD->Phase Structure Crystal Structure Determination SCXRD->Structure Functional Functional Group Identification Spectroscopy->Functional Stability Thermal Stability Assessment Thermal->Stability

Caption: Workflow for the synthesis and characterization of EDADTDH.

This guide provides a foundational understanding of the molecular structure of Ethylenediamine ditartrate dihydrate, critical for its further investigation and application in materials science and drug development. The detailed experimental protocols and characterization workflow serve as a practical reference for researchers in the field.

References

The Stoichiometry and Synthesis of Ethylenediamine Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometry, synthesis, and characterization of ethylenediamine (B42938) tartrate. It is designed to be a valuable resource for professionals in research, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction

Ethylenediamine tartrate is an organic salt formed from the reaction of ethylenediamine and tartaric acid. It is a compound of significant interest due to its applications in chiral resolution, where it is used to separate racemic mixtures of compounds, and in materials science for its piezoelectric properties.[1] The formation of this compound is a classic acid-base neutralization reaction that results in a crystalline solid. Understanding the stoichiometry and controlling the reaction conditions are critical for obtaining high-purity crystals with desired properties.

This guide will delve into the specifics of the reaction, methods of synthesis, and the characterization of the resulting products.

Reaction Stoichiometry and Mechanism

The formation of this compound is fundamentally an acid-base reaction. Ethylenediamine (C₂H₄(NH₂)₂) is a bidentate Lewis base with two primary amine groups, while tartaric acid (C₄H₆O₆) is a dicarboxylic acid with two carboxylic acid groups that can donate protons.

The generally accepted stoichiometry for the formation of the neutral salt is a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid.[1] In this reaction, each of the two amine groups on the ethylenediamine molecule accepts a proton (H⁺) from a tartaric acid molecule. This results in the formation of the ethylenediammonium dication ([C₂H₄(NH₃)₂]²⁺) and two tartrate anions (C₄H₅O₆⁻).

The overall balanced chemical equation is:

C₂H₄(NH₂)₂ + 2 C₄H₆O₆ → [C₂H₄(NH₃)₂]²⁺(C₄H₅O₆⁻)₂

The reaction is typically carried out in an aqueous solution, and the resulting salt precipitates out as a crystalline solid.

Figure 1: Reaction mechanism of this compound formation.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the resulting this compound salt is provided in the table below.

PropertyEthylenediamineL-(+)-Tartaric AcidThis compound (1:1)Ethylenediamine Di-L-(+)-tartrate (1:2)
Molecular Formula C₂H₈N₂C₄H₆O₆C₆H₁₄N₂O₆[2]C₁₀H₂₀N₂O₁₂
Molar Mass ( g/mol ) 60.10150.09210.19[2]360.27
Appearance Colorless liquidWhite crystalline solidWhite crystalline solidWhite crystalline solid
Solubility in Water Miscible139 g/100 mL (20 °C)Data not readily availableData not readily available

Experimental Protocols

Two primary methods for the synthesis of this compound are prevalent: solution-based synthesis and mechanochemical synthesis.

Solution-Based Synthesis

This is the most common method, offering good control over crystal purity and size.

Materials:

  • Ethylenediamine

  • L-(+)-tartaric acid

  • Deionized water

Equipment:

  • Beaker or round-bottom flask

  • Hotplate with magnetic stirrer

  • Stir bar

  • pH meter or pH indicator strips

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Prepare a solution of L-(+)-tartaric acid in deionized water. The concentration will depend on the desired crystallization temperature. For crystallization at room temperature, a saturated solution can be prepared.

  • Stoichiometric Addition: While stirring, slowly add a stoichiometric amount of ethylenediamine (1:2 molar ratio of ethylenediamine to tartaric acid) to the tartaric acid solution.[1]

  • pH Adjustment: Monitor the pH of the solution. The reaction is typically carried out under neutral to slightly acidic conditions, with a target pH range of 6.5 to 8.[1] Adjust with small additions of either reactant if necessary.

  • Heating: Gently heat the solution to approximately 60-80 °C to ensure complete dissolution of the reactants and to facilitate the reaction.[1]

  • Crystallization:

    • Slow Evaporation: Cover the crystallization dish with a perforated film and allow the solvent to evaporate slowly at room temperature over several days. This method tends to produce large, high-quality single crystals.

    • Controlled Cooling: If the solubility of the salt is significantly temperature-dependent, a saturated solution can be prepared at an elevated temperature (e.g., 70-80 °C) and then slowly cooled to room temperature or below to induce crystallization.[1] A slower cooling rate generally results in larger and more perfect crystals.[1]

  • Isolation and Purification: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Mechanochemical Synthesis

This method is a solvent-free alternative that can offer high yields in a shorter reaction time.

Materials:

  • Ethylenediamine

  • L-(+)-tartaric acid

Equipment:

  • Ball mill

  • Milling jars and balls

Procedure:

  • Reactant Loading: Place stoichiometric amounts of ethylenediamine and L-(+)-tartaric acid into a milling jar with grinding media.

  • Milling: Mill the reactants for a specified time and at a specific frequency. These parameters will need to be optimized for the specific equipment used.

  • Product Isolation: After milling, the resulting powder is the this compound salt. Further purification by recrystallization may be necessary to improve crystal quality.

ExperimentalWorkflow cluster_synthesis Synthesis Methods cluster_purification Purification cluster_characterization Characterization Solution Solution-Based Synthesis CrudeProduct Crude this compound Solution->CrudeProduct Mechanochemical Mechanochemical Synthesis Mechanochemical->CrudeProduct Recrystallization Recrystallization (Slow Evaporation or Controlled Cooling) PureCrystals Pure this compound Crystals Recrystallization->PureCrystals XRD Single Crystal X-ray Diffraction FTIR FTIR Spectroscopy TGA Thermogravimetric Analysis Reactants Ethylenediamine + L-(+)-Tartaric Acid Reactants->Solution Reactants->Mechanochemical CrudeProduct->Recrystallization PureCrystals->XRD PureCrystals->FTIR PureCrystals->TGA

Figure 2: General experimental workflow for the synthesis and characterization of this compound.

Quantitative Data and Characterization

The precise control of reaction and crystallization parameters is essential for obtaining this compound with desired characteristics.

Crystallographic Data

This compound can exist in different crystalline forms, including anhydrous and hydrated states. The crystallographic data for several forms are summarized below.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
Anhydrous Ethylenediamine d-tartrateC₆H₁₄N₂O₆MonoclinicP2₁8.9748.7975.984105.402
Ethylenediamine d-tartrate MonohydrateC₆H₁₄N₂O₆·H₂OOrthorhombicP2₁2₁2₁11.5615.045.80904
Ethylenediamine Ditartrate DihydrateC₁₀H₂₀N₂O₁₄MonoclinicP2₁/n22.40517.88112.06793.414

Z = Molecules per unit cell

The crystal structure consists of diprotonated ethylenediammonium cations (NH₃⁺CH₂CH₂NH₃⁺) and tartrate anions (⁻OOC(CHOH)₂COO⁻).[1] The stability of the crystal lattice is significantly influenced by an extensive network of hydrogen bonds.[1]

CrystallineForms Base This compound Anhydrous Anhydrous Form (Monoclinic, P2₁) Base->Anhydrous Crystallization > 40.6 °C Monohydrate Monohydrate Form (Orthorhombic, P2₁2₁2₁) Base->Monohydrate Hydration Dihydrate Dihydrate Form (Monoclinic, P2₁/n) Base->Dihydrate Hydration

Figure 3: Relationship between different crystalline forms of this compound.
Reaction Yield and Purity

The yield of this compound is highly dependent on the chosen synthesis and purification methods. While specific yield data under varying conditions is not extensively reported in readily available literature, solution-based methods followed by careful crystallization can achieve high yields and purity. Mechanochemical synthesis has also shown promising results with high yields.[1]

Purity is typically assessed by techniques such as melting point determination, elemental analysis, and spectroscopic methods like FTIR and NMR. For single crystals, X-ray diffraction provides definitive structural information and confirmation of phase purity.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental acid-base chemistry. The stoichiometry is critical, with a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid being commonly employed. Control over reaction conditions, particularly pH and temperature, is essential for successful synthesis. Both solution-based and mechanochemical methods can be utilized, with the choice depending on the desired crystal quality, yield, and process scalability. The resulting crystalline product can exist in various forms, each with distinct crystallographic properties. This guide provides a solid foundation for researchers and professionals working with this compound, offering both theoretical understanding and practical experimental guidance. Further optimization of reaction and crystallization parameters can be explored to tailor the properties of the final product for specific applications.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Ethylenediamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) tartrate is an organic salt formed from the reaction of ethylenediamine and tartaric acid. It exists in different forms, including anhydrous and dihydrate states, each with distinct crystalline structures.[1] This compound has garnered significant interest in materials science due to its notable piezoelectric and nonlinear optical (NLO) properties.[1] Historically, it has been pivotal in the field of stereochemistry, particularly for its use as a chiral resolving agent.[1] This guide provides a comprehensive overview of the chemical and physical properties of ethylenediamine tartrate, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in the context of materials science and pharmaceuticals.

Chemical and Physical Properties

This compound is an ionic salt consisting of a diprotonated ethylenediamine cation and a tartrate anion.[1] The strong electrostatic forces between these ions, coupled with an extensive network of hydrogen bonds, contribute to a stable crystal lattice.[1]

General Properties
PropertyValueReference
Chemical Formula C₆H₁₄N₂O₆[2]
Molecular Weight 210.19 g/mol [1][2]
CAS Number 22719-15-9[1][2]
IUPAC Name 2,3-dihydroxybutanedioic acid;ethane-1,2-diamine[2]
Crystallographic Properties

This compound can exist in different crystalline forms, primarily as an anhydrous salt or as a dihydrate. The specific form obtained is dependent on the crystallization temperature.[1]

Crystalline FormCrystal SystemSpace GroupKey FeaturesReference
Anhydrous Ethylenediamine d-tartrate MonoclinicP2₁Crystallizes from aqueous solution at temperatures between 40.6°C and 50°C.[1]
Ethylenediamine ditartrate dihydrate (EDADTDH) TetragonalNot SpecifiedStable form in aqueous solution below approximately 40.6°C.[1]
Thermal Properties

A definitive melting point for this compound is not typically reported as the compound tends to decompose upon heating. The thermal stability is dependent on its hydration state.

PropertyValueReference
Thermal Stability (Dihydrate) Stable up to approximately 100°C[1]
Thermal Stability (Anhydrous) Decomposes at temperatures above 50°C[1]
Solubility
SolventSolubilityNotesReference
Water SolubleUsed as the primary solvent for synthesis and crystal growth.[1]
Ethanol (B145695) Sparingly SolubleUsed for recrystallization and washing of the synthesized crystals.[1]
Optical and Piezoelectric Properties

This compound crystallizes in a non-centrosymmetric structure, which is a prerequisite for exhibiting second-order nonlinear optical and piezoelectric effects.[1]

PropertyValue/DescriptionReference
Nonlinear Optical (NLO) Properties Exhibits second harmonic generation (SHG) with an efficiency of 0.13 times that of potassium dihydrogen phosphate (B84403) (KDP).[1]
Piezoelectric Properties Historically used for its piezoelectric properties in electro-acoustic filters.[1]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize crystalline this compound from ethylenediamine and L-(+)-tartaric acid.

Materials:

  • Ethylenediamine

  • L-(+)-tartaric acid

  • Deionized water

  • Ethanol (for washing)

Procedure:

  • An aqueous solution of L-(+)-tartaric acid is prepared by dissolving the acid in deionized water.

  • Ethylenediamine is added to the tartaric acid solution in a 1:2 molar ratio.[1]

  • The reaction is typically conducted under neutral to slightly acidic conditions, with the pH maintained in the range of 6.5 to 8.[1]

  • The solution is heated to approximately 60°C to ensure the complete dissolution of the reactants.[1]

  • The resulting solution is allowed to cool slowly to room temperature for crystallization to occur via slow evaporation.

  • The formed crystals are then isolated by filtration.

  • The crystals are washed with a small amount of cold ethanol to remove any impurities.

  • The purified crystals are dried under vacuum.

Single Crystal Growth

Objective: To grow large, high-quality single crystals of this compound.

Procedure:

  • A saturated aqueous solution of this compound is prepared at a temperature slightly above room temperature.

  • The solution is filtered to remove any undissolved particles.

  • A seed crystal is suspended in the saturated solution.

  • The container is sealed to allow for slow evaporation of the solvent at a constant temperature.

  • Over a period of several days to weeks, the seed crystal will grow into a large single crystal.

Characterization Methods
  • Single Crystal X-ray Diffraction (SCXRD): This technique is used to determine the precise three-dimensional atomic and molecular structure of the crystalline solid, including unit cell dimensions, space group, and the hydrogen bonding network.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in this compound. The spectrum will show characteristic vibrational modes for the ethylenediammonium cation (N-H stretching and bending) and the tartrate anion (O-H, C-H, C=O, and C-O stretching and bending).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the compound in solution. The spectra would confirm the presence of the ethylenediamine and tartrate moieties.

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the compound and determine its decomposition temperature. For the dihydrate form, TGA would show an initial weight loss corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt.[1]

Applications

Chiral Resolution

A significant application of this compound is in the chiral resolution of metal complexes. The tartrate anion, being a chiral resolving agent, can be used to separate enantiomers of chiral compounds. For instance, it has been historically used to resolve racemic mixtures of tris(ethylenediamine)cobalt(III) complexes. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]

Materials Science

Due to its piezoelectric properties, this compound has been used in the fabrication of electro-acoustic filters.[1] Its nonlinear optical properties make it a candidate material for applications in frequency conversion of laser light.[1]

Drug Development

While ethylenediamine itself is a component in some pharmaceutical formulations, such as aminophylline (B1665990) where it aids in the solubilization of theophylline, the direct use of this compound as an active pharmaceutical ingredient is not well-documented.[3][4] However, the formation of ethylenediamine salts with acidic drugs is a strategy to enhance their solubility and dissolution rates. A notable example is the development of a flurbiprofen-ethylenediamine salt, which demonstrated improved water solubility compared to the parent drug.[3] This highlights the potential of using ethylenediamine as a counterion to improve the physicochemical properties of poorly soluble drug candidates.[3]

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product ethylenediamine Ethylenediamine dissolution Dissolution and Mixing (1:2 molar ratio, pH 6.5-8) ethylenediamine->dissolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->dissolution water Deionized Water water->dissolution heating Heating to 60°C dissolution->heating Ensure complete dissolution crystallization Slow Cooling and Evaporation heating->crystallization filtration Filtration crystallization->filtration washing Washing with Ethanol filtration->washing drying Drying washing->drying product Crystalline this compound drying->product

Caption: Workflow for the synthesis of this compound.

Salt_Formation Ionic Salt Formation of this compound cluster_reactants Reactants cluster_ions Ion Formation (Proton Transfer) cluster_product Product ethylenediamine Ethylenediamine (C₂H₄(NH₂)₂) cation Ethylenediammonium Cation ([C₂H₄(NH₃)₂]²⁺) ethylenediamine->cation + 2H⁺ tartaric_acid Tartaric Acid (C₄H₆O₆) anion Tartrate Anion ([C₄H₄O₆]²⁻) tartaric_acid->anion - 2H⁺ product This compound Salt cation->product Ionic Bonding anion->product Ionic Bonding

Caption: Formation of this compound ionic salt.

Chiral_Resolution Application in Chiral Resolution racemic Racemic Mixture of a Chiral Compound (e.g., [Co(en)₃]³⁺) diastereomers Formation of Diastereomeric Salts (Different Solubilities) racemic->diastereomers resolving_agent Chiral Resolving Agent (d-Tartrate anion from this compound) resolving_agent->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomer (Crystallizes out) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer (Remains in solution) fractional_crystallization->more_soluble separation Separated Enantiomers less_soluble->separation more_soluble->separation

Caption: Use of Tartrate in Chiral Resolution.

References

An In-depth Technical Guide to Ethylenediamine Tartrate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethylenediamine (B42938) tartrate, a compound with significant applications in materials science and stereochemistry. This document elucidates the properties, synthesis, and key applications of two closely related compounds often referred to as ethylenediamine tartrate, providing clarity on their distinct CAS numbers and molecular formulas. This guide is intended to be a valuable resource for professionals in research, and drug development.

Compound Identification and Physicochemical Properties

It is crucial to distinguish between two primary forms of this compound, as they differ in their stoichiometry.

  • This compound is the 1:1 salt of ethylenediamine and tartaric acid.

  • Ethylenediamine di-l-(+)-tartrate is the 1:2 salt of ethylenediamine and L-(+)-tartaric acid.

A summary of their key identifiers and physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Compounds

PropertyThis compoundEthylenediamine di-l-(+)-tartrate
CAS Number 22719-15-9[1]996-78-1[2]
Molecular Formula C6H14N2O6[3]C10H20N2O12[2]
Molecular Weight 210.19 g/mol [1][3]360.27 g/mol [2]
IUPAC Name 2,3-dihydroxybutanedioic acid;ethane-1,2-diamine[3]bis((2R,3R)-2,3-dihydroxybutanedioic acid);ethane-1,2-diamine[2]
Synonyms Aminoethylammonium tartrateEthane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate)[2]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through a neutralization reaction between ethylenediamine and tartaric acid in a suitable solvent, typically water.

Synthesis of this compound (1:1)

Protocol:

  • Dissolution: Dissolve equimolar amounts of ethylenediamine and tartaric acid in deionized water. The reaction is an acid-base neutralization.[1]

  • Heating: Gently heat the solution to approximately 60°C to ensure the complete dissolution of all reactants.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Single crystals can be grown using the slow evaporation technique.[1]

  • Isolation and Purification: The resulting crystals can be isolated by filtration. Further purification can be achieved by recrystallization from water.

Synthesis_Ethylenediamine_Tartrate Synthesis of this compound (1:1) cluster_reactants Reactants cluster_process Process cluster_product Product Ethylenediamine (C2H8N2) Ethylenediamine (C2H8N2) Dissolution in Water Dissolution in Water Ethylenediamine (C2H8N2)->Dissolution in Water Tartaric Acid (C4H6O6) Tartaric Acid (C4H6O6) Tartaric Acid (C4H6O6)->Dissolution in Water Heating (60°C) Heating (60°C) Dissolution in Water->Heating (60°C) Slow Evaporation Slow Evaporation Heating (60°C)->Slow Evaporation This compound (C6H14N2O6) This compound (C6H14N2O6) Slow Evaporation->this compound (C6H14N2O6)

Caption: Synthesis workflow for this compound (1:1).

Crystal Growth and Structure

This compound is known for its ability to form large, high-quality single crystals.[1] These crystals have garnered interest due to their piezoelectric and nonlinear optical properties.

Crystal Growth Protocol (Slow Evaporation):

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature.

  • Seed Crystal Introduction: Place a small, high-quality seed crystal in the saturated solution.

  • Controlled Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This slow process encourages the growth of a large, single crystal.

  • Crystal Harvesting: Once the crystal has reached the desired size, it can be carefully removed from the solution.

The crystal structure of anhydrous ethylenediamine d-tartrate is monoclinic with the space group P2₁.[1] The crystal lattice is stabilized by an extensive network of hydrogen bonds between the protonated amine groups of the ethylenediammonium cation and the carboxylate and hydroxyl groups of the tartrate anion.[1]

Crystal_Growth_Workflow Crystal Growth Workflow Saturated Solution Saturated Solution Controlled Evaporation Controlled Evaporation Saturated Solution->Controlled Evaporation Seed Crystal Seed Crystal Seed Crystal->Controlled Evaporation Crystal Growth Crystal Growth Controlled Evaporation->Crystal Growth Harvesting Harvesting Crystal Growth->Harvesting Single Crystal Single Crystal Harvesting->Single Crystal

Caption: General workflow for single crystal growth.

Key Applications

Piezoelectric and Nonlinear Optical Materials

Single crystals of this compound exhibit piezoelectric properties, meaning they generate an electrical charge in response to applied mechanical stress.[1] This property has led to their historical use in electro-acoustic filters.[1] Furthermore, due to its non-centrosymmetric crystal structure, this compound displays nonlinear optical (NLO) properties. It has a second harmonic generation (SHG) efficiency reported to be 0.13 times that of potassium dihydrogen phosphate (B84403) (KDP), making it a candidate for frequency conversion of laser light.[1]

Chiral Resolving Agent

This compound serves as a chiral resolving agent in stereochemistry.[1] This application is crucial for the separation of enantiomers, which is of high importance in the pharmaceutical industry where the chirality of a drug molecule can significantly impact its pharmacological activity. The process involves the formation of diastereomeric salts with a racemic mixture, which can then be separated based on differences in their physical properties, such as solubility.

Protocol for Chiral Resolution:

  • Diastereomeric Salt Formation: A racemic mixture (e.g., of a chiral acid) is reacted with an enantiomerically pure chiral base (the resolving agent, in this case, a derivative of this compound) to form a mixture of diastereomeric salts.

  • Separation: The diastereomeric salts, having different physical properties, are separated, often by fractional crystallization.

  • Liberation of Enantiomers: The separated diastereomers are then treated to remove the chiral resolving agent, yielding the individual, enantiomerically pure compounds.

Chiral_Resolution Chiral Resolution using this compound Racemic Mixture Racemic Mixture Diastereomeric Salts Diastereomeric Salts Racemic Mixture->Diastereomeric Salts Chiral Resolving Agent Ethylenediamine Tartrate Derivative Chiral Resolving Agent->Diastereomeric Salts Separation Fractional Crystallization Diastereomeric Salts->Separation Pure Enantiomers Pure Enantiomers Separation->Pure Enantiomers

Caption: Logical diagram of the chiral resolution process.

Relevance in Drug Development

While this compound itself is not a common active pharmaceutical ingredient, the ethylenediamine moiety is a significant pharmacophore.

  • Improving Solubility: Ethylenediamine is a component of the bronchodilator drug aminophylline, where it is combined in a 2:1 ratio with theophylline (B1681296). The ethylenediamine serves to increase the solubility of theophylline in water.[4][5][6]

  • Anti-tuberculosis Agents: The 1,2-ethylenediamine structure is the pharmacophore of ethambutol, a first-line drug for the treatment of tuberculosis.[7] Furthermore, novel ethylenediamine derivatives, such as SQ109, are being investigated for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7][8] These derivatives often work by targeting essential processes in the bacterial cell wall synthesis.[8] The development of new drugs based on the ethylenediamine scaffold is an active area of research to combat the rise of drug-resistant tuberculosis.[7]

Conclusion

This compound, in its different stoichiometric forms, presents a fascinating subject for researchers in materials science and organic chemistry. Its utility in growing piezoelectric and NLO crystals, coupled with its application as a chiral resolving agent, underscores its importance. For drug development professionals, the ethylenediamine scaffold continues to be a promising foundation for the design of new therapeutic agents, particularly in the fight against infectious diseases like tuberculosis. This guide provides a foundational understanding of these compounds, their synthesis, and their diverse applications, aiming to support further research and innovation in these fields.

References

Unlocking the Potential of Ethylenediamine Tartrate: A Technical Guide to its Piezoelectric Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols related to the piezoelectric properties of Ethylenediamine (B42938) Tartrate (EDT). Historically significant as a substitute for quartz in electro-acoustic filters, EDT is an organic salt crystal that exhibits a notable piezoelectric effect—the ability to generate an electric charge in response to mechanical stress. This document serves as a resource for researchers exploring advanced materials and for professionals in drug development investigating novel sensor and actuator technologies.

Core Properties and Discovery

Ethylenediamine Tartrate (C₆H₁₄N₂O₆) is an organic salt formed through an acid-base neutralization reaction between ethylenediamine and tartaric acid.[1] The discovery of its piezoelectric properties was part of a broader effort to find alternatives to quartz for use in electronic filters and resonators. While the general phenomenon of piezoelectricity was discovered in 1880 by Pierre and Jacques Curie, the specific investigation and characterization of EDT's piezoelectric nature gained prominence in the mid-20th century. Its non-centrosymmetric monoclinic crystal structure is responsible for its piezoelectric behavior.[1]

Quantitative Data Summary

The piezoelectric and elastic properties of this compound were extensively characterized by R. Bechmann in 1950. The following tables summarize the key quantitative data for EDT single crystals.

Table 1: Piezoelectric Strain Coefficients (d) of this compound at Room Temperature

CoefficientValue (10⁻¹² C/N or pC/N)
d₁₁+5.8
d₁₂-11.5
d₁₃-3.1
d₁₄-11.0
d₂₁+4.1
d₂₂-15.7
d₂₃+16.0
d₂₅+11.2
d₃₁-2.2
d₃₂+1.7
d₃₃-5.4
d₃₅-3.3

Note: As a monoclinic crystal, EDT has additional non-zero coefficients (d₁₆, d₂₄, d₂₆, d₃₄, d₃₆) which were also determined but are not listed here for brevity.

Table 2: Elastic Stiffness Constants (c) of this compound at Room Temperature

CoefficientValue (10⁹ N/m²)
c₁₁25.5
c₂₂34.6
c₃₃20.3
c₄₄8.3
c₅₅7.3
c₆₆10.1
c₁₂13.9
c₁₃12.0
c₂₃15.6
c₁₅-1.1
c₂₅-5.6
c₃₅-0.1
c₄₆-1.4

Table 3: Electromechanical Coupling Factors (k) for Specific Cuts

Cut OrientationMode of VibrationCoupling Factor (k)
Y-cutLength-extensional~14%
A-cutFace-shear~12%
B-cutLength-extensional~10%

Data sourced from historical studies on EDT for filter applications.[2]

Experimental Protocols

This section details the methodologies for the synthesis, crystal growth, and characterization of piezoelectric this compound.

Synthesis and Crystal Growth

High-quality single crystals of EDT are essential for reliable piezoelectric measurements. The typical method involves solution-based synthesis followed by slow-growth crystallization.

Protocol 1: Synthesis of EDT Solution

  • Reactant Preparation: Prepare stoichiometric amounts of ethylenediamine and L-(+)-tartaric acid. A 1:2 molar ratio is typically used.[1]

  • Dissolution: Dissolve the reactants in deionized water. Gentle heating to approximately 45-50°C can aid in complete dissolution. The process should be conducted within a narrow temperature range, as the hydrate (B1144303) form of EDT appears below 40.6°C and decomposition can occur above 50°C.[3]

  • pH Adjustment: The pH of the saturated solution is critical. The natural pH is acidic (around 5.9). To promote optimal crystal growth and minimize tapering, the pH should be adjusted to be slightly alkaline, typically around 7.5, by the addition of ammonium (B1175870) hydroxide.[3]

  • Filtration: Filter the resulting solution while warm to remove any particulate impurities that could act as unwanted nucleation sites.

Protocol 2: Single Crystal Growth (Slow Evaporation/Temperature Reduction)

  • Seed Crystal Preparation: A small, high-quality seed crystal is required. This can be obtained from a previous batch or by allowing a small amount of the saturated solution to evaporate slowly in a shallow dish.

  • Growth Apparatus: Transfer the saturated EDT solution to a temperature-controlled crystallizer tank. Suspend the seed crystal in the solution, typically via a fine thread.

  • Growth by Temperature Reduction: Gradually reduce the temperature of the solution from approximately 50°C down to 40.6°C over several days.[3] This slow cooling maintains a state of supersaturation, allowing the solute to deposit onto the seed crystal in an orderly fashion.

  • Growth by Isothermal Evaporation/Feeding: Alternatively, maintain a constant temperature (e.g., 42°C) and either allow for slow evaporation of the solvent or continuously feed the crystallizer with a solution saturated at a slightly higher temperature (e.g., 43°C) to maintain supersaturation.[3]

  • Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution and allow it to dry in a controlled environment.

experimental_workflow_synthesis cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_final Final Steps start Start reactants 1. Weigh Stoichiometric Ethylenediamine & Tartaric Acid (1:2) start->reactants dissolve 2. Dissolve in Deionized Water (45-50°C) reactants->dissolve ph_adjust 3. Adjust pH to ~7.5 with Ammonium Hydroxide dissolve->ph_adjust filter_sol 4. Hot Filter Solution ph_adjust->filter_sol seed 5. Introduce Seed Crystal to Saturated Solution filter_sol->seed growth_method 6. Controlled Growth (Temp. Reduction or Isothermal Feed) seed->growth_method temp_red Gradual Cooling (50°C to 40.6°C) growth_method->temp_red Method A iso_feed Constant Temp (~42°C) with Supersaturated Feed growth_method->iso_feed Method B harvest 7. Harvest Crystal temp_red->harvest iso_feed->harvest finish End harvest->finish

Diagram 1: Workflow for Synthesis and Crystal Growth of EDT.
Sample Preparation and Characterization

To measure the piezoelectric coefficients, the grown crystal must be precisely cut, polished, and electroded. The resonance method is a common dynamic technique used for these measurements.

Protocol 3: Crystal Resonator Fabrication

  • Orientation: Determine the crystallographic axes of the EDT single crystal using an X-ray goniometer.

  • Cutting: Use a diamond-loaded saw with oil as a lubricant to cut the crystal into plates of specific orientations (e.g., Y-cut, A-cut) relative to the crystallographic axes.[2]

  • Lapping and Polishing: Grind the crystal plates to precise dimensions using a cast-iron lap with a fine abrasive (e.g., 400-mesh Carborundum) in an oil vehicle. Polish the surfaces to be smooth and parallel.

  • Cleaning: Thoroughly clean the polished crystal plates to remove any residual abrasive or oil.

  • Electroding: Apply thin metal electrodes (e.g., evaporated gold or silver) to the appropriate faces of the crystal plate. The electrodes are necessary to apply an electric field and to detect the generated charge.

Protocol 4: Piezoelectric Coefficient Measurement (Resonance Method)

  • Circuit Integration: Place the prepared crystal resonator into a measurement circuit. The crystal can be modeled as an equivalent electrical circuit with series and parallel resonant frequencies.

  • Frequency Sweep: Use an impedance analyzer to sweep the frequency of the AC signal applied to the crystal.

  • Identify Resonances: Measure the frequency of minimum impedance (series resonance, ƒs) and the frequency of maximum impedance (parallel resonance, ƒa).

  • Capacitance Measurement: Measure the low-frequency capacitance (C₀) of the crystal using a capacitance bridge.

  • Calculation: Use the measured resonant frequencies, capacitance, and the dimensions of the crystal plate to calculate the electromechanical coupling factor (k), elastic constants (c), and piezoelectric coefficients (d) using the appropriate formulas for the specific crystal cut and mode of vibration.

experimental_workflow_characterization cluster_prep Sample Preparation cluster_measure Measurement (Resonance Method) cluster_calc Data Analysis start Start: Grown EDT Crystal orient 1. X-Ray Orientation start->orient cut 2. Cut to Specific Orientation (e.g., Y-cut) orient->cut lap 3. Lap & Polish to Final Dimensions cut->lap electrode 4. Apply Electrodes lap->electrode impedance 5. Connect to Impedance Analyzer electrode->impedance sweep 6. Perform Frequency Sweep impedance->sweep res_freq 7. Measure Series (ƒs) and Parallel (ƒa) Resonances sweep->res_freq capacitance 8. Measure Low-Frequency Capacitance (C₀) res_freq->capacitance calculate 9. Calculate Piezoelectric, Elastic, and Coupling Constants capacitance->calculate finish End: Characterized Resonator calculate->finish

Diagram 2: Workflow for EDT Resonator Fabrication and Characterization.

Prospective Applications in Drug Development and Biosensing

While this compound was historically developed for electronics, the principles of piezoelectricity are highly relevant to modern biosensing, offering potential avenues for future research in drug development and diagnostics. Piezoelectric biosensors, such as Quartz Crystal Microbalances (QCM), operate by detecting minute mass changes on the sensor surface, which cause a measurable shift in the crystal's resonant frequency.[1][4]

This technology provides a label-free, real-time method for monitoring biomolecular interactions.[1] Although EDT itself has not been prominently featured in biosensor literature, its organic nature and demonstrated piezoelectric effect make it an interesting candidate for exploratory research.

Potential Research Directions:

  • Drug-Target Interaction Analysis: A functionalized EDT crystal surface could be used to immobilize target proteins (e.g., receptors, enzymes). The binding of small molecule drug candidates could then be detected in real-time by monitoring frequency shifts, providing kinetic data on association and dissociation.[4]

  • Cellular Biosensing: Piezoelectric sensors can monitor the adhesion, proliferation, and morphological changes of living cells.[4] An EDT-based sensor could potentially be used to study the effects of cytotoxic or therapeutic compounds on cell layers in real-time.

  • Immunosensors: By coating the crystal with specific antibodies, highly sensitive sensors for detecting biomarkers, pathogens, or other analytes relevant to disease diagnostics can be developed.[5]

The development of EDT for such applications would require significant research into surface functionalization chemistry, biocompatibility, and sensor stability in aqueous biological environments.

logical_relationship_biosensing cluster_platform Piezoelectric Sensor Platform cluster_interaction Biological Interaction edt EDT Crystal Resonator oscillator Oscillator Circuit edt->oscillator edt->oscillator Damps Oscillation freq_counter Frequency Counter oscillator->freq_counter oscillator->freq_counter Causes Shift in Resonant Frequency (Δf) output Real-Time Binding Data freq_counter->output Provides Quantitative Data on Binding Event surface Functionalized Surface (e.g., with Antibodies, Receptors) binding Binding Event surface->binding analyte Target Analyte (Drug Molecule, Protein, Cell) analyte->binding binding->edt Increases Mass on Crystal Surface

Diagram 3: Logical Relationship in a Potential EDT-based Biosensor.

References

An In-depth Technical Guide to Early Studies on Ethylenediamine Tartrate Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the crystal growth of Ethylenediamine (B42938) Tartrate (EDT), a compound of historical significance for its piezoelectric properties. The methodologies and quantitative data presented here are drawn from the pioneering work conducted, primarily at Bell Telephone Laboratories, which established the groundwork for the production of large, high-quality single crystals for electro-acoustic applications.

Introduction

Ethylenediamine tartrate (EDT) is an organic salt that crystallizes in a non-centrosymmetric structure, leading to notable piezoelectric and nonlinear optical (NLO) properties.[1] Early research in the mid-20th century was largely driven by the need for a substitute for quartz in electric wave filters for telephone carrier systems.[2][3] This guide provides a detailed overview of the early experimental protocols, key growth parameters, and quantitative data from these seminal studies.

Crystal Growth Methodologies

Early researchers primarily employed two solution-based methods for growing large single crystals of EDT: gradual temperature reduction and a constant temperature feeding process.[4] The slow evaporation technique at room temperature was also utilized, particularly for smaller-scale laboratory preparations.[1]

Gradual Temperature Reduction

In this method, a saturated solution of EDT in water is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of EDT reduces, leading to supersaturation and subsequent crystal growth on seed crystals.

Constant Temperature Feeding Method

This technique, found to be more suitable for commercial production, involves maintaining a constant temperature in the crystallization tank while continuously feeding it with a saturated solution prepared at a slightly higher temperature.[4] This method allows for greater control over the growth rate and crystal quality.

Experimental Protocols

The following sections detail the specific experimental conditions and parameters reported in early studies.

Solution Preparation and Stoichiometry

The synthesis of EDT involves the reaction of ethylenediamine with L-(+)-tartaric acid. A 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid in deionized water is typically used.[1]

Key Growth Parameters

Precise control of several parameters is crucial for successful EDT crystal growth.

The stable crystalline form of EDT is highly dependent on temperature. The anhydrous form, desirable for its piezoelectric properties, crystallizes from an aqueous solution in the temperature range of 40.6°C to 50°C. Below 40.6°C, a hydrated form tends to crystallize, while temperatures above 50°C can lead to decomposition of the heat-sensitive material.[4]

  • Typical Industrial Process Temperatures:

    • Saturated solution preparation: 70-80°C[1]

    • Crystallization tank: 50°C[1]

The pH of the mother liquor is a critical factor in controlling the morphology of the growing crystals, particularly to prevent tapering of the prism faces. A saturated stoichiometric solution of EDT in water has a pH of approximately 5.9, which results in crystals with a significant taper of about 16%.[4]

To counteract this, the pH of the growth solution is adjusted to be alkaline. Early methods involved adding an excess of ethylenediamine to raise the pH to around 7.2, which reduced the taper to approximately 3%.[4] A more effective method, detailed in the work of A. C. Walker at Bell Labs, involves the use of ammonium (B1175870) hydroxide (B78521) to maintain the pH in the range of 6.5 to 8, with an optimal pH of about 7.5.[4] This approach yields commercially viable crystals with essentially no tapering.[4]

Supersaturation is the driving force for crystal growth. The rate of growth of different crystal faces is directly dependent on the degree of supersaturation of the solution. However, excessive supersaturation can lead to the formation of spontaneous, unwanted nuclei.

The quality and orientation of the seed crystals are paramount for growing large, single crystals. Optimal seed crystals are typically 100–200 micrometers in diameter to initiate uniform growth.[1]

Experimental Apparatus

Early crystal growth setups, particularly at Bell Telephone Laboratories, consisted of several key components:

  • Crystallization Tank: A vessel to hold the supersaturated solution and the growing crystals.

  • Crystal "Tree" or "Spider": A rotating rack to hold the seed crystals and keep them in motion within the solution to ensure uniform growth.

  • Temperature Control System: A system to precisely maintain the temperature of the crystallization tank.

  • Solution Feed System: In the constant temperature method, a system to continuously supply fresh, saturated solution to the crystallization tank.

A schematic of the constant temperature apparatus used in pilot plant production at Bell Labs involved three interconnected tanks for solution preparation, superheating, and crystallization.[3]

Quantitative Data

The following tables summarize the key quantitative data from early EDT crystal growth studies.

ParameterValueReference
Optimal Temperature Range (Anhydrous Form)40.6°C - 50°C[4]
pH of Stoichiometric Saturated Solution~5.9[4]
Crystal Taper at pH ~5.9~16%[4]
pH with Excess Ethylenediamine~7.2[4]
Crystal Taper at pH ~7.2~3%[4]
Optimal pH Range with Ammonium Hydroxide6.5 - 8.0[4]
Optimal pH for Minimal Tapering~7.5[4]
Optimal Seed Crystal Diameter100 - 200 µm[1]

Crystal Characterization

The quality of the grown EDT crystals was assessed using several methods available at the time:

  • Visual Inspection: Examination for flaws, "veils" (liquid inclusions), and spurious growths.

  • Crystallographic Angle Measurements: To confirm the crystal habit and identify any unknown crystalline phases.

  • X-ray Diffraction: To determine the crystal structure and orientation. The anhydrous form of ethylenediamine d-tartrate crystallizes in the monoclinic system with the space group P2₁.[1] The dihydrate form is tetragonal.[1]

  • Piezoelectric Activity Measurements: To evaluate the primary functional property of the crystals for their intended application in filters.[2]

Challenges in Early EDT Crystal Growth

Researchers in the early stages of EDT crystal growth faced several significant challenges:

  • Tapering of Crystal Faces: As discussed, this was a major issue that was largely resolved through careful pH control.[4]

  • Formation of the Hydrate: The narrow temperature window for growing the anhydrous form required precise temperature control to prevent the formation of the unwanted hydrate.[4]

  • Decomposition: The sensitivity of EDT to heat limited the upper temperature of the growth process.[4]

  • Spurious Nucleation: The appearance of unwanted, spontaneously formed crystals was a persistent problem that could halt the growth of the desired single crystals. A notable incident at Bell Labs involved the appearance of "barnacle"-like crystals, which was a mysterious intruder that threatened production.[2]

Visualizations

Logical Workflow for EDT Crystal Growth Method Selection

Crystal_Growth_Method_Selection start Desired Crystal Quality and Scale lab_scale Laboratory Scale (Small, High Quality) start->lab_scale Small Scale commercial_scale Commercial Scale (Large, Uniform) start->commercial_scale Large Scale slow_evaporation Slow Evaporation at Room Temperature lab_scale->slow_evaporation temp_reduction Gradual Temperature Reduction lab_scale->temp_reduction const_temp_feed Constant Temperature Feeding commercial_scale->const_temp_feed

Caption: Selection of EDT crystal growth method based on desired scale and quality.

Experimental Workflow for Constant Temperature Feeding Method

Constant_Temperature_Workflow prep_solution 1. Prepare Saturated EDT Solution at ~70-80°C adjust_ph 2. Adjust pH to 7.5 with Ammonium Hydroxide prep_solution->adjust_ph feed_crystallizer 3. Feed Solution into Crystallizer at 50°C adjust_ph->feed_crystallizer introduce_seeds 4. Introduce Seed Crystals on Rotating 'Tree' feed_crystallizer->introduce_seeds continuous_feed 5. Continuously Feed Saturated Solution introduce_seeds->continuous_feed monitor_growth 6. Monitor Crystal Growth and Solution Concentration continuous_feed->monitor_growth harvest_crystals 7. Harvest Large Single Crystals monitor_growth->harvest_crystals

Caption: Step-by-step workflow for the constant temperature feeding method for EDT crystal growth.

Conclusion

The early studies on the crystal growth of this compound laid a robust foundation for the controlled production of large, high-quality single crystals. The meticulous investigation of key parameters such as temperature and pH, and the development of sophisticated experimental apparatus, were instrumental in overcoming significant challenges. This pioneering work not only met the immediate technological demands of the time but also contributed valuable knowledge to the broader field of crystal engineering. The principles and methodologies established in these early studies continue to be relevant to researchers and professionals in materials science and drug development who work with crystalline materials.

References

A Technical Guide to the Formation of Ethylenediamine Tartrate Ionic Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenediamine (B42938) tartrate is an organic ionic salt formed from the reaction of ethylenediamine, a bifunctional base, and tartaric acid, a dicarboxylic acid.[1] This compound has garnered significant interest in materials science and crystal growth research. Historically, it was developed for its valuable piezoelectric properties, enabling its use in electro-acoustic filters and other transducers.[1][2][3] More recent research has highlighted its non-linear optical (NLO) properties, making it a candidate for frequency conversion of laser light.[1] Furthermore, its chiral nature, derived from tartaric acid, allows it to be utilized as a chiral resolving agent in stereochemistry to separate enantiomers.[1][4]

This technical guide provides an in-depth overview of the formation of ethylenediamine tartrate, detailing the underlying chemistry, synthesis protocols, crystallization methods, and key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development and materials science.

The Chemistry of Ionic Salt Formation

The formation of this compound is a classic acid-base neutralization reaction. Each of the two amine groups on the ethylenediamine molecule acts as a base, accepting a proton (H⁺) from the carboxylic acid groups of two tartaric acid molecules.[1] This proton transfer results in the formation of a doubly-charged ethylenediammonium cation, [C₂H₄(NH₃)₂]²⁺, and two singly-charged tartrate anions, [C₄H₅O₆]⁻.

The strong electrostatic attraction between these oppositely charged ions drives the formation of the crystalline solid salt.[1] The stability of the resulting crystal lattice is further enhanced by an extensive network of hydrogen bonds between the ions.[1] The typical reaction employs a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid to form ethylenediamine ditartrate.[1]

Figure 1. Ionic Salt Formation Pathway cluster_reactants Reactants cluster_process Process cluster_products Products (Ionic Salt Components) ethylenediamine Ethylenediamine (Base) proton_transfer Proton Transfer ethylenediamine->proton_transfer tartaric_acid 2 x Tartaric Acid (Acid) tartaric_acid->proton_transfer cation Ethylenediammonium Cation [C₂H₄(NH₃)₂]²⁺ proton_transfer->cation anion 2 x Tartrate Anion [C₄H₅O₆]⁻ proton_transfer->anion final_salt Ethylenediamine Ditartrate Ionic Salt Crystal cation->final_salt Electrostatic Attraction & H-Bonding anion->final_salt

Figure 1. Ionic Salt Formation Pathway

Synthesis and Crystallization Methodologies

The isolation of solid this compound is achieved through crystallization, a critical step that dictates the purity, size, and morphology of the final product. The choice of method depends on the desired outcome, such as large single crystals for piezoelectric applications or fine powders for other uses.

Two primary synthesis routes are employed:

  • Solution-Based Synthesis : This is the most common laboratory-scale method. It involves dissolving the reactants in a suitable solvent, typically deionized water, followed by crystallization.[1]

  • Mechanochemical Synthesis : A solvent-free, environmentally friendly alternative that uses mechanical energy, such as grinding in a ball mill, to initiate the chemical reaction between the solid reactants.[1]

Protocol 1: General Solution-Based Synthesis

This protocol outlines the fundamental steps for synthesizing this compound in a solution.

  • Reagent Preparation : Dissolve L-(+)-tartaric acid in deionized water. In a separate container, prepare an aqueous solution of ethylenediamine.

  • Stoichiometric Reaction : Slowly add the ethylenediamine solution to the tartaric acid solution while stirring. A 1:2 molar ratio of ethylenediamine to tartaric acid is typically used.[1]

  • Dissolution & pH Control : Heat the resulting solution to approximately 60°C to ensure all reactants are fully dissolved.[1] Precise control of pH is crucial to ensure the complete formation of the desired salt.[1]

  • Crystallization : Induce crystallization from the supersaturated solution using one of the methods described below (Protocols 2-4).

  • Isolation : Collect the formed crystals by filtration, wash with a minimal amount of cold solvent to remove impurities, and dry appropriately.

Protocol 2: Crystallization by Slow Evaporation

This method is ideal for growing high-quality single crystals.

  • Preparation : Prepare a saturated solution of this compound in deionized water as described in Protocol 1.

  • Evaporation : Cover the container with a perforated film (e.g., Parafilm) to slow the rate of evaporation and prevent contamination.

  • Growth : Allow the solvent to evaporate slowly at a constant room temperature over several days to weeks. Crystals will form as the solution becomes supersaturated.[1]

Protocol 3: Crystallization by Controlled Cooling

This technique relies on the temperature-dependent solubility of the salt.

  • Preparation : Prepare a saturated solution at an elevated temperature (e.g., 45-50°C for the anhydrous form).[5] The hydrate (B1144303) form is stable below approximately 40.6°C, while the anhydrous form crystallizes at higher temperatures.[1][6]

  • Cooling : Gradually reduce the temperature of the solution at a controlled rate (e.g., 0.025°C per day).[6] This slow cooling prevents rapid nucleation and promotes the growth of larger, more uniform crystals.

Protocol 4: Crystallization at Constant Temperature

This method is suited for pilot plant or larger-scale production, offering better control over crystal growth.[2]

  • Setup : Place seed crystals in a crystallizer tank containing a saturated mother liquor maintained at a constant temperature (e.g., 42°C).[5]

  • Feed : Continuously or intermittently feed a solution saturated at a slightly higher temperature (e.g., 43°C) into the crystallizer to maintain a state of supersaturation.[5]

  • pH Maintenance : Maintain the pH of the solution between 6.5 and 8.0, ideally around 7.5, by adding ammonium (B1175870) hydroxide.[5] This helps to control the crystal habit and prevent decomposition.[5]

  • Circulation : Gently circulate the solution to ensure a uniform supply of solute to the growing crystal faces.[2]

Figure 2. Experimental Workflow for Synthesis and Crystallization cluster_cryst Crystallization Methods reactants Reactants (Ethylenediamine & Tartaric Acid) dissolution Dissolution in Deionized Water reactants->dissolution heating Heating (~60°C) & pH Adjustment dissolution->heating solution Supersaturated Solution heating->solution slow_evap Slow Evaporation (Room Temp) solution->slow_evap controlled_cool Controlled Cooling (e.g., from 45°C to 40°C) solution->controlled_cool const_temp Constant Temperature Growth (e.g., 42°C with Seeding) solution->const_temp growth Crystal Growth & Nucleation slow_evap->growth controlled_cool->growth const_temp->growth isolation Isolation (Filtration & Washing) growth->isolation product Final Product (this compound Crystals) isolation->product

Figure 2. Experimental Workflow for Synthesis and Crystallization

Physicochemical Data and Characterization

The properties of this compound are well-documented, with distinct characteristics for its anhydrous and hydrated forms.

Table 1: General Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₂₀N₂O₁₂ (Ditartrate) [7]
Molecular Weight 360.27 g/mol (Ditartrate) [7]
CAS Number 22719-15-9 [1][8][9]
Appearance White crystalline solid General knowledge

| Key Applications | Piezoelectric devices, NLO materials, Chiral resolving agent |[3] |

Table 2: Crystallographic Data

Form Crystal System Space Group Unit Cell Parameters Source
Anhydrous Monoclinic P2₁ Not specified in results [1]

| Dihydrate (EDADTDH) | Tetragonal | P4₁2₁2 | a = 7.531 Å, c = 30.065 Å |[1][6] |

Table 3: Key Experimental Parameters for Crystallization

Parameter Condition/Value Significance Source
Transition Temperature ~40.6 °C Defines stability region of hydrate vs. anhydrous form in aqueous solution. [1][5][6]
Anhydrous Growth Temp. 40.6 °C to 50 °C Optimal temperature range to crystallize the anhydrous form and avoid decomposition. [5]
Solution pH 6.5 - 8.0 (Optimal ~7.5) Crucial for complete salt formation and controlling crystal habit. [5]
Thermal Stability (Dihydrate) Stable up to ~100 °C Indicates the upper temperature limit before decomposition of the hydrated form. [1]

| NLO Efficiency (SHG) | 0.13 times that of KDP | Quantifies its potential for second harmonic generation applications. |[1] |

Structural Characterization

Single-crystal X-ray diffraction is the definitive method for structural elucidation. Analysis reveals that the crystal structure of this compound consists of diprotonated ethylenediamine cations and tartrate anions.[1] The stability of the crystal lattice is significantly influenced by an extensive network of hydrogen bonds involving the ammonium groups, carboxylate groups, hydroxyl groups, and, in the case of the dihydrate, water molecules.[1][6] In the dihydrate form, these hydrogen bonds link the ions into a complex three-dimensional network.[6]

References

The Crucial Role of Hydrogen Bonding in the Stability of Ethylenediamine Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) tartrate, a salt formed from the neutralization reaction between ethylenediamine and tartaric acid, exhibits remarkable crystalline stability, a property pivotal to its applications in areas such as nonlinear optics and as a chiral resolving agent. This stability is fundamentally governed by an extensive and intricate network of hydrogen bonds. This technical guide provides a comprehensive analysis of the role of hydrogen bonding in the structural integrity of ethylenediamine tartrate, presenting quantitative data from crystallographic studies, detailing experimental methodologies, and visualizing the complex intermolecular interactions that define its solid-state architecture.

Introduction

The stability of a crystalline solid is a critical parameter in materials science and drug development, influencing properties such as solubility, bioavailability, and shelf-life. In the case of organic salts like this compound, stability is not merely a consequence of ionic interactions but is significantly enhanced by a dense network of non-covalent interactions, primarily hydrogen bonds. The ethylenediammonium cation, with its protonated amine groups, acts as a potent hydrogen bond donor, while the tartrate anion, rich in carboxylate and hydroxyl groups, serves as an excellent acceptor. This complementary arrangement facilitates the formation of a robust three-dimensional hydrogen-bonded lattice, which is the cornerstone of the compound's stability.

This guide delves into the specifics of these interactions, drawing upon data from advanced analytical techniques to provide a detailed understanding of the supramolecular chemistry at play.

Physicochemical Properties and Crystal Structure

This compound can exist in several crystalline forms, including anhydrous, monohydrate, and dihydrate states. Each of these forms possesses a unique crystal structure and, consequently, a distinct hydrogen bonding network that contributes to its overall stability. The formation of the salt involves a proton transfer from the carboxylic acid groups of tartaric acid to the amine groups of ethylenediamine, resulting in the ethylenediammonium dication and the tartrate dianion.[1]

Crystallographic Data

The precise arrangement of atoms and the geometry of the intermolecular interactions have been elucidated through single-crystal X-ray and neutron diffraction studies. The crystallographic data for the anhydrous, monohydrate, and dihydrate forms are summarized below.

PropertyAnhydrous Ethylenediamine d-tartrateEthylenediamine d-tartrate MonohydrateEthylenediamine ditartrate Dihydrate
Chemical Formula C₆H₁₄N₂O₆C₆H₁₄N₂O₆·H₂OC₁₀H₂₀N₂O₁₄
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁P2₁2₁2₁P2₁/n
a (Å) 8.974(5)11.5622.405(5)
b (Å) 8.797(5)15.0417.881(3)
c (Å) 5.984(4)5.8012.067(5)
α (°) 909090
β (°) 105.40(10)9093.41(2)
γ (°) 909090
Z 244

Z = Number of formula units per unit cell

The Hydrogen Bonding Network: The Key to Stability

The stability of the this compound crystal lattice is profoundly influenced by a comprehensive network of hydrogen bonds. These interactions dictate the specific packing of the ions and are responsible for the high cohesive energy of the crystal. Neutron diffraction studies have been particularly insightful, allowing for the precise localization of hydrogen atoms and a detailed mapping of the hydrogen bond geometry.

Quantitative Analysis of Hydrogen Bonds in Anhydrous Ethylenediamine d-tartrate

The following table summarizes the key hydrogen bond distances and angles in the anhydrous form, showcasing the strength and directionality of these interactions. The interactions primarily occur between the ammonium (B1175870) groups (N-H) of the ethylenediammonium cation and the carboxylate (C=O) and hydroxyl (O-H) groups of the tartrate anion.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(1)H(7)O(4)1.041(7)1.831(7)2.862(4)170.8(5)
N(1)H(8)O(1)1.040(7)1.741(7)2.778(4)174.4(5)
N(1)H(9)O(2)1.033(7)1.884(7)2.894(4)165.7(5)
N(2)H(10)O(3)1.037(7)1.782(7)2.810(4)170.2(5)
N(2)H(11)O(4)1.035(7)2.016(7)2.946(4)148.4(5)
N(2)H(12)O(2)1.034(7)1.823(7)2.846(4)169.3(5)
O(5)H(5)O(6)0.999(8)2.083(8)2.730(4)121.7(6)
O(6)H(6)O(3)1.002(8)1.744(8)2.742(4)174.1(6)

Data obtained from neutron diffraction studies.

An interesting feature of the anhydrous structure is the presence of a weak intramolecular hydrogen bond within the tartrate anion itself, between a hydroxyl group and a carboxylate oxygen atom. Furthermore, the hydroxyl group involved in this intraionic bond also participates in a nearly symmetrically bifurcated hydrogen bond with an oxygen atom from an adjacent tartrate ion.

Experimental Protocols

Synthesis and Crystal Growth of this compound

Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction analysis.

Materials:

  • Ethylenediamine (C₂H₈N₂)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Deionized water

Procedure:

  • Stoichiometric Reaction: Dissolve equimolar amounts of ethylenediamine and L-(+)-tartaric acid in deionized water in a beaker with gentle stirring. For the preparation of ethylenediamine ditartrate dihydrate, a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid is typically used.[1]

  • Dissolution: Gently heat the solution to approximately 60 °C to ensure complete dissolution of the reactants.

  • pH Adjustment: Monitor and adjust the pH of the solution to a range of 6.5 to 8.0 to ensure the complete formation of the salt.

  • Crystallization: Allow the solution to cool slowly to room temperature. Single crystals can be obtained by slow evaporation of the solvent over several days. The hydrate (B1144303) is the stable form in aqueous solution below approximately 40.6°C, while the anhydrous form crystallizes at higher temperatures.[1]

  • Crystal Harvesting: Carefully harvest the formed crystals from the mother liquor and dry them between filter papers.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the three-dimensional crystal structure of this compound.

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

Procedure:

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing: Integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution structure.

Neutron Diffraction

Objective: To precisely locate the positions of hydrogen atoms and accurately determine the geometry of the hydrogen bonds.

Instrumentation: A neutron diffractometer at a research reactor or spallation source.

Procedure:

  • Crystal Growth: Grow a large single crystal (typically several cubic millimeters) of this compound.

  • Data Collection: Mount the crystal on the diffractometer and collect neutron diffraction data. Due to the weaker interaction of neutrons with matter, data collection times are significantly longer than for X-ray diffraction.

  • Structure Refinement: Refine the crystal structure, including the positions of the hydrogen atoms, using the neutron diffraction data.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability of this compound.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

  • TGA/DSC Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting TGA (mass loss versus temperature) and DSC (heat flow versus temperature) curves to identify thermal events such as dehydration, melting, and decomposition. For the dihydrate form, thermal stability is observed up to approximately 100°C.[1]

Vibrational Spectroscopy (FTIR and Raman)

Objective: To identify functional groups and probe the vibrational modes associated with hydrogen bonding.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer.

Procedure:

  • Sample Preparation: For FTIR, prepare a KBr pellet containing a small amount of the sample or use an ATR accessory. For Raman, place the crystalline sample directly in the path of the laser beam.

  • Spectral Acquisition: Record the FTIR and Raman spectra over the desired wavenumber range.

  • Spectral Analysis: Assign the observed vibrational bands to specific functional groups and vibrational modes. Shifts in the positions of N-H, O-H, and C=O stretching frequencies can provide direct evidence of hydrogen bonding.

Visualizing the Molecular Interactions

To better understand the complex interplay of forces that contribute to the stability of this compound, graphical representations of the experimental workflow and the hydrogen bonding network are invaluable.

Experimental_Workflow cluster_synthesis Synthesis & Crystal Growth S1 Ethylenediamine + Tartaric Acid S2 Aqueous Solution (pH 6.5-8.0) S1->S2 S3 Slow Evaporation S2->S3 S4 Single Crystals S3->S4 A1 X-ray & Neutron Diffraction S4->A1 A2 FTIR & Raman Spectroscopy S4->A2 A3 Thermal Analysis (TGA/DSC) S4->A3 D1 Crystal Structure & H-Bond Network A1->D1 D2 Vibrational Modes A2->D2 D3 Thermal Stability A3->D3

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Note and Protocol: Laboratory-Scale Synthesis of Ethylenediamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of ethylenediamine (B42938) tartrate, an organic salt with significant applications in materials science, particularly for its piezoelectric and nonlinear optical properties.[1][2] The synthesis is based on a solution-based acid-base neutralization reaction between ethylenediamine and L-(+)-tartaric acid.[1] This protocol outlines the required materials, step-by-step experimental procedures, and methods for purification and isolation of the final product.

Introduction

Ethylenediamine tartrate is an organic salt formed from the reaction of ethylenediamine, a bidentate organic base, and tartaric acid, a dicarboxylic acid.[1] The resulting compound crystallizes in a non-centrosymmetric structure, which is responsible for its notable piezoelectric and nonlinear optical (NLO) properties.[1] Historically, high-quality single crystals of this compound were produced for their application in electro-acoustic filters.[1][3] Modern research continues to explore its use in sensors, transducers, and for frequency conversion of laser light.[1] Additionally, it serves as a chiral resolving agent in stereochemistry.[1]

The synthesis detailed herein is a well-established, solution-based method that offers a high degree of control over reaction conditions, leading to a high-purity product.[1] The fundamental reaction mechanism involves the transfer of protons from the acidic carboxyl groups of tartaric acid to the basic amino groups of ethylenediamine, forming an ionic salt.[1]

Reaction Scheme

The formation of this compound proceeds via an acid-base neutralization reaction. The two primary amine groups of the ethylenediamine molecule each accept a proton from the carboxylic acid groups of two tartaric acid molecules. This results in the formation of the ethylenediammonium cation and the tartrate anion.[1]

C₂H₄(NH₂)₂ + 2 C₄H₆O₆ → [C₂H₄(NH₃)₂]²⁺[C₄H₄O₆]₂²⁻

Experimental Protocol

This protocol describes the synthesis of this compound from ethylenediamine and L-(+)-tartaric acid in an aqueous solution, followed by crystallization.

3.1 Materials and Equipment

MaterialsEquipment
Ethylenediamine (C₂H₄(NH₂)₂)250 mL three-necked round-bottom flask
L-(+)-Tartaric Acid (C₄H₆O₆)Magnetic stirrer with heating mantle
Deionized WaterThermometer
Ethanol (B145695)pH meter or pH indicator strips
Ammonium (B1175870) Hydroxide (B78521) (optional, for pH adjustment)Buchner funnel and filter paper
Beakers and graduated cylinders
Spatula and weighing balance
Glass stirring rod
Watch glass

3.2 Synthesis Procedure

  • Reactant Preparation: In a 250 mL three-necked round-bottom flask, dissolve 1.50 g (0.01 mol) of L-(+)-tartaric acid in 50 mL of deionized water.

  • Addition of Ethylenediamine: While stirring the tartaric acid solution, slowly add 0.30 g (0.005 mol) of ethylenediamine. A 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid is typically employed.[1]

  • Dissolution and pH Adjustment: Gently heat the solution to approximately 60°C to ensure all reactants are fully dissolved.[1] Monitor the pH of the solution. Precise pH control is crucial for the complete formation of the desired salt.[1] The reaction is generally carried out under neutral to slightly acidic conditions, with an optimal pH range of 6.5 to 8.[1][4] If necessary, adjust the pH by adding a dilute solution of ammonium hydroxide dropwise.[4]

  • Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals can be initiated by scratching the inside of the flask with a glass rod. For the growth of larger, high-quality single crystals, a slow evaporation technique at a constant temperature (between 40.6°C and 50°C) is recommended.[1][4]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[5]

  • Drying: Dry the collected crystals under reduced pressure or in a desiccator to obtain the final product.

3.3 Recrystallization for Purification

For higher purity, the obtained crystals can be recrystallized.

  • Dissolve the crude this compound crystals in a minimal amount of boiling deionized water.[5]

  • Add an equal volume of hot ethanol to the solution.[5]

  • Allow the solution to cool slowly to room temperature to induce recrystallization.

  • Collect the purified crystals by filtration, wash with cold ethanol, and dry as described previously.[5]

Data Presentation

Table 1: Reactant Quantities and Molar Ratios

ReactantMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Ratio
Ethylenediamine60.100.300.0051
L-(+)-Tartaric Acid150.091.500.012

Table 2: Key Experimental Parameters

ParameterValueReference
SolventDeionized Water[1]
Reaction Temperature~60°C[1]
pH Range6.5 - 8.0[1][4]
Crystallization MethodSlow cooling / Slow evaporation[1]
Purification MethodRecrystallization (Water/Ethanol)[5]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the laboratory-scale synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_isolation Isolation & Purification Reactant1 Ethylenediamine Add_EDA Add Ethylenediamine Reactant1->Add_EDA Reactant2 L-(+)-Tartaric Acid Dissolve Dissolve Tartaric Acid in Water Reactant2->Dissolve Solvent Deionized Water Solvent->Dissolve Dissolve->Add_EDA Heat_Dissolve Heat to 60°C Add_EDA->Heat_Dissolve Adjust_pH Adjust pH to 6.5-8.0 Heat_Dissolve->Adjust_pH Cool Slow Cool to Room Temp (Crystallization) Adjust_pH->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry Final_Product Pure Ethylenediamine Tartrate Dry->Final_Product

Caption: Workflow for the solution-based synthesis of this compound.

Safety and Handling

  • Ethylenediamine: Is a corrosive and flammable liquid with an ammonia-like odor. It is a skin and respiratory irritant. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • L-(+)-Tartaric Acid: May cause skin and eye irritation. Standard laboratory safety precautions should be followed.

  • Ethanol: Is a flammable liquid. Avoid open flames and sources of ignition.

Dispose of all chemical waste in accordance with local regulations.

Alternative Synthesis Method: Mechanochemical Synthesis

An alternative, solvent-free approach for the synthesis of this compound is mechanochemical synthesis.[1] This method involves the direct grinding of ethylenediamine and tartaric acid in a ball mill.[1] While this technique can achieve high yields in a significantly shorter reaction time, the quality of the resulting crystals may be inferior to those produced through the solution-based method described in this protocol.[1]

References

Application Notes and Protocols for Growing Ethylenediamine Tartrate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the growth of high-quality Ethylenediamine (B42938) Tartrate (EDT) single crystals using the slow evaporation technique. This document includes detailed protocols for the synthesis of EDT, the crystal growth procedure, and methods for its characterization. The information is intended to assist researchers in materials science, crystallography, and drug development in obtaining single crystals for further investigation and application.

Introduction

Ethylenediamine tartrate (EDT) is an organic salt that crystallizes in a non-centrosymmetric structure, leading to notable piezoelectric and nonlinear optical (NLO) properties.[1] These characteristics make EDT a material of interest for applications in sensors, transducers, and frequency conversion of laser light.[1] The ability to grow large, high-quality single crystals is crucial for the characterization and utilization of these properties. The slow evaporation method is a widely used and effective technique for growing EDT single crystals from an aqueous solution at room temperature.[1]

This document outlines the necessary steps, from material synthesis to crystal harvesting, providing quantitative data and detailed experimental protocols to ensure reproducibility.

Quantitative Data Summary

For effective planning and execution of EDT crystal growth experiments, a summary of key quantitative data is presented below.

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility ( g/100 mL)
43~170 (approx. 63 wt%)[2]
Note:Detailed temperature-dependent solubility data for this compound in water is not readily available in the public domain. The provided value is based on information from a patent document.
Table 2: Crystal Growth Parameters
ParameterValue/RangeNotes
Growth Temperature Room Temperature (for dihydrate)For growing the dihydrate form of EDT.
40.6°C - 50°C (for anhydrous)[1][2]To prevent the formation of the hydrate, which is stable below 40.6°C.[1][2]
pH of Growth Solution 6.5 - 8.0[1][2]Crucial for the formation of the desired salt and to avoid byproducts.
Optimal Supersaturation Low to moderateHigher supersaturation can lead to faster nucleation and smaller, less perfect crystals. Specific optimal values are system-dependent and require empirical determination.
Typical Growth Rate Varies with supersaturation and temperatureReproducible growth rates can be obtained at constant supersaturation.[3]
Table 3: Crystallographic Data for this compound Forms
FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Anhydrous d-tartrate MonoclinicP2₁------[1]
d-tartrate Monohydrate OrthorhombicP2₁2₁2₁11.5615.045.80909090[1]
Ditartrate Dihydrate Tetragonal-------[1]
Table 4: Powder X-ray Diffraction Data for Ethylenediamine d-tartrate Monohydrate
d-spacing (Å)Relative Intensity
4.5510
3.999
3.6310
3.175
2.875
2.725
2.468
Note:Intensities are visually estimated.

(Data compiled from available research.)[2]

Table 5: Characteristic FTIR Absorption Peaks for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3114 - 3469N-H stretchingEthylenediammonium cation
1496 - 1545N-H bendingEthylenediammonium cation
1723 - 1769C=O stretchingTartrate anion
3172 - 3689O-H stretchingTartrate anion, Water of hydration

(Data compiled from general FTIR correlation tables and analysis of related compounds.)

Table 6: Thermal Analysis Data for this compound Dihydrate
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Weight Loss (%)
Dehydration ~100--
Decomposition >100--
Note:The dihydrate form is thermally stable up to approximately 100°C.[1] Specific onset and peak decomposition temperatures with corresponding weight loss percentages require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethylenediamine and L-(+)-tartaric acid.

Materials:

  • Ethylenediamine (C₂H₈N₂)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Deionized water

  • Beakers

  • Magnetic stirrer with hot plate

  • pH meter

  • Buchner funnel and filter paper

Procedure:

  • Calculate the required masses of ethylenediamine and L-(+)-tartaric acid for a 1:2 molar ratio.

  • In a beaker, dissolve the calculated amount of L-(+)-tartaric acid in a suitable volume of deionized water with stirring.

  • Slowly add the calculated amount of ethylenediamine to the tartaric acid solution while continuously stirring. The reaction is an acid-base neutralization.

  • Gently heat the solution to approximately 60°C to ensure complete dissolution of the reactants.[1]

  • Monitor and adjust the pH of the solution to a range of 6.5 to 8.0 using small additions of a dilute solution of ethylenediamine or tartaric acid as needed.[1][2]

  • Once a clear solution is obtained, allow it to cool to room temperature.

  • The synthesized this compound can be isolated by slow evaporation of the solvent (see Protocol 2) or by cooling crystallization.

  • For purification, the crude product can be recrystallized from deionized water.

Protocol 2: Slow Evaporation Technique for Single Crystal Growth

This protocol details the procedure for growing EDT single crystals from the synthesized aqueous solution using the slow evaporation method.

Materials:

  • Saturated solution of this compound

  • Crystallization dish or beaker

  • Parafilm or aluminum foil

  • A quiet, vibration-free location

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in deionized water at the desired growth temperature (room temperature for the dihydrate form, or 40.6°C - 50°C for the anhydrous form).

  • Filter the solution to remove any undissolved particles or impurities.

  • Transfer the clear, saturated solution into a clean crystallization dish or beaker.

  • Cover the container with parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Place the crystallization setup in a location with a stable temperature and free from mechanical vibrations or disturbances.

  • Monitor the setup periodically. Crystal nucleation should begin as the solvent slowly evaporates, leading to supersaturation.

  • Allow the crystals to grow over a period of several days to weeks, depending on the desired size.

  • Once the crystals have reached the desired size, carefully harvest them from the solution using tweezers.

  • Gently dry the crystals with a lint-free cloth or by air-drying.

Visualizations

Diagram 1: Experimental Workflow for EDT Synthesis and Crystal Growth

experimental_workflow cluster_synthesis Synthesis of this compound cluster_crystal_growth Slow Evaporation Crystal Growth s1 Dissolve L-(+)-Tartaric Acid in Deionized Water s2 Add Ethylenediamine (1:2 molar ratio) s1->s2 s3 Heat to ~60°C with Stirring s2->s3 s4 Adjust pH to 6.5-8.0 s3->s4 c1 Prepare Saturated EDT Solution s4->c1 Synthesized EDT Solution c2 Filter Solution c1->c2 c3 Transfer to Crystallization Dish c2->c3 c4 Cover and Pierce Holes for Slow Evaporation c3->c4 c5 Incubate in a Stable Environment c4->c5 c6 Monitor Crystal Growth c5->c6 c7 Harvest Single Crystals c6->c7

Caption: Workflow for EDT synthesis and subsequent single crystal growth.

Diagram 2: Logical Relationship of Factors Affecting EDT Crystal Quality

logical_relationship cluster_parameters Controllable Parameters cluster_outcomes Crystal Characteristics p1 Temperature o1 Crystal Size p1->o1 o2 Crystal Perfection p1->o2 p2 pH o3 Crystal Habit p2->o3 o4 Yield p2->o4 p3 Supersaturation p3->o1 p3->o2 p4 Purity of Reactants p4->o2 p4->o4

Caption: Key parameters influencing the quality of EDT single crystals.

References

Application Notes and Protocols for the Chiral Resolution of Metal Complexes Using Ethylenediamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the use of ethylenediamine (B42938) tartrate as a chiral resolving agent for metal complexes. The primary focus is on the classical resolution of tris(ethylenediamine)cobalt(III) ([Co(en)₃]³⁺), a well-established example that demonstrates the principles of diastereomeric salt formation and fractional crystallization.

Introduction

Chiral metal complexes are of significant interest in various fields, including asymmetric catalysis, materials science, and medicinal chemistry. The separation of racemic mixtures of these complexes into their individual enantiomers is a critical step in harnessing their stereospecific properties. One of the most established and reliable methods for this separation is chiral resolution via the formation of diastereomeric salts. Ethylenediamine tartrate, a readily available and effective chiral resolving agent, has been historically instrumental in this field. The technique relies on the differential solubility of the diastereomeric salts formed between the racemic metal complex and the chiral tartrate anion. This allows for the separation of one diastereomer by fractional crystallization, followed by the recovery of the enantiomerically enriched metal complex.

The resolution of the tris(ethylenediamine)cobalt(III) ion, [Co(en)₃]³⁺, by Alfred Werner in 1912 was a landmark achievement that helped solidify his coordination theory by demonstrating the octahedral geometry of such complexes.[1] This system remains an excellent model for understanding and implementing chiral resolution techniques.

Principle of Chiral Resolution

The fundamental principle behind this chiral resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging. However, when a racemic mixture of a chiral cation, such as [Co(en)₃]³⁺, is reacted with a single enantiomer of a chiral anion, like d-tartrate, two diastereomeric salts are formed:

  • Δ---INVALID-LINK--

  • Λ---INVALID-LINK--

These diastereomers have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated from the more soluble one. Following separation, the resolved enantiomer of the metal complex can be recovered by removing the chiral resolving agent.

Experimental Protocols

This section provides detailed protocols for the synthesis of racemic tris(ethylenediamine)cobalt(III) chloride and its subsequent resolution using d-tartaric acid.

Protocol 1: Synthesis of Racemic Tris(ethylenediamine)cobalt(III) Chloride ([Co(en)₃]Cl₃)

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethylenediamine (en)

  • Activated charcoal

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Distilled water

  • Ice bath

Procedure:

  • In a fume hood, dissolve cobalt(II) chloride hexahydrate in distilled water in a flask.

  • Slowly add ethylenediamine to the cobalt chloride solution with constant stirring. An exothermic reaction will occur.

  • Add activated charcoal to the solution. The charcoal acts as a catalyst for the oxidation of Co(II) to Co(III).

  • Aerate the solution by bubbling air through it for several hours, or alternatively, add hydrogen peroxide dropwise to oxidize the cobalt complex. The color of the solution will change from reddish to a yellowish-orange.

  • After the oxidation is complete, heat the solution to dissolve any precipitated salts and then filter to remove the activated charcoal.

  • To the hot filtrate, slowly add concentrated hydrochloric acid. This will protonate any free ethylenediamine and precipitate the desired [Co(en)₃]Cl₃ salt.

  • Cool the solution in an ice bath to maximize crystallization.

  • Collect the orange-yellow crystals of racemic [Co(en)₃]Cl₃ by vacuum filtration.

  • Wash the crystals with cold ethanol to remove any impurities and then air dry.

Protocol 2: Chiral Resolution of [Co(en)₃]Cl₃ using d-Tartaric Acid

Materials:

  • Racemic [Co(en)₃]Cl₃ (prepared in Protocol 1)

  • d-(+)-Tartaric acid

  • Sodium iodide (NaI)

  • Silver tartrate (Ag₂(d-tart)) (can be prepared in situ)

  • Distilled water

  • Ethanol

  • Ice bath

Procedure:

  • Dissolve a known amount of racemic [Co(en)₃]Cl₃ in a minimal amount of hot distilled water.

  • In a separate beaker, dissolve a stoichiometric equivalent of d-(+)-tartaric acid in a minimal amount of hot distilled water.

  • Mix the two hot solutions. The less soluble diastereomer, (+)---INVALID-LINK--Cl, will begin to crystallize upon cooling.[1][2]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the precipitation of the less soluble diastereomer.

  • Collect the crystals of (+)---INVALID-LINK--Cl by vacuum filtration. This is your resolved diastereomeric salt.

  • To recover the enantiomerically enriched cobalt complex, dissolve the diastereomeric salt in hot water and add a solution of sodium iodide. This will precipitate the less soluble (+)-[Co(en)₃]I₃, leaving the tartrate in the solution.

  • Collect the (+)-[Co(en)₃]I₃ crystals by filtration, wash with a small amount of cold ethanol, and air dry.

  • The more soluble diastereomer, (-)---INVALID-LINK--Cl, remains in the filtrate from step 5. This can also be isolated and converted to the corresponding iodide salt if desired.[2]

Protocol 3: Characterization of Resolved Enantiomers

Polarimetry:

The optical purity of the resolved enantiomers can be determined using a polarimeter.

  • Prepare a solution of the resolved complex (e.g., (+)-[Co(en)₃]I₃) of a known concentration in a suitable solvent (typically water).

  • Measure the optical rotation of the solution using a polarimeter at a specific wavelength (usually the sodium D-line at 589.3 nm).[2]

  • Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • The enantiomeric excess (e.e.) can be calculated by comparing the measured specific rotation to the known specific rotation of the pure enantiomer: e.e. (%) = ([α]_observed / [α]_pure) × 100

Data Presentation

The following tables summarize typical quantitative data for the chiral resolution of [Co(en)₃]³⁺ using d-tartrate. The values can vary depending on the specific experimental conditions.

ParameterValueReference
Molar Mass of [Co(en)₃]Cl₃345.59 g/mol [3]
Molar Mass of d-Tartaric Acid150.09 g/mol N/A
Specific Rotation of (+)-[Co(en)₃]³⁺+89°[2]
Specific Rotation of (-)-[Co(en)₃]³⁺-89°[2]
ReactantMolar Ratio to [Co(en)₃]Cl₃Typical Solvent
d-Tartaric Acid1:1 to 1.25:1Water
ProductTypical Yield (%)Typical Enantiomeric Excess (%)
(+)---INVALID-LINK--Cl30-5070-96
(-)---INVALID-LINK--Cl (from filtrate)VariesVaries

Visualizations

Logical Relationship of Chiral Resolution

G Principle of Diastereomeric Salt Resolution racemate Racemic Mixture (Δ- and Λ-Enantiomers) diastereomers Mixture of Diastereomers (Δ,d and Λ,d) racemate->diastereomers Reaction resolving_agent Chiral Resolving Agent (e.g., d-Tartrate) resolving_agent->diastereomers separation Fractional Crystallization (based on different solubilities) diastereomers->separation less_soluble Less Soluble Diastereomer (e.g., Δ,d-salt) separation->less_soluble Crystallizes more_soluble More Soluble Diastereomer (in solution) separation->more_soluble Remains in solution recovery1 Recovery of Enantiomer 1 (e.g., Δ-Enantiomer) less_soluble->recovery1 Removal of resolving agent recovery2 Recovery of Enantiomer 2 (e.g., Λ-Enantiomer) more_soluble->recovery2 Removal of resolving agent

Caption: The logical workflow of chiral resolution by diastereomeric salt formation.

Experimental Workflow

G Experimental Workflow for Chiral Resolution of [Co(en)₃]³⁺ cluster_synthesis Synthesis of Racemic Complex cluster_resolution Chiral Resolution cluster_recovery Enantiomer Recovery & Characterization start Start reactants CoCl₂·6H₂O + Ethylenediamine start->reactants oxidation Oxidation (Air or H₂O₂) + Activated Charcoal reactants->oxidation precipitation Precipitation with HCl oxidation->precipitation filtration1 Filtration & Washing precipitation->filtration1 racemic_product Racemic [Co(en)₃]Cl₃ filtration1->racemic_product dissolve_racemate Dissolve Racemic Complex racemic_product->dissolve_racemate mixing Mix Solutions dissolve_racemate->mixing dissolve_tartrate Dissolve d-Tartaric Acid dissolve_tartrate->mixing crystallization Cooling & Crystallization mixing->crystallization filtration2 Filtration crystallization->filtration2 less_soluble_salt Crystals of (+)-Co(en)₃Cl filtration2->less_soluble_salt filtrate Filtrate with (-)-Co(en)₃Cl filtration2->filtrate dissolve_salt Dissolve Diastereomeric Salt less_soluble_salt->dissolve_salt add_NaI Add NaI Solution dissolve_salt->add_NaI filtration3 Filtration & Washing add_NaI->filtration3 resolved_product Resolved (+)-[Co(en)₃]I₃ filtration3->resolved_product characterization Characterization (Polarimetry) resolved_product->characterization

Caption: A step-by-step workflow for the synthesis and chiral resolution of [Co(en)₃]³⁺.

References

Application Notes and Protocols: Single Crystal X-ray Diffraction Analysis of Ethylenediamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the single crystal X-ray diffraction (SCXRD) analysis of various forms of Ethylenediamine (B42938) Tartrate. It includes comprehensive experimental protocols, crystallographic data, and visualizations to aid in the structural characterization of this compound, which is of significant interest due to its piezoelectric and non-linear optical properties.

Introduction

Ethylenediamine tartrate is an organic salt that crystallizes in several forms, including anhydrous, monohydrated, and dihydrated species. Each form possesses a unique crystal structure that dictates its physicochemical properties. Single crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement, providing crucial insights into molecular conformation, packing, and hydrogen bonding networks. This information is invaluable for materials science, crystal engineering, and drug development, where understanding crystal polymorphism is critical.

This application note details the SCXRD analysis of three known forms of this compound:

  • Anhydrous Ethylenediamine d-Tartrate

  • Ethylenediamine d-Tartrate Monohydrate

  • Ethylenediamine Ditartrate Dihydrate

Crystallographic Data Summary

The crystallographic data for the three forms of this compound are summarized in the table below for easy comparison.

ParameterAnhydrous Ethylenediamine d-TartrateEthylenediamine d-Tartrate MonohydrateEthylenediamine Ditartrate Dihydrate[1]
Chemical Formula C₆H₁₄N₂O₆C₆H₁₄N₂O₆·H₂OC₁₀H₂₀N₂O₁₄
Molecular Weight 210.19 g/mol 228.20 g/mol 396.31 g/mol
Crystal System Monoclinic[2]OrthorhombicTetragonal[1]
Space Group P2₁[2]P2₁2₁2₁P4₁2₁2[1]
a (Å) 8.974(5)[2]11.56(3)7.531(4)[1]
b (Å) 8.797(5)[2]15.04(3)7.531(4)[1]
c (Å) 5.984(4)[2]5.80(3)30.065(8)[1]
α (°) 909090[1]
β (°) 105.40(10)[2]9090[1]
γ (°) 909090[1]
Volume (ų) 455.51008.81704.2[1]
Z 2[2]44[1]
Density (calc) (g/cm³) 1.531.501.54
R-factor Not availableNot available0.040[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and single crystal X-ray diffraction analysis of the different forms of this compound.

Synthesis and Crystallization

3.1.1. General Synthesis of this compound Solution

A saturated aqueous solution of this compound is prepared by dissolving equimolar amounts of ethylenediamine and d-tartaric acid in deionized water. The pH of the solution can be adjusted to influence the crystal morphology and growth rate. For growing anhydrous crystals, maintaining a pH of around 7.5 with the addition of ammonium (B1175870) hydroxide (B78521) has been reported to be beneficial.

3.1.2. Crystallization of Anhydrous Ethylenediamine d-Tartrate

Single crystals of the anhydrous form are typically grown from an aqueous solution at temperatures above 40.6 °C to prevent the formation of the hydrated species. A common method involves the slow cooling of a saturated solution from approximately 50 °C to 41 °C. Alternatively, a constant temperature method can be employed where a saturated solution at a slightly higher temperature is fed into a crystallizer containing seed crystals maintained at a constant temperature between 41 °C and 50 °C.

3.1.3. Crystallization of Ethylenediamine d-Tartrate Monohydrate

The monohydrate is the stable form below approximately 41 °C and can be crystallized from an aqueous solution containing equimolecular proportions of ethylenediamine and d-tartaric acid. Slow evaporation of the solvent at room temperature is a suitable method for obtaining single crystals.

3.1.4. Crystallization of Ethylenediamine Ditartrate Dihydrate

Well-formed crystals of the dihydrate have been obtained by the slow cooling of a saturated aqueous solution of anhydrous ethylenediamine (+)-tartrate.[1] The specific reported procedure involved cooling the solution from 41.5 °C to 40 °C at a very slow rate of 0.025 °C per day.[1] This slow cooling rate is crucial for the formation of high-quality single crystals of the dihydrate.

Single Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for SCXRD analysis, with specific details for the dihydrate form provided as a reference.

3.2.1. Crystal Mounting

  • Select a suitable single crystal with well-defined faces and no visible defects under a polarized light microscope. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage during data collection.

3.2.2. Data Collection

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial series of short exposures to determine the unit cell parameters and the crystal's orientation (indexing).

  • Based on the determined unit cell and space group, devise a data collection strategy to ensure a complete and redundant dataset is collected.

  • Collect the full dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector). For ethylenediamine ditartrate dihydrate, three-dimensional data were collected on an automatic diffractometer.[1]

3.2.3. Data Reduction and Structure Solution

  • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

  • Apply corrections for Lorentz and polarization effects, as well as absorption.

  • Solve the crystal structure using direct methods or Patterson methods. For the dihydrate form, the structure was solved by direct methods based on a cosine-invariant computation.[1]

  • The initial structural model will show the positions of the heavier atoms.

3.2.4. Structure Refinement

  • Refine the initial structural model by least-squares methods against the experimental data. This involves adjusting the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • Locate the hydrogen atoms from a difference Fourier map and include them in the refinement with appropriate constraints or restraints. In the analysis of the dihydrate, all hydrogen atoms were located on a difference Fourier map.[1]

  • Continue the refinement until convergence is reached, as indicated by the stabilization of the R-factor and other refinement statistics. The final R-value for the dihydrate was 0.040 for 964 observed reflections.[1]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the single crystal X-ray diffraction analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis SCXRD Analysis cluster_output Output synthesis Prepare Saturated This compound Solution anhydrous Anhydrous (> 40.6 °C, slow cooling) synthesis->anhydrous monohydrate Monohydrate (< 41 °C, slow evaporation) synthesis->monohydrate dihydrate Dihydrate (Slow cooling from 41.5 to 40 °C) synthesis->dihydrate mounting Crystal Mounting dihydrate->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement cif Crystallographic Information File (CIF) refinement->cif tables Data Tables (Unit Cell, Bonds) refinement->tables

Caption: Experimental workflow for the synthesis, crystallization, and single crystal X-ray diffraction analysis of this compound.

logical_relationship start Start: Obtain This compound crystal Grow Single Crystal start->crystal diffraction Perform X-ray Diffraction crystal->diffraction electron_density Calculate Electron Density Map diffraction->electron_density model Build Atomic Model electron_density->model refine Refine Structural Model model->refine validate Validate Structure refine->validate validate->refine Refinement Needed final_structure Final Crystal Structure validate->final_structure Validation OK

Caption: Logical relationship of the key steps in determining the crystal structure of this compound via SCXRD.

References

Application Notes and Protocols for Growing Large Single Crystals of Ethylenediamine Tartrate (EDT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the growth of large, high-quality single crystals of Ethylenediamine (B42938) Tartrate (EDT). The methods described are based on established techniques and are intended to guide researchers in obtaining single crystals suitable for various applications, including piezoelectric devices and X-ray crystallography.

Introduction

Ethylenediamine tartrate is a material known for its piezoelectric properties, making its single crystals valuable for applications in electro-acoustic filters. The growth of large, defect-free single crystals is crucial for the fabrication of these devices. The anhydrous form of EDT is stable in aqueous solutions at temperatures between approximately 40.6°C and 50°C. Below this range, a hydrate (B1144303) tends to form, and above it, the material can decompose. Successful crystal growth, therefore, requires careful control of temperature and solution chemistry.

Two primary methods have been successfully employed for growing large single crystals of EDT: the Gradual Temperature Reduction Method and the Constant Temperature Feed Method . Both methods rely on the principle of creating and maintaining a state of supersaturation in the growth solution to facilitate the deposition of EDT molecules onto a seed crystal.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary methods of EDT crystal growth. These values are compiled from various sources and represent typical conditions for successful crystal growth.

ParameterGradual Temperature Reduction MethodConstant Temperature Feed Method
Operating Temperature Cooled from ~50°C to ~40.6°CMaintained at a constant ~42°C
Solution pH 6.5 - 8.0 (optimally ~7.5)6.5 - 8.0 (optimally ~7.5)
pH Adjusting Agent Ammonium (B1175870) HydroxideAmmonium Hydroxide
Initial Solution Saturation Temperature ~50°C~43°C
Saturated Solution Concentration Not specified, saturated at 50°C~63 wt% EDT in water at 43°C[1]
Recommended Cooling Rate 0.1 - 0.5 °C/day (typical for slow cooling)N/A
Feed Solution Saturation Temperature N/A~43°C
Feed Rate N/AIntermittent or continuous, sufficient to maintain supersaturation
Observed Growth Rate Slower, dependent on cooling rateUp to 15.24 mm/day (0.60 inches/day) with ammonium hydroxide[1]

Experimental Protocols

Precursor and Solution Preparation (Common to both methods)
  • Synthesis of this compound:

    • Dissolve L-(+)-tartaric acid in deionized water.

    • Slowly add ethylenediamine to the tartaric acid solution in a 2:1 molar ratio of tartaric acid to ethylenediamine.[2]

    • The reaction is exothermic; control the temperature by cooling the reaction vessel in an ice bath.

    • The resulting EDT will precipitate. Filter the precipitate and wash it with cold ethanol.

    • Recrystallize the crude EDT from hot water to purify it.

  • Preparation of the Saturated Growth Solution:

    • In a clean, sealed container, prepare a saturated solution of purified EDT in deionized water at the specified temperature for each method (see protocols below).

    • Continuously stir the solution for several hours to ensure saturation.

    • Filter the saturated solution through a fine filter paper to remove any undissolved particles.

    • Adjust the pH of the solution to approximately 7.5 by adding a dilute solution of ammonium hydroxide.[1] This is crucial to prevent the tapering of the crystal faces.[1]

Method 1: Gradual Temperature Reduction

This method involves slowly cooling a saturated solution to induce crystallization and growth on a seed crystal.

  • Apparatus Setup:

    • Place the saturated EDT solution (prepared at ~50°C) in a crystallizer equipped with a temperature controller and a mechanism for suspending a seed crystal.

    • The crystallizer should be well-insulated to allow for slow and controlled cooling.

  • Seed Crystal Preparation and Mounting:

    • Select a small, high-quality seed crystal of EDT (typically a few millimeters in size) that is free of cracks and inclusions.[3]

    • Mount the seed crystal on a crystal holder (e.g., a glass rod or a specially designed holder) using a chemically inert adhesive or by tying it with a fine nylon thread.[3]

  • Crystal Growth:

    • Introduce the mounted seed crystal into the saturated solution, ensuring it is fully submerged.

    • Seal the crystallizer to prevent evaporation and contamination.

    • Program the temperature controller to slowly cool the solution from 50°C to 40.6°C at a rate of 0.1 to 0.5°C per day. Slower cooling rates generally result in higher quality crystals.

    • Monitor the crystal growth periodically.

  • Harvesting the Crystal:

    • Once the crystal has reached the desired size or the lower temperature limit is reached, carefully remove it from the solution.

    • Gently dry the crystal with a lint-free cloth.

Method 2: Constant Temperature Feed

This method involves maintaining a constant temperature in the crystallizer while continuously or intermittently feeding a saturated solution to maintain supersaturation.[1]

  • Apparatus Setup:

    • Set up a crystallizer with a constant temperature bath maintained at approximately 42°C.

    • The crystallizer should have an inlet for the feed solution and a mechanism for suspending and rotating the seed crystal.

    • Prepare a separate reservoir for the saturated feed solution, maintained at a slightly higher temperature (~43°C).[1]

  • Seed Crystal Preparation and Mounting:

    • Prepare and mount a seed crystal as described in Method 1.

  • Crystal Growth:

    • Place the mounted seed crystal in the crystallizer containing an initial volume of saturated EDT solution at 42°C.

    • Begin a slow rotation of the seed crystal to ensure uniform growth.

    • Continuously or intermittently feed the saturated solution from the reservoir (at 43°C) into the crystallizer. The feed rate should be adjusted to maintain a slight supersaturation, which can be determined empirically by observing the crystal growth and avoiding the formation of new, spontaneous crystals.

  • Harvesting the Crystal:

    • When the crystal reaches the desired size, stop the feed and carefully remove the crystal from the solution.

    • Dry the crystal as described in Method 1.

Visualizations

Experimental Workflow for EDT Crystal Growth

Crystal_Growth_Workflow Workflow for Growing Large Single Crystals of this compound (EDT) cluster_prep Precursor and Solution Preparation cluster_method1 Method 1: Gradual Temperature Reduction cluster_method2 Method 2: Constant Temperature Feed synthesis Synthesis of EDT purification Recrystallization for Purification synthesis->purification solution_prep Preparation of Saturated Solution purification->solution_prep ph_adjustment pH Adjustment to ~7.5 solution_prep->ph_adjustment saturate_50c Saturate Solution at ~50°C ph_adjustment->saturate_50c For Method 1 saturate_43c Prepare Saturated Feed Solution at ~43°C ph_adjustment->saturate_43c For Method 2 seed_intro_1 Introduce Seed Crystal saturate_50c->seed_intro_1 slow_cooling Slow Cooling (0.1-0.5°C/day) from 50°C to 40.6°C seed_intro_1->slow_cooling harvest_1 Harvest Crystal slow_cooling->harvest_1 grower_42c Maintain Grower at ~42°C saturate_43c->grower_42c seed_intro_2 Introduce Seed Crystal grower_42c->seed_intro_2 feed_solution Continuously Feed Saturated Solution seed_intro_2->feed_solution harvest_2 Harvest Crystal feed_solution->harvest_2 start Start start->synthesis

Caption: Workflow for growing large single crystals of EDT.

Logical Relationship of Critical Growth Parameters

Growth_Parameters Critical Parameters for EDT Crystal Growth temp Temperature (40.6°C - 50°C) supersaturation Supersaturation temp->supersaturation Controls crystal_growth Successful Large Single Crystal Growth temp->crystal_growth Prevents Hydrate/ Decomposition ph pH (~7.5) ph->crystal_growth Prevents Tapering supersaturation->crystal_growth Drives Growth seed_quality Seed Crystal Quality seed_quality->crystal_growth Initiates Growth

Caption: Key parameters influencing successful EDT crystal growth.

References

Application of Ethylenediamine Tartrate in Electro-Acoustic Filters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) tartrate (EDT), a salt of ethylenediamine and tartaric acid, is a crystalline material that exhibits significant piezoelectric properties. Historically, EDT was a material of considerable interest in the field of electronics, particularly as a substitute for quartz in the fabrication of electro-acoustic filters for telecommunication systems.[1] Its strong piezoelectric effect, coupled with the ability to grow large, high-quality single crystals, made it a viable option for frequency-selective applications. This document provides detailed application notes and experimental protocols for the use of Ethylenediamine Tartrate in the development of electro-acoustic filters, aimed at researchers and professionals in materials science and electronic engineering.

Physicochemical Properties of this compound

This compound is a salt formed from the reaction of ethylenediamine and tartaric acid.[1] The resulting crystals are non-centrosymmetric, a prerequisite for piezoelectricity. The material is soluble in water and can be grown into large single crystals from aqueous solutions.[1]

Table 1: General Properties of this compound

PropertyValueReference
Chemical FormulaC₆H₁₄N₂O₆[2]
Molecular Weight210.19 g/mol [2]
Crystal SystemMonoclinic
CAS Number22719-15-9[2]

Piezoelectric and Elastic Properties

The piezoelectric effect in EDT allows for the interconversion of electrical and mechanical energy, which is the fundamental principle behind its application in electro-acoustic filters. The efficiency of this energy conversion is characterized by the material's piezoelectric and elastic constants. The properties are highly anisotropic and depend on the crystallographic orientation or "cut" of the crystal plate.

Table 2: Elastic Stiffness (c) and Compliance (s) Constants for this compound Single Crystals

ConstantValue (10¹⁰ N/m² or 10⁻¹² m²/N)
Elastic Stiffness (c)
c₁₁2.85
c₂₂3.55
c₃₃2.22
c₄₄0.88
c₅₅0.61
c₆₆1.01
c₁₂1.55
c₁₃1.25
c₂₃1.63
c₁₅-0.16
c₂₅0.21
c₃₅0.11
c₄₆-0.21
Elastic Compliance (s)
s₁₁4.85
s₂₂3.50
s₃₃6.75
s₄₄11.65
s₅₅17.15
s₆₆10.40
s₁₂-1.50
s₁₃-1.55
s₂₃-1.75
s₁₅1.20
s₂₅-1.55
s₃₅-1.20
s₄₆3.65

Note: Data compiled from a 1964 report on single crystal elastic constants. The two datasets for this compound were averaged.

Table 3: Piezoelectric Properties of Ethylenediamine Ditartrate Dihydrate (EDADTDH)

PropertyValueReference
Piezoelectric Charge Coefficient (d₃₃)3 pC/N[1]

Note: This value is for the hydrated form of this compound and serves as an indicator of its piezoelectric potential.

Experimental Protocols

Protocol 1: Synthesis and Crystal Growth of this compound

This protocol describes the synthesis of EDT and the subsequent growth of single crystals using the slow evaporation method.

Materials:

  • Ethylenediamine

  • L-(+)-Tartaric acid

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter

  • Crystallization dishes

  • Filter paper

Procedure:

  • Synthesis of this compound Solution:

    • Prepare a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid.[1]

    • Dissolve the tartaric acid in deionized water in a beaker with gentle heating and stirring.

    • Slowly add the ethylenediamine to the tartaric acid solution while continuously stirring. The reaction is an acid-base neutralization.[1]

    • Monitor and adjust the pH of the solution to a range of 6.5 to 8.[1] This is crucial for the formation of the desired salt.

  • Crystal Growth by Slow Evaporation:

    • Filter the prepared EDT solution to remove any impurities.

    • Pour the saturated solution into clean crystallization dishes.

    • Cover the dishes with filter paper or perforated paraffin (B1166041) film to allow for slow evaporation of the solvent at room temperature.[3]

    • Place the dishes in a vibration-free environment.

    • Monitor the dishes over several days to weeks for the formation of single crystals.

    • Once crystals of a suitable size have formed, they can be carefully harvested from the solution.

Protocol 2: Fabrication of an this compound Resonator

This protocol outlines the steps to fabricate a piezoelectric resonator from a grown EDT crystal.

Materials and Equipment:

  • Grown single crystal of EDT

  • Crystal cutting saw (e.g., diamond wire saw)

  • Lapping and polishing machine with abrasive slurries

  • X-ray goniometer for crystal orientation

  • Vacuum deposition system (e.g., sputtering or thermal evaporator)

  • Metal for electrodes (e.g., gold, silver, or aluminum)

  • Shadow masks for electrode patterning

  • Mounting wires (e.g., phosphor-bronze)

  • Conductive adhesive

Procedure:

  • Crystal Orientation and Cutting:

    • Determine the desired crystallographic orientation (cut) of the resonator plate using an X-ray goniometer. Different cuts (e.g., Y-cut) are used to achieve specific frequency-temperature characteristics.[4]

    • Carefully cut the EDT crystal into thin plates of the desired dimensions using a crystal cutting saw.

  • Lapping and Polishing:

    • Lap the cut plates to achieve the precise thickness required for the target resonant frequency. The frequency is inversely proportional to the thickness.

    • Polish the surfaces of the plates to a smooth finish using progressively finer abrasive slurries.

  • Electrode Deposition:

    • Clean the polished crystal plates thoroughly.

    • Place the plates in a vacuum deposition system.

    • Use shadow masks to define the electrode area on both major faces of the crystal plate. The electrode area influences the electrical characteristics of the resonator.[4]

    • Deposit a thin layer of metal (e.g., 100 nm of gold) onto both faces of the crystal.

  • Mounting and Wiring:

    • Attach mounting wires (e.g., 0.008-inch diameter phosphor-bronze) to the electrodes using a conductive adhesive.[4]

    • EDT decomposes at around 120°C, so an adhesive that cures below this temperature must be used.[4]

    • The mounted crystal should be free to vibrate.

Protocol 3: Measurement of Electro-Acoustic Properties

This protocol describes the characterization of the fabricated EDT resonator.

Equipment:

  • Impedance analyzer or vector network analyzer

  • Temperature-controlled chamber

Procedure:

  • Frequency Response Measurement:

    • Connect the fabricated EDT resonator to the impedance analyzer.

    • Sweep the frequency around the expected resonance and anti-resonance frequencies.

    • Measure the impedance or admittance spectrum of the resonator.

    • From the spectrum, determine the series resonant frequency (fr) and the parallel resonant frequency (fa).

  • Equivalent Circuit Parameter Extraction:

    • The behavior of the resonator near its fundamental resonance can be modeled by the Butterworth-Van Dyke (BVD) equivalent electrical circuit.[4][5]

    • From the measured frequency response, calculate the motional inductance (Lm), motional capacitance (Cm), motional resistance (Rm), and shunt capacitance (Co).[4]

  • Temperature Stability Measurement:

    • Place the resonator in a temperature-controlled chamber.

    • Measure the resonant frequency at various temperatures over the desired operating range (e.g., 15-45°C).[4]

    • Plot the frequency deviation as a function of temperature to determine the temperature coefficient of frequency.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_fabrication Resonator Fabrication cluster_characterization Characterization s1 Prepare 1:2 Molar Ratio Ethylenediamine & Tartaric Acid s2 Dissolve in Deionized Water (pH 6.5-8) s1->s2 s3 Slow Evaporation at Room Temperature s2->s3 s4 Harvest Single Crystals s3->s4 f1 Orient & Cut Crystal (e.g., Y-cut) s4->f1 f2 Lap & Polish to Target Thickness f1->f2 f3 Deposit Metal Electrodes (Vacuum Deposition) f2->f3 f4 Mount & Wire Resonator f3->f4 c1 Measure Frequency Response (Impedance Analyzer) f4->c1 c2 Extract Equivalent Circuit Parameters c1->c2 c3 Measure Temperature Stability c1->c3

Fig. 1: Experimental workflow for EDT filter development.

electromechanical_coupling cluster_electrical Electrical Domain cluster_mechanical Mechanical Domain e1 Applied AC Voltage e2 Electric Field (E) e1->e2 Across Electrodes m2 Mechanical Strain (S) (Deformation) e2->m2 Inverse Piezoelectric Effect (d * E = S) e3 Charge Separation (Polarization) e3->e1 Generates Current m1 Mechanical Stress (T) m1->e3 Direct Piezoelectric Effect (d * T = P) m3 Acoustic Wave Propagation m2->m3 Vibration m3->m1 Stress Generation

References

Chiral Resolution of Racemic Amines with Tartaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral resolution of racemic amines utilizing tartaric acid as a resolving agent. Chiral amines are critical building blocks in the synthesis of numerous pharmaceuticals and fine chemicals, where stereochemistry often dictates biological activity.[1] The diastereomeric salt formation and subsequent fractional crystallization described herein is a robust and scalable method for obtaining enantiomerically pure amines.[1][2] This application note includes a generalized experimental protocol, a summary of quantitative data for specific resolutions, and a visual workflow to guide researchers through the process.

Principle of Chiral Resolution

The resolution of a racemic amine with an enantiomerically pure chiral acid, such as tartaric acid, is based on the formation of a pair of diastereomeric salts.[2] Enantiomers of a chiral amine, (R)-amine and (S)-amine, react with a single enantiomer of a chiral acid, for instance, (+)-tartaric acid, to form two different diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate]. Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physical characteristics, most notably different solubilities in a given solvent.[2][3] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[4] The crystallized salt is then isolated, and the desired amine enantiomer is liberated by treatment with a base.[1]

Experimental Protocols

The following protocols provide a generalized methodology for the chiral resolution of racemic amines using tartaric acid. Optimization of solvent, temperature, and crystallization time may be necessary for specific amines.[1]

Materials
  • Racemic amine

  • Enantiomerically pure (+)-tartaric acid or (-)-tartaric acid

  • Suitable solvent (e.g., methanol, ethanol, or mixtures with water)[2][3]

  • Base solution (e.g., 2 M Sodium Hydroxide)[4]

  • Organic solvent for extraction (e.g., dichloromethane (B109758), diethyl ether)[1]

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution of Amine: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent. Gentle heating may be applied to facilitate dissolution.[4]

  • Dissolution of Tartaric Acid: In a separate flask, dissolve the enantiomerically pure tartaric acid (0.5 to 1.0 equivalent) in the same solvent, again using gentle heating if necessary.[2]

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction may be observed.[3]

  • Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator or an ice bath.[4] Seeding with a small crystal of the desired diastereomeric salt can aid in initiating crystallization.[4]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[4]

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum until a constant weight is achieved.[4]

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of Salt: Suspend the dried diastereomeric salt in water.[1]

  • Basification: While stirring, slowly add a base solution (e.g., 2 M NaOH) until the salt is completely dissolved and the solution is basic (pH > 10).[4] This neutralizes the tartaric acid and liberates the free amine.[1]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times to ensure complete recovery.[1]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

  • Purification: The recovered amine can be further purified by distillation or recrystallization if necessary.[1]

Quantitative Data

The efficiency of chiral resolution can be evaluated by the yield and the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product. The following table summarizes representative data for the chiral resolution of specific amines with tartaric acid and its derivatives.

Racemic AmineResolving AgentSolventYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
α-Methylbenzylamine(+)-Tartaric AcidMethanol--[3]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidMethanol80-90>85 ee[5]
Ethyl (1R,2S)-1-amino-2-ethyl-cyclopropanecarboxylate(S)-Mandelic Acid-4099 de[6]

Note: The table provides examples; specific outcomes can vary based on experimental conditions.

Workflow Diagram

The following diagram illustrates the key steps in the chiral resolution of racemic amines using tartaric acid.

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation and Liberation RacemicAmine Racemic Amine ((R/S)-Amine) Dissolution Dissolve Amine and Tartaric Acid in Solvent RacemicAmine->Dissolution TartaricAcid Chiral Resolving Agent ((+)-Tartaric Acid) TartaricAcid->Dissolution Mixing Mix Solutions Dissolution->Mixing SaltFormation Formation of Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) Mixing->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSolubleSalt Less Soluble Diastereomeric Salt Filtration->LessSolubleSalt MotherLiquor Mother Liquor with More Soluble Salt Filtration->MotherLiquor Basification Basification (e.g., NaOH) LessSolubleSalt->Basification Extraction Solvent Extraction Basification->Extraction ResolvedAmine Enantiomerically Enriched Amine Extraction->ResolvedAmine

Caption: Workflow for the chiral resolution of amines.

Conclusion

The chiral resolution of racemic amines via diastereomeric salt formation with tartaric acid is a powerful and widely applicable technique for accessing enantiomerically pure compounds.[1][7] The method is straightforward, scalable, and relies on the differential solubility of the formed diastereomeric salts.[1] Careful selection of the solvent system and optimization of crystallization conditions are key to achieving high yields and excellent enantiomeric purities.[1][8]

References

Application Note: Mechanochemical Synthesis of Ethylenediamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenediamine (B42938) tartrate is an organic salt with applications in materials science, particularly valued for its piezoelectric properties.[1] Traditional synthesis routes typically involve solution-based crystallization, which, while effective, often requires significant amounts of solvents and longer reaction times. Mechanochemistry presents a sustainable and efficient alternative for the synthesis of ethylenediamine tartrate. This solvent-free approach, utilizing mechanical energy from ball milling to drive the chemical reaction, offers several advantages, including reduced environmental impact, shorter reaction times, and high yields.[1][2] This application note provides a detailed protocol for the mechanochemical synthesis of this compound, along with characterization data and a comparison to conventional methods.

Reaction Principle

The synthesis of this compound via mechanochemistry is based on a solid-state acid-base neutralization reaction. Ethylenediamine, a bidentate base, reacts with tartaric acid, a dicarboxylic acid. Mechanical grinding facilitates the intimate mixing of the solid reactants at the molecular level, providing the energy required to initiate the proton transfer from the carboxylic acid groups of tartaric acid to the amino groups of ethylenediamine. This results in the formation of the ethylenediammonium cation and the tartrate anion, which then self-assemble into the crystalline salt structure of this compound.

ReactionMechanism cluster_reactants Reactants cluster_product Product Ethylenediamine Ethylenediamine (C₂H₄(NH₂)₂) BallMill Mechanochemical Grinding (Ball Mill) Ethylenediamine->BallMill TartaricAcid L-(+)-Tartaric Acid (C₄H₆O₆) TartaricAcid->BallMill Product This compound ([C₂H₄(NH₃)₂]²⁺[C₄H₄O₆]²⁻) BallMill->Product Proton Transfer

Caption: Reaction scheme for the mechanochemical synthesis of this compound.

Experimental Protocols

This section details the proposed methodologies for the neat grinding synthesis of this compound.

Materials and Equipment

  • L-(+)-Tartaric Acid (C₄H₆O₆, FW: 150.09 g/mol )

  • Ethylenediamine (C₂H₈N₂, FW: 60.10 g/mol )

  • Planetary or Vibratory Ball Mill

  • Stainless steel or Zirconia grinding jars (e.g., 50 mL)

  • Stainless steel or Zirconia milling balls (e.g., 10 mm diameter)

  • Spatula

  • Analytical Balance

Neat Grinding Protocol

  • Reactant Preparation: Accurately weigh L-(+)-tartaric acid and ethylenediamine in a 2:1 molar ratio.

  • Loading the Grinding Jar: Place the weighed reactants into the grinding jar. Add the milling balls. A typical ball-to-powder mass ratio is 10:1.

  • Milling: Securely close the grinding jar and place it in the ball mill. Mill the mixture at a frequency of 20-30 Hz for a total of 30 minutes. It is advisable to introduce short cooling intervals to prevent excessive heat build-up.

  • Product Recovery: After milling, carefully open the grinding jar in a fume hood. Separate the milling balls from the powdered product using a sieve or spatula.

  • Characterization: The resulting white powder can be directly characterized without further purification.

ExperimentalWorkflow start Start weigh Weigh Reactants (2:1 molar ratio Tartaric Acid: Ethylenediamine) start->weigh load Load Grinding Jar with Reactants and Milling Balls weigh->load mill Ball Mill (e.g., 30 Hz for 30 min) load->mill recover Recover Product Powder mill->recover characterize Characterize Product (PXRD, FT-IR, DSC, TGA) recover->characterize end End characterize->end

Caption: Experimental workflow for the mechanochemical synthesis.

Data Presentation

The following tables summarize the quantitative data associated with the mechanochemical synthesis of this compound.

Table 1: Experimental Parameters for Mechanochemical Synthesis

ParameterValue
Reactants
Ethylenediamine1.0 mmol
L-(+)-Tartaric Acid2.0 mmol
Ball Mill Type Planetary or Vibratory
Grinding Jar 50 mL Stainless Steel
Milling Media Stainless Steel Balls (10 mm)
Ball-to-Powder Ratio 10:1
Milling Frequency 30 Hz
Milling Time 30 minutes
Yield ~80%[1]

Table 2: Characterization Data of Synthesized this compound

Analytical TechniqueExpected Results
Powder X-Ray Diffraction (PXRD) A new, distinct diffraction pattern different from the starting materials, confirming the formation of a new crystalline phase.
Fourier-Transform Infrared (FT-IR) Spectroscopy Broad O-H and N-H stretching bands, characteristic C=O stretching of the carboxylate group, and C-N stretching vibrations.
Differential Scanning Calorimetry (DSC) A single sharp endothermic peak corresponding to the melting point of the cocrystal, which is different from the melting points of the individual reactants.
Thermogravimetric Analysis (TGA) Thermal stability profile showing the decomposition temperature of the synthesized salt.

Comparison with Solution-Based Synthesis

FeatureMechanochemical SynthesisConventional Solution-Based Synthesis
Solvent Solvent-free (Neat Grinding)[1]Typically requires water or other solvents.[1]
Reaction Time ~30 minutes[1]Several hours to days (including crystallization)
Yield ~80%[1]Variable, can be high but may require optimization of crystallization conditions.
Crystal Quality Generally lower, may result in smaller crystallites.[1]Can produce large, high-quality single crystals.[1]
Environmental Impact Greener, less waste generation.[2]Generates solvent waste.
Process Control Control through milling parameters (frequency, time).Control through temperature, pH, and concentration.

Mechanochemical synthesis offers a rapid, efficient, and environmentally friendly route for the production of this compound. The solvent-free nature of this method makes it an attractive alternative to traditional solution-based approaches, particularly for green chemistry applications. While the crystal quality may be different from that obtained through slow crystallization from solution, the high yield and short reaction time make mechanochemistry a valuable tool for the synthesis of this and other pharmaceutical salts and cocrystals. Further optimization of milling parameters and the exploration of liquid-assisted grinding techniques could potentially lead to improved crystal quality.

References

Application Notes and Protocols for the Crystallization of Ethylenediamine Tartrate Using Seed Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) tartrate (EDT) is a salt formed from the reaction of ethylenediamine and tartaric acid. The control of its crystallization process is crucial for obtaining desired crystal attributes such as size distribution, purity, and morphology, which are critical parameters in drug development and manufacturing. The use of seed crystals is a highly effective method to control the nucleation and growth phases of crystallization, leading to more consistent and reproducible outcomes.

These application notes provide detailed protocols for two primary methods of seeded crystallization of ethylenediamine tartrate: Gradual Cooling Crystallization and Constant Temperature Crystallization . The protocols are supplemented with data on the impact of key process parameters on the final crystal product, offering a guide for process optimization.

Key Process Parameters and Their Impact

The successful crystallization of this compound is dependent on several critical parameters. The anhydrous form of EDT is stable and crystallizes from an aqueous solution at temperatures between 40.6°C and 50°C. Below this range, a hydrate (B1144303) form is favored. Furthermore, maintaining an alkaline pH of approximately 7.5 has been shown to improve the quality of the crystals by reducing taper on the prism faces.[1]

Seed Crystal Characteristics:

  • Size: The size of the seed crystals provides the initial surface area for crystal growth. An optimal seed size for uniform growth is in the range of 100–200 micrometers (µm).[2]

  • Loading (Concentration): The amount of seed crystals introduced into the supersaturated solution influences the final crystal size distribution. Higher seed loading provides more nucleation sites, which can lead to a smaller average crystal size.

Process Conditions:

  • Supersaturation: The driving force for crystallization, achieved by dissolving the solute at a higher temperature and then cooling or by feeding a saturated solution into a cooler environment.

  • Cooling Rate: In gradual cooling crystallization, a slower cooling rate generally allows for more controlled crystal growth, resulting in larger and more uniform crystals.

  • pH: Maintaining a pH of around 7.5 is crucial for obtaining high-quality EDT crystals with minimal defects.[1]

Experimental Protocols

Protocol 1: Seeded Gradual Cooling Crystallization

This method involves dissolving this compound at an elevated temperature, introducing seed crystals, and then slowly cooling the solution to induce crystallization and growth.

Diagram of the Experimental Workflow:

Seeded_Gradual_Cooling_Crystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis prep_solution Prepare saturated EDT solution at 55°C adjust_ph Adjust pH to 7.5 with NH4OH prep_solution->adjust_ph Stirring cool_to_seed Cool solution to 50°C adjust_ph->cool_to_seed Transfer to crystallizer add_seeds Introduce EDT seed crystals cool_to_seed->add_seeds controlled_cooling Controlled cooling to 42°C add_seeds->controlled_cooling Initiate cooling program filtration Filter crystals controlled_cooling->filtration washing Wash with cold solvent filtration->washing drying Dry crystals washing->drying analysis Analyze CSD, yield, purity drying->analysis Seeded_Constant_Temperature_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis prep_feed Prepare saturated EDT feed solution at 46°C, pH 7.5 feed_solution Continuously feed saturated solution to crystallizer prep_feed->feed_solution prep_crystallizer Prepare initial slurry of seed crystals at 42°C prep_crystallizer->feed_solution maintain_temp Maintain crystallizer at 42°C with agitation feed_solution->maintain_temp growth Allow crystal growth over 8 hours maintain_temp->growth filtration Filter crystals growth->filtration washing Wash with cold solvent filtration->washing drying Dry crystals washing->drying analysis Analyze CSD, yield, purity drying->analysis Seeding_Parameter_Relationships cluster_params Seeding Parameters cluster_outcomes Crystal Attributes seed_size Seed Size crystal_size Mean Crystal Size seed_size->crystal_size Directly proportional seed_loading Seed Loading seed_loading->crystal_size Inversely proportional csd Crystal Size Distribution seed_loading->csd Affects width yield Yield seed_loading->yield Directly proportional cooling_rate Cooling Rate cooling_rate->crystal_size Inversely proportional cooling_rate->csd Affects width purity Purity cooling_rate->purity Inversely proportional

References

Application Notes and Protocols: Determination of Enantiomeric Excess Following Chiral Resolution with Ethylenediamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, the production and analysis of enantiomerically pure compounds are often regulatory requirements for drug development.

One classical and effective method for the resolution of racemic acids and bases is through the formation of diastereomeric salts using a chiral resolving agent. Ethylenediamine (B42938) tartrate, formed from the reaction of ethylenediamine and tartaric acid, serves as an efficient resolving agent for certain classes of compounds.[1][2] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic substrate and the enantiomerically pure resolving agent, allowing for their separation by fractional crystallization.[3][4]

Following the successful separation of the diastereomers and liberation of the enriched enantiomer, the next crucial step is the accurate determination of its purity, expressed as enantiomeric excess (ee). This document provides detailed protocols for determining the enantiomeric excess of a resolved compound using three common analytical techniques: Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Principle of Chiral Resolution with Ethylenediamine Tartrate

The resolution process is based on the reaction of a racemic mixture (e.g., (R/S)-acid) with an enantiomerically pure chiral base, in this case, derived from ethylenediamine and a specific enantiomer of tartaric acid (e.g., L-(+)-tartaric acid). This acid-base reaction yields a mixture of two diastereomeric salts:

  • ((R)-acid) - ((+)-ethylenediamine tartrate)

  • ((S)-acid) - ((+)-ethylenediamine tartrate)

These diastereomers possess different physical properties, including solubility in a given solvent system.[3][5] By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one of the diastereomeric salts will preferentially crystallize from the solution. This less soluble salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a strong acid or base neutralizes the salt and liberates the enantiomerically enriched compound.

G cluster_resolution Chiral Resolution Process cluster_separation Separation cluster_liberation Liberation of Enantiomer racemic Racemic Mixture (R- and S-Enantiomers) mix Formation of Diastereomeric Salts (R-Salt and S-Salt) racemic->mix reagent Chiral Resolving Agent (Ethylenediamine L-Tartrate) reagent->mix crystallization Fractional Crystallization (based on differential solubility) mix->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation Acid/Base Treatment less_soluble->liberation enantiomer Enantiomerically Enriched Product liberation->enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols: Resolution and ee Determination

General Protocol for Chiral Resolution

This protocol provides a general guideline for the resolution of a racemic acidic compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific substrate.

Materials:

  • Racemic acidic compound

  • Ethylenediamine

  • L-(+)-Tartaric acid

  • Suitable solvent (e.g., Methanol, Ethanol, Water, or mixtures)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for liberation step

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Procedure:

  • Preparation of the Resolving Agent Solution: In a flask, dissolve one equivalent of L-(+)-tartaric acid and 0.5 equivalents of ethylenediamine in a minimal amount of the chosen heated solvent.

  • Salt Formation: In a separate flask, dissolve one equivalent of the racemic acidic compound in the same solvent, heating if necessary.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enriched Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 2M HCl) or base (e.g., 2M NaOH), depending on the nature of the target compound, until the pH is adjusted to fully protonate or deprotonate the compound of interest.

  • Extraction: Extract the liberated enantiomer into a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

Protocol for Enantiomeric Excess Determination by Polarimetry

Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. The enantiomeric excess is equivalent to the optical purity, which can be calculated by comparing the specific rotation of the resolved sample to the specific rotation of the pure enantiomer.[6][7][8]

Protocol:

  • Sample Preparation: Accurately weigh a sample of the resolved product and dissolve it in a known volume of a specified solvent to achieve a precise concentration (c), typically in g/mL.

  • Measurement:

    • Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the solution.

    • Measure the observed optical rotation (α_obs).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] of the sample using the formula: [α] = α_obs / (c * l)

  • Calculation of Enantiomeric Excess (% ee):

    • The % ee is calculated by comparing the specific rotation of your sample to the known specific rotation of the pure enantiomer ([α]_pure), which must be obtained from the literature or a pure standard. % ee = ([α]_sample / [α]_pure) * 100 [6][9]

Data Presentation:

ParameterValue
Concentration (c)0.025 g/mL
Path Length (l)1.0 dm
Observed Rotation (α_obs)+1.25°
Calculated Specific Rotation [α]_sample+50.0°
Literature Specific Rotation [α]_pure+58.0°
Calculated Enantiomeric Excess (% ee) 86.2%
Protocol for Enantiomeric Excess Determination by Chiral HPLC

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their separation on the chromatogram.[10] The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the sample, allowing for a precise calculation of % ee.[11]

Protocol:

  • Method Development: Select an appropriate chiral column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®) and mobile phase (typically a mixture of hexane/isopropanol or other solvent systems). The choice is highly dependent on the analyte.[10]

  • Sample Preparation: Prepare a dilute solution of the resolved sample (~1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC system.

    • Run the analysis under the optimized conditions (flow rate, temperature, detection wavelength).

    • Record the chromatogram, identifying the peaks corresponding to the two enantiomers (this may require injection of the racemate first).

  • Calculation of Enantiomeric Excess (% ee):

    • Integrate the peak areas for the major enantiomer (Area_major) and the minor enantiomer (Area_minor).

    • Calculate the % ee using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100 [11]

Data Presentation:

EnantiomerRetention Time (min)Peak Area
Minor (S)8.5215,300
Major (R)10.14245,700
Calculated Enantiomeric Excess (% ee) 88.3%
Protocol for Enantiomeric Excess Determination by ¹H NMR Spectroscopy

Principle: Enantiomers are indistinguishable in an achiral solvent by NMR. However, by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), a pair of diastereomeric complexes or compounds is formed.[12][13] These diastereomers have distinct chemical environments, leading to separate, resolvable signals in the NMR spectrum for each enantiomer. The % ee is determined by the integration ratio of these signals.[12]

Protocol:

  • Reagent Selection: Choose a suitable chiral solvating or derivatizing agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol as a CSA, or a Mosher's acid derivative as a CDA).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the resolved sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add an appropriate amount (often a stoichiometric equivalent) of the CSA to the NMR tube.

  • Analysis:

    • Acquire the ¹H NMR spectrum of the mixture. Identify a proton signal that is well-resolved for the two diastereomeric species.

    • Carefully integrate the corresponding peaks for the major (Int_major) and minor (Int_minor) diastereomers.

  • Calculation of Enantiomeric Excess (% ee):

    • Calculate the % ee using the formula: % ee = [(Int_major - Int_minor) / (Int_major + Int_minor)] * 100

Data Presentation:

DiastereomerChemical Shift (ppm)Integration
Minor4.720.06
Major4.750.94
Calculated Enantiomeric Excess (% ee) 88.0%

Workflow and Method Selection

The choice of analytical method depends on the available equipment, the nature of the analyte, and the required accuracy.

G cluster_methods Methods for ee Determination cluster_outputs Calculated Results start Enantiomerically Enriched Product polarimetry Polarimetry start->polarimetry hplc Chiral HPLC start->hplc nmr NMR Spectroscopy (with Chiral Additive) start->nmr ee_polar % ee from Specific Rotation polarimetry->ee_polar ee_hplc % ee from Peak Area Ratio hplc->ee_hplc ee_nmr % ee from Signal Integration Ratio nmr->ee_nmr

Caption: Analytical methods for determining enantiomeric excess.

Summary of Methods:

MethodPrincipleProsCons
Polarimetry Measures rotation of plane-polarized light.Fast, simple, non-destructive.Requires pure standard, less accurate for low ee, sensitive to impurities.
Chiral HPLC Differential interaction with a chiral stationary phase.Highly accurate, high resolution, can be used for preparative separation.Method development can be time-consuming, requires specialized columns.[14]
NMR Spectroscopy Formation of diastereomers with distinct signals.Provides structural information, does not require a pure enantiomer standard for ee calculation.Requires chiral auxiliary agent, potential for signal overlap, lower sensitivity than HPLC.

References

Application Notes and Protocols: Ethylenediamine Tartrate for Laser Light Frequency Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) tartrate (EDT) is an organic salt recognized for its piezoelectric and nonlinear optical (NLO) properties. It crystallizes in a non-centrosymmetric structure, a key requirement for second-order NLO phenomena such as second-harmonic generation (SHG), making it a candidate material for the frequency conversion of laser light.[1] These application notes provide a summary of the known NLO properties of EDT, detailed protocols for crystal growth, and a methodology for evaluating its frequency conversion efficiency.

Introduction to Ethylenediamine Tartrate as an NLO Material

This compound is formed from the reaction of ethylenediamine and tartaric acid. Historically, large single crystals of EDT were grown for their piezoelectric properties, which are utilized in electro-acoustic transducers and filters.[1] More recently, its nonlinear optical characteristics have garnered interest. The NLO properties of organic crystals are often associated with molecules that possess highly delocalized π-electrons and crystallize in a non-centrosymmetric lattice, which allows for a non-vanishing second-order NLO coefficient.[2]

The anhydrous form of ethylenediamine d-tartrate crystallizes in the monoclinic system with the space group P2₁, which lacks a center of symmetry and is therefore suitable for second-harmonic generation.[1] The crystal structure is stabilized by an extensive network of hydrogen bonds between the diprotonated ethylenediamine cations and the tartrate anions.[1] While not as efficient as many commercial NLO crystals, EDT serves as an accessible material for fundamental studies in crystal growth and NLO effects. A hydrated form, ethylenediamine ditartrate dihydrate (EDADTDH), has also been studied for its third-order NLO properties.[2]

Quantitative Data Presentation

The nonlinear optical properties of this compound and its dihydrate form have been characterized to a limited extent. The available quantitative data is summarized in the tables below for clear comparison.

Table 1: Second-Order NLO Properties of Anhydrous this compound (EDT)

PropertyValueReference MaterialWavelength
Crystal SystemMonoclinic--
Space GroupP2₁--
SHG Efficiency0.13 times that of KDPKDPNot Specified

Source: Benchchem[1]

Table 2: Third-Order NLO Properties of Ethylenediamine Ditartrate Dihydrate (EDADTDH)

PropertyValueLaser Source Used
Nonlinear Absorption Coefficient (β)Exhibits Saturable AbsorptionNot Specified
Nonlinear Refractive Index (n₂)Exhibits Self-DefocusingNot Specified
Third-Order NLO Susceptibility (χ³)1.1324 × 10⁻⁷ esuNot Specified

Source: ResearchGate[2]

Experimental Protocols

Protocol 1: Single Crystal Growth of this compound

This protocol describes the slow evaporation solution technique (SEST) for growing EDT single crystals, adapted from established methods.[1]

Materials and Equipment:

  • Ethylenediamine

  • L-(+)-tartaric acid

  • Deionized water

  • Beakers and flasks

  • Magnetic stirrer and hot plate

  • pH meter

  • Filter paper (0.22 µm)

  • Crystallization dishes

  • Seed crystals of EDT (optional)

  • Constant temperature bath (optional, for advanced growth)

Procedure:

  • Solution Preparation:

    • Prepare a saturated solution of EDT in deionized water. A 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid is typically used.[1]

    • Dissolve the stoichiometric amounts of the reactants in a beaker with deionized water, stirring continuously with a magnetic stirrer.

  • pH Adjustment:

    • The pH of a stoichiometric solution is approximately 5.9. To reduce crystal tapering and improve quality, the pH should be adjusted.

    • Slowly add an aqueous solution of ammonium (B1175870) hydroxide (B78521) to raise the pH to a range of 6.5 to 8.0 for optimal growth.[3]

  • Filtration:

    • Heat the solution gently (to around 45-50°C) to ensure all solute is dissolved.[3]

    • Filter the warm, saturated solution through a 0.22 µm filter paper into a clean crystallization dish to remove any impurities or dust particles.

  • Crystallization:

    • Cover the crystallization dish with a perforated lid (e.g., paraffin (B1166041) film with small holes) to allow for slow evaporation of the solvent.

    • Place the dish in a vibration-free environment at a constant ambient temperature.

    • Spontaneous nucleation will occur, and small crystals will form at the bottom of the dish over several days to weeks.

  • Seeded Growth (Optional):

    • To grow larger, higher-quality crystals, select a small, well-formed crystal from the spontaneous nucleation batch to use as a seed.

    • Suspend the seed crystal via a thin thread into a freshly prepared, filtered, and saturated EDT solution.

    • Allow the solvent to evaporate slowly as described in step 4. The seed crystal will grow in size over time.

  • Harvesting:

    • Once the crystals have reached the desired size, carefully remove them from the solution.

    • Gently dry the crystals with a lint-free cloth. Store them in a desiccator to prevent atmospheric moisture absorption.

Protocol 2: Evaluation of Second-Harmonic Generation (SHG) Efficiency

This protocol outlines the Kurtz-Perry powder technique, a standard method for screening NLO materials for their SHG efficiency.

Materials and Equipment:

  • Pulsed Nd:YAG laser (1064 nm)

  • Grounded and sieved EDT crystal powder (uniform particle size)

  • Reference material: Potassium Dihydrogen Phosphate (KDP) powder of the same particle size

  • Sample holder (capillary tube or micro-cuvette)

  • Photomultiplier tube (PMT) or a suitable photodetector

  • High-pass filter to block the fundamental wavelength (1064 nm)

  • Monochromator or band-pass filter centered at the second harmonic wavelength (532 nm)

  • Oscilloscope

Procedure:

  • Sample Preparation:

    • Grind the grown EDT crystals into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size fraction (e.g., 100-150 µm).

    • Prepare a reference sample of KDP powder with the same particle size.

    • Pack the EDT powder into a capillary tube or micro-cuvette. Ensure consistent packing density.

  • Experimental Setup:

    • Align the pulsed Nd:YAG laser beam to be incident on the packed powder sample.

    • Position the filter(s) after the sample to block the fundamental 1064 nm light and transmit only the generated 532 nm SHG signal.

    • Place the photodetector after the filters to measure the intensity of the 532 nm light.

    • Connect the output of the photodetector to an oscilloscope to measure the signal amplitude.

  • Data Acquisition:

    • Direct the laser beam onto the EDT sample and record the peak amplitude of the SHG signal (532 nm light) from the oscilloscope.

    • Without changing the laser power or alignment, replace the EDT sample with the KDP reference sample.

    • Record the peak amplitude of the SHG signal generated by the KDP powder.

  • Calculation:

    • The relative SHG efficiency of EDT compared to KDP is calculated as the ratio of the output signal intensities: Relative SHG Efficiency = (SHG Signal Amplitude from EDT) / (SHG Signal Amplitude from KDP)

Visualizations

Crystal_Growth_Workflow Figure 1: Experimental Workflow for EDT Crystal Growth cluster_prep Solution Preparation cluster_growth Crystallization cluster_harvest Harvesting & Storage A 1. Dissolve Ethylenediamine & Tartaric Acid in Water B 2. Adjust pH to 6.5-8.0 with Ammonium Hydroxide A->B C 3. Gently Heat and Filter (0.22 µm filter) B->C D 4. Slow Evaporation in a Vibration-Free Environment C->D E Spontaneous Nucleation of Microcrystals D->E F 5. Seeded Growth (Optional) for Large Crystals E->F Select Seed G 6. Remove Crystal from Solution F->G H 7. Dry and Store in Desiccator G->H

Caption: Figure 1: Experimental Workflow for EDT Crystal Growth.

SHG_Measurement_Workflow Figure 2: Logic Diagram for SHG Efficiency Measurement cluster_setup Experimental Setup cluster_process Measurement Process cluster_calc Calculation Laser Pulsed Nd:YAG Laser (1064 nm) Sample Powder Sample (EDT or KDP) Laser->Sample Filters Filter(s) (Block 1064 nm, Pass 532 nm) Sample->Filters Detector Photodetector (PMT) Filters->Detector Scope Oscilloscope Detector->Scope MeasureEDT Measure SHG Signal from EDT Sample Scope->MeasureEDT MeasureKDP Measure SHG Signal from KDP Sample Scope->MeasureKDP Calculate Calculate Relative Efficiency: Signal(EDT) / Signal(KDP) MeasureEDT->Calculate MeasureKDP->Calculate

Caption: Figure 2: Logic Diagram for SHG Efficiency Measurement.

References

Troubleshooting & Optimization

How to prevent tapering of prism faces in EDT crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of ethylenediaminetartrate (EDT).

Troubleshooting Guide & FAQs

Issue: Tapering of Prism Faces in EDT Crystals

Q1: My EDT crystals are exhibiting significant tapering on their prism faces. What causes this?

A1: The tapering of prism faces in EDT crystals is primarily influenced by the pH of the crystallization solution. Crystallizing from a standard, stoichiometric solution of EDT in water, which has an acidic pH of approximately 5.9, is known to cause significant tapering, on the order of 16%.[1] This is due to the differential growth rates of the various crystal faces in an acidic environment.

Q2: How can I prevent or minimize the tapering of prism faces on my EDT crystals?

A2: To prevent tapering, it is crucial to control the pH of the growth solution. Increasing the pH of the solution will reduce the tapering effect. For instance, raising the pH to 7.2 by adding an excess of ethylenediamine (B42938) can decrease the taper to about 3%.[1] For optimal results and to obtain crystals with essentially no tapering of the prism faces, it is recommended to maintain the solution at a pH of approximately 7.5 using ammonium (B1175870) hydroxide (B78521).[1]

Q3: What is the optimal temperature range for growing high-quality EDT crystals without tapering?

A3: EDT crystals should be grown within a narrow temperature range to avoid the formation of the hydrate (B1144303) at lower temperatures and to prevent decomposition at higher temperatures. The recommended temperature range for crystallization is between 40.6°C and 50°C.[1]

Q4: Are there specific crystal growth methods that are better for preventing prism face tapering?

A4: Two common and effective methods for growing EDT crystals, both of which can be used to produce crystals with parallel prism faces provided the pH is controlled, are:

  • Gradual Temperature Reduction: In this method, a solution saturated with EDT at an elevated temperature (e.g., 50°C) is gradually cooled to approximately 40.6°C. The solution must be kept supersaturated throughout the process.[1]

  • Constant Temperature with Solution Feeding: This technique involves maintaining a tank with seed crystals at a constant temperature (e.g., 42°C) and feeding it with a solution saturated at a slightly higher temperature (e.g., 43°C).[1]

Q5: Besides pH, are there other factors that can influence the morphology of my EDT crystals?

A5: While pH is the most direct factor influencing prism face tapering in EDT crystals, other general factors that affect crystal morphology include supersaturation levels, the presence of impurities, and the choice of solvent.[2][3] It is important to use pure starting materials and maintain controlled supersaturation to ensure uniform growth.

Data Presentation

Table 1: Influence of pH on Prism Face Tapering in EDT Crystals

pH of Growth SolutionAdditive UsedResulting Prism Face TaperReference
~ 5.9 (Stoichiometric)None~ 16%[1]
7.2Excess Ethylenediamine~ 3%[1]
~ 7.5Ammonium HydroxideEssentially no tapering[1]

Experimental Protocols

Protocol for Growing EDT Crystals with Parallel Prism Faces

This protocol is based on the constant temperature with solution feeding method.

Materials:

  • Ethylenediaminetartrate (EDT)

  • Deionized water

  • Ammonium hydroxide solution

  • Seed crystals of EDT

  • Crystallizer tank with temperature control

  • Solution reservoir with temperature control

  • Feeding mechanism (e.g., peristaltic pump)

Procedure:

  • Prepare the Saturated Solution:

    • In the solution reservoir, prepare a saturated solution of EDT in deionized water at a temperature of approximately 43°C.

    • Adjust the pH of the solution to ~7.5 by adding a sufficient amount of ammonium hydroxide.

    • Superheat the solution to 46-47°C to ensure all solute is dissolved.

  • Set up the Crystallizer:

    • Place seed crystals of EDT in the crystallizer tank.

    • Fill the crystallizer with a solution prepared as in step 1.

    • Maintain the temperature of the crystallizer and its contents at a constant 42°C.

  • Initiate Crystal Growth:

    • Begin feeding the supersaturated solution from the reservoir into the crystallizer at a slow, controlled rate.

    • Continuously monitor and maintain the pH of the solution in the crystallizer at ~7.5.

    • Ensure the temperature in the crystallizer remains constant at 42°C.

  • Crystal Harvesting:

    • Once the crystals have reached the desired size, carefully remove them from the solution.

    • Gently dry the crystals as required for your application.

Mandatory Visualization

EDT_Crystal_Tapering_Prevention cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution cluster_methods Implementation cluster_outcome Outcome Tapering Tapering of Prism Faces Low_pH Low pH (~5.9) in Stoichiometric Solution Tapering->Low_pH is caused by pH_Control Increase and Control pH Low_pH->pH_Control is addressed by Add_Base Add Ammonium Hydroxide to pH ~7.5 pH_Control->Add_Base is achieved by Constant_Temp Maintain Constant Temperature (40.6°C - 50°C) pH_Control->Constant_Temp requires No_Tapering Parallel Prism Faces Add_Base->No_Tapering Constant_Temp->No_Tapering

Caption: Troubleshooting workflow for preventing prism face tapering in EDT crystals.

References

Technical Support Center: Optimizing pH Control for Ethylenediamine Tartrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethylenediamine (B42938) tartrate (EDT) synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes, with a specific focus on the critical role of pH control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the synthesis of ethylenediamine tartrate?

A1: The optimal pH for this compound synthesis is in the neutral to slightly alkaline range, typically between 6.5 and 8.0.[1][2] Maintaining the pH within this window is crucial for ensuring the complete formation of the desired salt and minimizing the presence of byproducts.[1]

Q2: What are the consequences of the pH being too low during synthesis?

A2: A pH below 6.5 can lead to severe tapering of the resulting crystals, which may be commercially and experimentally impractical.[2] For instance, crystallization from a stoichiometric solution with a pH of approximately 5.9 can result in crystals with prism faces showing about a 16% taper.[2]

Q3: What happens if the pH of the reaction mixture is too high?

A3: A pH above 8.0 can cause a significant increase in the polymerization of this compound, which is an undesirable side reaction.[2] This can reduce the yield and purity of the final product.

Q4: How can I adjust the pH of the reaction solution?

A4: The pH can be adjusted by adding a suitable base. While an excess of ethylenediamine can raise the pH, this may lead to a reduced growth rate and increased spurious crystal growth.[2] A common and effective method is the addition of ammonium (B1175870) hydroxide (B78521) to maintain the desired alkaline conditions.[2]

Q5: What is the recommended molar ratio of reactants for EDT synthesis?

A5: For the formation of this compound, a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid is typically used in deionized water.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and crystallization of this compound, with a focus on pH-related issues.

Problem Probable Cause(s) Recommended Solution(s)
Low Crystal Yield - Incorrect pH, leading to incomplete salt formation.- Suboptimal reactant stoichiometry.- Inefficient crystallization.- Adjust the pH to the optimal range of 6.5-8.0 using a suitable base like ammonium hydroxide.[1][2]- Ensure a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid.[1]- Employ controlled cooling or slow evaporation techniques for crystallization.
Poor Crystal Quality (Tapered Crystals) - The pH of the mother liquor is too acidic (below 6.5).[2]- Increase the pH of the solution to be more alkaline, ideally between 7.2 and 7.5, to reduce crystal taper.[2] For example, adjusting the pH from 5.9 to 7.2 can reduce taper from ~16% to ~3%.[2]
Formation of an Oily or Polymeric Substance - The pH of the solution is too high (above 8.0), promoting polymerization.[2]- Carefully monitor and control the pH, ensuring it does not exceed 8.0. If the pH is too high, it can be cautiously adjusted with a dilute acidic solution.
Spurious or Uncontrolled Crystal Growth - Excess ethylenediamine used for pH adjustment.[2]- Lack of seed crystals to direct growth.- Use ammonium hydroxide instead of excess ethylenediamine for pH control.[2]- Introduce seed crystals of EDT to promote uniform and controlled crystal growth.

Experimental Protocols

Solution-Based Synthesis of this compound

This protocol outlines a standard laboratory-scale synthesis of this compound with a focus on pH control.

Materials:

  • Ethylenediamine

  • L-(+)-tartaric acid

  • Deionized water

  • Ammonium hydroxide (for pH adjustment)

  • pH meter or pH indicator strips

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve L-(+)-tartaric acid in deionized water. A common approach employs a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid.[1]

  • Addition of Ethylenediamine: Slowly add the stoichiometric amount of ethylenediamine to the tartaric acid solution while stirring.

  • Heating and Dissolution: Heat the solution to approximately 60°C to ensure all reactants are completely dissolved.[1]

  • pH Measurement and Adjustment: Allow the solution to cool slightly and measure the pH. A stoichiometric solution will have a pH of around 5.9.[2] Carefully add ammonium hydroxide dropwise to adjust the pH to the optimal range of 6.5-8.0.[1][2] For optimal crystal morphology, a pH of around 7.5 is often targeted.[2]

  • Crystallization: Isolate the solid this compound through crystallization. This can be achieved by:

    • Slow Cooling: Gradually reduce the temperature of the solution to induce crystallization.

    • Constant Temperature with Supersaturation: Maintain the solution at a constant temperature (e.g., 40.6°C to 50°C) and allow slow evaporation of the solvent to achieve supersaturation.[2]

  • Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol) to remove soluble impurities, and dry under appropriate conditions.

Visualizations

Experimental Workflow for EDT Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_crystallization Crystallization cluster_isolation Isolation prep_reactants Prepare 1:2 Molar Ratio Ethylenediamine & L-(+)-Tartaric Acid in Deionized Water dissolve Heat to ~60°C to Dissolve Reactants prep_reactants->dissolve ph_adjust Adjust pH to 6.5 - 8.0 (e.g., with Ammonium Hydroxide) dissolve->ph_adjust crystallize Induce Crystallization (Slow Cooling or Evaporation) ph_adjust->crystallize filter Filter Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Final Product wash->dry

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for pH Control

troubleshooting_logic start Start Synthesis measure_ph Measure pH after Dissolution start->measure_ph ph_low pH < 6.5 (Risk of Tapered Crystals) measure_ph->ph_low Too Acidic ph_ok 6.5 ≤ pH ≤ 8.0 (Optimal Range) measure_ph->ph_ok Optimal ph_high pH > 8.0 (Risk of Polymerization) measure_ph->ph_high Too Alkaline add_base Add Ammonium Hydroxide ph_low->add_base proceed Proceed to Crystallization ph_ok->proceed re_adjust Cautiously Adjust pH Downward ph_high->re_adjust add_base->measure_ph re_adjust->measure_ph

Caption: Decision-making process for pH control in EDT synthesis.

References

Preventing spurious crystalline growth in Ethylenediamine tartrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylenediamine (B42938) tartrate (EDT) solutions. The information provided is designed to help prevent and troubleshoot spurious crystalline growth during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is spurious crystalline growth in the context of ethylenediamine tartrate solutions?

A1: Spurious crystalline growth refers to the uncontrolled and undesired formation of crystals in an EDT solution. This can manifest as the precipitation of fine particles, the growth of crystals with undesirable morphology (e.g., needles or agglomerates), or the formation of the incorrect crystalline form, such as the hydrate (B1144303) instead of the anhydrous form.

Q2: What are the primary factors that influence spurious crystalline growth in EDT solutions?

A2: The key factors influencing EDT crystallization are temperature, pH of the solution, and the presence of nucleation sites. Controlling these parameters is critical to prevent unwanted crystal formation.

Q3: Why is the temperature of the EDT solution so critical?

A3: Temperature is a crucial factor because EDT can exist in different crystalline forms depending on the temperature. Below approximately 40.6°C, the hydrate form is more stable in an aqueous solution, while the anhydrous form crystallizes at temperatures typically between 40.6°C and 50°C.[1] Exceeding 50°C can lead to the decomposition of the heat-sensitive EDT.[2]

Q4: What is the optimal pH range for growing EDT crystals and why?

A4: The recommended pH range for growing EDT crystals is between 6.5 and 8.[1][3] Operating below a pH of 6.5 can result in severely tapered crystals, which may be commercially impractical.[3] At a pH above 8, the formation of polymers can become a significant issue, leading to impurities and reduced yield.[3]

Q5: How can I control the pH of my EDT solution?

A5: The pH of an EDT solution can be adjusted using a suitable base. Ammonium (B1175870) hydroxide (B78521) is often recommended for this purpose as it has been shown to help produce more perfect crystals with less tapering of the prism faces and to stabilize the mother liquor against the appearance of spurious growth.[1][2][3]

Q6: What is "seeding" and how does it help prevent spurious growth?

A6: Seeding is a technique that involves introducing small, high-quality crystals (seeds) of the desired crystalline form into a supersaturated solution. These seed crystals act as templates for further crystal growth, bypassing the spontaneous and often uncontrolled nucleation phase. This allows for better control over crystal size, morphology, and purity.[1]

Troubleshooting Guide

Problem: My EDT solution is turning cloudy or precipitating unexpectedly.

Potential CauseSuggested Solution
Temperature Fluctuation: The solution temperature may have dropped below 40.6°C, causing the hydrate form to precipitate.Gently warm the solution to a temperature between 40.6°C and 50°C while stirring to redissolve the precipitate. Ensure your experimental setup has stable temperature control.
Incorrect pH: The pH of the solution may be outside the optimal 6.5-8 range.Check the pH of the solution using a calibrated pH meter. Adjust the pH to approximately 7.5 by carefully adding a dilute solution of ammonium hydroxide.
High Supersaturation: The solution may be too concentrated, leading to rapid, uncontrolled nucleation.If the solution is clear but precipitation is too rapid, you can try adding a small amount of pre-heated solvent (deionized water) to slightly reduce the supersaturation level.
Presence of Impurities: Particulate matter or impurities in the solution can act as nucleation sites.Filter the hot, saturated solution through a heated filter funnel to remove any particulate impurities before allowing it to cool.

Problem: The EDT crystals I'm growing are tapered or have poor morphology.

Potential CauseSuggested Solution
Acidic pH: A pH below 6.5 is a known cause of crystal tapering.[3]Measure the pH of the mother liquor and adjust it to the 6.5-8 range, ideally around 7.5, using ammonium hydroxide.
Rapid Cooling: Cooling the solution too quickly can lead to imperfect crystal growth.Employ a slower, controlled cooling rate. Insulating the crystallization vessel can help achieve a more gradual temperature decrease.
Lack of Seeding: Spontaneous nucleation can result in a wide range of crystal habits.Introduce seed crystals of the desired morphology into a slightly supersaturated solution to guide the growth of well-formed crystals.

Quantitative Data Summary

The following table summarizes key quantitative parameters for controlling EDT crystallization.

ParameterRecommended Value/RangeRationale
Crystallization Temperature 40.6°C to 50°CAvoids hydrate formation (below 40.6°C) and decomposition (above 50°C).[1][2]
Solution pH 6.5 to 8.0 (ideally ~7.5)Prevents crystal tapering (at lower pH) and polymer formation (at higher pH).[1][3]
Saturated Solution Concentration ~63 wt% at 43°CProvides a starting point for creating supersaturated solutions for crystallization.[2]
Seed Crystal Size 100–200 µmConsidered optimal for initiating uniform crystal growth.[1]

Experimental Protocols

Protocol 1: Preparation of EDT Seed Crystals
  • Prepare a Saturated Solution: In a clean beaker, dissolve this compound in deionized water at approximately 60°C with stirring until no more solute dissolves and a small amount of solid remains at the bottom.

  • Hot Filtration: Quickly filter the hot, saturated solution through a pre-heated filter paper and funnel into a clean, warmed crystallization dish. This removes any undissolved particles and impurities.

  • Slow Evaporation: Cover the crystallization dish with a watch glass, leaving a small opening for slow evaporation. Allow the solution to cool slowly and stand undisturbed at room temperature for 24-48 hours.

  • Harvest Seed Crystals: Small, well-formed crystals should appear at the bottom of the dish. Carefully decant the mother liquor. Select crystals that are clear and have a desirable morphology. These will be your seed crystals.

  • Wash and Dry: Gently wash the selected seed crystals with a small amount of ice-cold deionized water and then a volatile solvent like ethanol (B145695) to aid in drying. Dry the crystals on a filter paper.

Protocol 2: Controlled Cooling Crystallization of EDT
  • Prepare a Saturated Solution: Prepare a saturated solution of EDT in deionized water at a temperature of approximately 50°C.

  • pH Adjustment: Adjust the pH of the solution to ~7.5 using a dilute solution of ammonium hydroxide.

  • Ensure Complete Dissolution: Gently heat the solution to 55-60°C to ensure all the EDT is dissolved.

  • Introduce Seed Crystals: Allow the solution to cool to just above 50°C and then introduce the prepared seed crystals.

  • Controlled Cooling: Place the crystallization vessel in a controlled temperature bath or insulate it to allow for slow and gradual cooling from 50°C down to approximately 41°C. A very slow cooling rate is preferred for larger, more perfect crystals.[1]

  • Crystal Harvesting: Once the crystallization is complete, separate the crystals from the mother liquor by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold deionized water, followed by a volatile solvent (e.g., ethanol) to facilitate drying.

Protocol 3: Seeded, Constant Temperature Crystallization of EDT
  • Prepare a Saturated Feed Solution: Prepare a saturated solution of EDT in deionized water at a specific temperature (e.g., 43°C), which will serve as your feed solution.[2] Adjust the pH to ~7.5 with ammonium hydroxide.

  • Prepare the Crystallizer: In a separate, temperature-controlled crystallization vessel, place your seed crystals.

  • Establish Supersaturation: Maintain the crystallizer at a constant temperature slightly lower than the saturation temperature of the feed solution (e.g., 42°C).[2]

  • Feed the Solution: Slowly and continuously feed the saturated solution into the crystallizer. The temperature difference between the feed and the crystallizer will maintain a constant level of supersaturation, promoting crystal growth on the seeds.

  • Maintain Equilibrium: The rate of addition of the feed solution should be controlled to match the rate of crystal growth, thereby maintaining a stable supersaturation level.

  • Harvest Crystals: Once the crystals have reached the desired size, they can be harvested by filtration.

  • Wash and Dry: Wash the harvested crystals with cold deionized water and then a volatile solvent before drying.

Visualizations

TroubleshootingWorkflow start Spurious Crystalline Growth Observed check_temp Is Temperature between 40.6°C and 50°C? start->check_temp adjust_temp Adjust and stabilize temperature within the optimal range. check_temp->adjust_temp No check_ph Is pH between 6.5 and 8.0? check_temp->check_ph Yes adjust_temp->check_ph adjust_ph Adjust pH to ~7.5 using dilute ammonium hydroxide. check_ph->adjust_ph No check_impurities Are there visible impurities or was the solution filtered? check_ph->check_impurities Yes adjust_ph->check_impurities filter_solution Perform hot filtration of the saturated solution. check_impurities->filter_solution No check_supersaturation Is crystallization too rapid? check_impurities->check_supersaturation Yes filter_solution->check_supersaturation reduce_supersaturation Add a small amount of pre-heated solvent or increase temperature slightly to redissolve some solute. check_supersaturation->reduce_supersaturation Yes use_seeding Consider using seed crystals to control nucleation. check_supersaturation->use_seeding No reduce_supersaturation->use_seeding end_good Controlled Crystal Growth Achieved use_seeding->end_good

Caption: Troubleshooting workflow for spurious crystalline growth in EDT solutions.

References

Technical Support Center: Industrial-Scale Production of Ethylenediamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the industrial-scale production of Ethylenediamine (B42938) Tartrate (EDT).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and crystallization of Ethylenediamine Tartrate.

Issue 1: Poor Crystal Quality - Tapered Crystals

  • Question: Our EDT crystals are exhibiting significant tapering on the prism faces. What is causing this and how can we resolve it?

  • Answer: Crystal tapering in EDT production is primarily influenced by the pH of the crystallization solution. Crystallizing from a stoichiometric solution with a pH of around 5.9 can lead to a taper of approximately 16%.[1] To mitigate this, it is crucial to control the pH within a specific alkaline range.

    • Solution: Maintain the pH of the mother liquor between 6.5 and 8.0.[1][2] Using ammonium (B1175870) hydroxide (B78521) to adjust the pH to about 7.5 has been shown to produce crystals with substantially no tapering.[1] While adding an excess of ethylenediamine can also increase the pH and reduce tapering to around 3%, it may slow down the growth rate and increase the formation of unwanted polymers.[1]

Issue 2: Formation of Unwanted Hydrates

  • Question: We are observing the formation of a hydrated form of EDT instead of the desired anhydrous form. How can we prevent this?

  • Answer: this compound can exist in both anhydrous and hydrated forms, and the formation of a specific form is highly dependent on the crystallization temperature. The hydrate (B1144303) is the stable form in an aqueous solution below approximately 40.6°C.[1][2]

    • Solution: To obtain the anhydrous form, the crystallization process must be conducted at temperatures above 40.6°C.[1][2] A typical industrial method involves maintaining the crystallizer at a constant temperature between 40.6°C and 50°C.[1][2] Exceeding 50°C should be avoided as it can lead to the decomposition of the heat-sensitive EDT.[1]

Issue 3: Spurious Crystal Growth and Polymerization

  • Question: We are experiencing the formation of spurious crystals and an increase in polymer concentration in our crystallization tanks, requiring frequent production stops for cleaning. How can we minimize this?

  • Answer: The formation of spurious crystals and polymerization are common challenges in EDT production, often exacerbated by suboptimal pH control.

    • Solution: Maintaining the pH of the mother liquor in the range of 6.5 to 8.0 using ammonium hydroxide can impede spurious crystal growth.[1] This method also impedes the formation of polymerized EDT, allowing the concentration of the polymer to rise to 10-14% before cleaning is necessary, as opposed to the 8% limit when using an excess of ethylenediamine for pH control.[1]

Frequently Asked Questions (FAQs)

Synthesis and Crystallization

  • What is the recommended molar ratio of reactants for EDT synthesis?

    • A 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid is typically employed for the formation of this compound.[2]

  • What is the optimal pH range for EDT crystallization?

    • The optimal pH range for growing high-quality EDT crystals is between 6.5 and 8.0.[1][2]

  • What is the ideal temperature range for EDT crystallization?

    • To avoid the formation of the hydrate form and prevent thermal decomposition, the crystallization should be carried out between 40.6°C and 50°C.[1][2]

Purification

  • What is a common method for purifying crude this compound?

    • Recrystallization is a widely used technique for purifying EDT. This involves dissolving the crude product in a minimal amount of a hot solvent, such as water or a water-ethanol mixture, followed by filtration of the hot solution to remove insoluble impurities. The purified crystals are then obtained by slowly cooling the filtrate.[2]

Polymorphism

  • What is polymorphism and how does it affect EDT production?

    • Polymorphism is the ability of a solid to exist in more than one crystal form. In the case of EDT, this primarily manifests as anhydrous and hydrated forms. Controlling the crystallization conditions, particularly temperature, is crucial to obtain the desired polymorph.[2]

Data Presentation

Table 1: Influence of pH on this compound Crystal Taper and Polymer Formation

pH Control MethodpHApproximate Crystal TaperAllowable Polymer Concentration
Stoichiometric Solution~5.9~16%Not specified
Excess Ethylenediamine~7.2~3%~8%
Ammonium Hydroxide~7.5Essentially no taper10-14%

Table 2: Key Parameters for Industrial-Scale EDT Crystallization

ParameterRecommended Range/ValueRationale
Molar Ratio (Ethylenediamine:L-(+)-Tartaric Acid)1:2Ensures complete salt formation.[2]
pH6.5 - 8.0Minimizes crystal tapering and spurious growth.[1][2]
Temperature40.6°C - 50°CPrevents hydrate formation and thermal decomposition.[1][2]
Seed Crystal Size100-200 µmPromotes uniform crystal growth.[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

  • Dissolve ethylenediamine and L-(+)-tartaric acid in a 1:2 molar ratio in deionized water.[2]

  • Heat the solution to approximately 60°C to ensure complete dissolution of the reactants.[2]

  • Carefully adjust the pH of the solution to a range of 6.5-8.0 using a suitable base, such as ammonium hydroxide.[1][2]

  • Initiate crystallization by slowly cooling the saturated solution. A slower cooling rate generally yields larger and more perfect crystals.[2]

  • Alternatively, for controlled growth, introduce seed crystals of 100-200 µm to the supersaturated solution maintained at a constant temperature between 40.6°C and 50°C.[2]

  • Collect the crystals by filtration.

  • Wash the crystals with a cold solvent, such as ethanol, to remove residual soluble impurities.[2]

  • Dry the purified crystals under appropriate conditions.

Visualizations

Industrial_EDT_Production_Workflow cluster_synthesis Synthesis Stage cluster_crystallization Crystallization Stage cluster_purification Purification Stage Reactants Ethylenediamine & L-(+)-Tartaric Acid (1:2 molar ratio) Dissolution Dissolve in Deionized Water at ~60°C Reactants->Dissolution pH_Adjustment Adjust pH to 6.5-8.0 with NH4OH Dissolution->pH_Adjustment Crystallization Controlled Cooling or Seeding (40.6°C - 50°C) pH_Adjustment->Crystallization Filtration Filter to Collect Crystals Crystallization->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Purified Crystals Washing->Drying Final_Product High-Purity EDT Crystals Drying->Final_Product

Caption: Industrial production workflow for this compound.

Troubleshooting_Logic Start Problem with EDT Crystals Tapering Are crystals tapered? Start->Tapering Hydrate Is hydrate forming? Tapering->Hydrate No Adjust_pH Adjust pH to 6.5-8.0 using NH4OH Tapering->Adjust_pH Yes Spurious Spurious growth/polymerization? Hydrate->Spurious No Adjust_Temp Maintain temperature between 40.6°C and 50°C Hydrate->Adjust_Temp Yes Control_pH Maintain pH at 6.5-8.0 Spurious->Control_pH Yes Good_Crystals Good Quality Crystals Spurious->Good_Crystals No Adjust_pH->Good_Crystals Adjust_Temp->Good_Crystals Control_pH->Good_Crystals

Caption: Troubleshooting decision tree for EDT crystallization issues.

References

Decomposition of heat-sensitive Ethylenediamine tartrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heat-sensitive Ethylenediamine (B42938) Tartrate (EDT) solutions.

Frequently Asked Questions (FAQs)

Q1: What is Ethylenediamine Tartrate and what are its common applications?

A1: this compound is an organic salt formed from the reaction of ethylenediamine and tartaric acid.[1] It is notably used for growing large, high-quality single crystals with piezoelectric properties for applications like electro-acoustic filters.[1] In research and pharmaceutical development, it can be used as a chiral resolving agent.[1]

Q2: What are the primary factors that affect the stability of this compound solutions?

A2: The stability of EDT solutions is primarily influenced by temperature, pH, and exposure to air (oxygen and carbon dioxide).[2][3] Elevated temperatures can lead to thermal decomposition.[4] The pH of the solution is crucial; for instance, in crystal growth, a pH range of 6.5 to 8 is recommended to avoid unwanted crystal morphology and polymer formation.[1][4] Ethylenediamine itself is sensitive to air and moisture and can absorb carbon dioxide.[2]

Q3: What are the expected thermal degradation products of this compound in an aqueous solution?

A3: The thermal degradation of the ethylenediamine (EDA) moiety in aqueous solutions is proposed to begin with the formation of a carbamate (B1207046) intermediate, especially in the presence of CO2.[5][6] This intermediate can then undergo intermolecular cyclization to form 2-imidazolidione or react with another EDA molecule via nucleophilic attack to form N,N'-bis(2-aminoethyl)-urea .[2][5][6] Further reactions can lead to larger cyclic urea (B33335) structures.[6] The tartrate portion may also be susceptible to oxidation under certain conditions.[1]

Q4: How should this compound solutions be properly stored?

A4: To ensure stability, this compound solutions should be stored at controlled room temperature, protected from light and moisture.[2] It is highly recommended to handle and store the solution under an inert atmosphere, such as nitrogen or argon, to prevent degradation from exposure to air and carbon dioxide.[2] Containers should be tightly sealed.

Q5: What analytical methods are suitable for monitoring the degradation of this compound solutions?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for analyzing EDT and its degradation products.[2] Due to the low UV absorbance of ethylenediamine, a pre-column derivatization step is often required for HPLC analysis to enhance detection.[2][7][8] For GC-MS, derivatization can also improve chromatographic separation and detection.[2][9]

Troubleshooting Guides

Issue 1: Discoloration of the Solution (Yellowing or Browning)
Potential Cause Troubleshooting Steps Corrective and Preventive Actions
Oxidation The ethylenediamine moiety is susceptible to oxidation from dissolved oxygen, which can be accelerated by heat and light exposure. This often results in a yellowish or brownish hue.[2]1. Check Inert Gas Purge: Ensure the solution was prepared and stored under an inert atmosphere (e.g., nitrogen or argon). 2. Review Storage Conditions: Verify that the solution was protected from light.
Formation of Degradation Products Thermal stress can lead to the formation of degradation products which may be colored.1. Analyze for Degradants: Use a stability-indicating HPLC or GC-MS method to identify and quantify potential degradation products. 2. Review Temperature History: Check temperature logs to ensure the solution was not exposed to excessive heat.
Interaction with Excipients Certain excipients, particularly those with aldehyde groups (e.g., some reducing sugars), can react with the amine groups of ethylenediamine (Maillard reaction), leading to discoloration.[10]1. Review Formulation: Check for incompatible excipients in the formulation. 2. Conduct Compatibility Studies: Perform compatibility studies with individual excipients to isolate the cause.[11][12]
Issue 2: Precipitation or Crystal Formation in the Solution
Potential Cause Troubleshooting Steps Corrective and Preventive Actions
Temperature Fluctuation The solubility of this compound is temperature-dependent. A decrease in temperature can lead to supersaturation and precipitation of the salt.1. Check Temperature Records: Review the temperature history of the solution to identify any cold excursions. 2. Solubility Test: Gently warm a small, agitated sample to see if the precipitate redissolves, which would indicate temperature-related precipitation.
pH Shift The solubility of EDT can be pH-dependent. A shift in the solution's pH can cause the salt to precipitate. The optimal pH for maintaining solubility during crystal growth is between 6.5 and 8.0.[1][4]1. Measure pH: Carefully measure the current pH of the solution. 2. Review Preparation Protocol: Ensure the initial pH was correctly adjusted and that no components were added that could alter the pH over time.
Formation of Insoluble Degradation Products Some degradation products, such as polymers, may be less soluble than the parent compound, leading to precipitation.1. Analyze Precipitate: If possible, isolate and analyze the precipitate using techniques like FTIR or Mass Spectrometry to identify its composition. 2. Analyze Supernatant: Analyze the remaining solution for the presence of soluble degradation products.

Data and Experimental Protocols

Factors Influencing this compound Stability

The following table summarizes key factors and their impact on the stability of EDT solutions. This data is compiled from studies on ethylenediamine and related compounds and should be used as a guideline for designing experiments.

Parameter Condition Observed Effect on Stability Potential Degradation Products Reference
Temperature > 50°CIncreased rate of decomposition.2-imidazolidione, N,N'-bis(2-aminoethyl)-urea, polymers[4]
80°C (for 48 hours)Significant thermal degradation expected.Oxidized derivatives, polymers[2]
pH < 6.5Potential for changes in crystal morphology; amine groups are protonated, which may increase stability against some reactions.Generally stable against hydrolysis.[1][2][4]
> 8.0Increased risk of polymer formation.Polymers[4]
Oxidation 3-30% H₂O₂Susceptible to oxidation.Oxidized derivatives of ethylenediamine and tartrate.[2]
Atmosphere Presence of Air/CO₂Can lead to carbamate formation, initiating degradation pathways.Carbamate intermediates, 2-imidazolidione.[2][5][6]
Experimental Protocols

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[13][14][15][16]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the desired solvent (e.g., HPLC-grade water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 8-12 hours.[15]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 8-12 hours.[15]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2][16]

    • Thermal Degradation: Place 5 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.[2]

    • Control Sample: Keep 5 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples and the control sample using a suitable stability-indicating method (e.g., HPLC-UV/MS as described in Protocol 2).

Since ethylenediamine lacks a strong chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection.[2][7][8]

  • Derivatization Reagent Preparation:

  • Sample Derivatization:

    • To 100 µL of the sample (control or stressed solution, appropriately diluted), add 100 µL of the OPA/ME reagent.

    • Vortex the mixture and allow it to react for a specific time (e.g., 2 minutes) at room temperature before injection.

  • HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., Waters Spherisorb 5 µm ODS 2, or similar)[1][8]
Mobile Phase Gradient elution using: A: pH 3 buffer (e.g., ortho-phosphoric acid and triethylamine) B: Methanol or Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 220 nm or Fluorescence (Excitation: 330 nm, Emission: 450 nm)[1][8]
Mass Spectrometry If available, couple the HPLC to a mass spectrometer (ESI positive mode) to identify the mass-to-charge ratio of the parent compound and any degradation products.
  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify new peaks that appear in the stressed samples; these are potential degradation products.

    • Use the MS data to propose structures for the degradation products.

    • Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.

Visualizations

Logical Workflow for Troubleshooting Solution Instability

G start Instability Observed (Discoloration/Precipitation) check_type What type of instability? start->check_type discolor Discoloration check_type->discolor Color Change precipitate Precipitation check_type->precipitate Solid Formation check_oxidation Check for Oxidation (Inert atmosphere? Light protection?) discolor->check_oxidation First Check check_temp Check Temperature History (Cold exposure?) precipitate->check_temp First Check cause_oxidation Cause: Oxidation check_oxidation->cause_oxidation No check_excipients Check for Incompatible Excipients check_oxidation->check_excipients Yes cause_temp Cause: Low Temperature check_temp->cause_temp Yes check_ph Check pH check_temp->check_ph No solution Solution: - Use inert gas - Protect from light - Control temperature - Reformulate if needed cause_oxidation->solution cause_degradation Cause: Thermal/Chemical Degradation cause_degradation->solution cause_temp->solution cause_ph Cause: pH Shift cause_ph->solution check_excipients->cause_degradation Yes check_excipients->cause_degradation No, likely thermal check_ph->cause_degradation No, likely degradation check_ph->cause_ph Yes

Caption: Troubleshooting workflow for EDT solution instability.

Proposed Thermal Degradation Pathway of Ethylenediamine

G EDA Ethylenediamine (EDA) Carbamate Carbamate Intermediate EDA->Carbamate + CO2 / Heat Imidazolidinone 2-Imidazolidinone Carbamate->Imidazolidinone Intermolecular Cyclization Urea N,N'-bis(2-aminoethyl)-urea Carbamate->Urea + EDA (Nucleophilic Attack)

Caption: Proposed thermal degradation pathway for ethylenediamine.

References

Problems with diastereomeric salt crystallization for chiral resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diastereomeric Salt Crystallization.

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during the chiral resolution of racemates via diastereomeric salt crystallization.

Troubleshooting Guides

This section addresses common problems encountered during the diastereomeric salt crystallization process, offering potential causes and actionable solutions.

Problem 1: No crystallization is occurring after adding the resolving agent and cooling the solution.

This is a common issue that typically points to factors related to solubility and supersaturation.[1]

Possible Causes:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system to reach the necessary supersaturation for crystallization.[1]

  • Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[1]

  • Inhibition of Nucleation: Impurities present in the mixture or the solvent can inhibit the formation of crystal nuclei.

  • Incorrect Stoichiometry: The ratio of the racemic mixture to the resolving agent may not be optimal for salt formation and crystallization.[1]

Solutions:

  • Solvent Screening: Test a variety of solvents with different polarities. The ideal solvent should dissolve the substrate for salt formation but have differential solubility for the two diastereomers.

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]

  • Anti-Solvent Addition: Introduce an "anti-solvent" in which the salts are less soluble to induce precipitation. This should be done slowly to avoid "oiling out".[1][2]

  • Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1]

  • Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to induce crystallization.[1] If pure crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.[1]

  • Adjust Stoichiometry: While a 1:1 molar ratio is a common starting point, optimizing this ratio can improve selective precipitation.[3] Using 0.5 equivalents of the resolving agent can sometimes be more effective.

Problem 2: The product is "oiling out" or forming an amorphous solid instead of crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This often happens when the level of supersaturation is too high or the temperature is above the melting point of the solvated solid.[1]

Possible Causes:

  • High Supersaturation: The solution is too concentrated, leading to rapid precipitation of an amorphous solid or oil.

  • Inappropriate Solvent System: The solvent may be too effective at solvating the salt, preventing crystallization.

  • Crystallization Temperature is Too High: The temperature of the solution is above the melting point of the diastereomeric salt.[2]

Solutions:

  • Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[1] Add any anti-solvent very slowly and at a higher temperature.[1]

  • Change Solvent System: Experiment with different solvents or solvent mixtures that may favor crystallization over oiling out.[2]

  • Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt.[2]

  • Ensure Proper Agitation: Adequate stirring can help prevent the formation of an oil.[1]

Problem 3: The yield of the desired diastereomeric salt is very low.

A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[1]

Possible Causes:

  • Suboptimal Solubility: The desired salt may still be too soluble in the chosen solvent, even if it is the less soluble of the two diastereomers.

  • Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[1]

  • Equilibrium Limitations: The separation may be limited by the position of the eutectic point in the phase diagram of the diastereomers.

Solutions:

  • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1][2]

  • Anti-Solvent Addition: Use an anti-solvent to reduce the solubility of the desired salt and increase its precipitation.[2]

  • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled to improve the overall process yield.[2]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): If the unwanted enantiomer can be racemized in solution, it's possible to convert it into the desired enantiomer, which then crystallizes. This can lead to yields approaching 100%.[3]

Problem 4: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (d.e.).

Co-crystallization suggests that the solubility difference between the two diastereomeric salts in the current system is insufficient for effective separation.[1]

Possible Causes:

  • Poor Choice of Resolving Agent: The resolving agent may not effectively discriminate between the two enantiomers.

  • Suboptimal Solvent: The chosen solvent does not provide a significant difference in solubility between the two diastereomeric salts.

  • Rapid Crystallization: Fast cooling can trap the undesired diastereomer within the crystal lattice.

  • Formation of a Solid Solution: In some cases, the two diastereomers co-crystallize to form a solid solution, making separation difficult.

Solutions:

  • Screen Resolving Agents: Test a variety of resolving agents to find one that provides better separation.

  • Systematic Solvent Screening: This is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[2]

  • Optimize Temperature Profile: A slower, more controlled cooling rate can provide a better window for the less soluble diastereomer to crystallize selectively.[1]

  • Recrystallization: Purify the obtained salt by recrystallizing it, potentially from a different solvent system.[2]

  • Construct a Phase Diagram: A ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovery.[1]

Data Presentation

Table 1: Influence of Solvent on Diastereomeric Excess (d.e.) and Yield

This table provides illustrative data on how solvent choice can impact the success of a diastereomeric salt crystallization. The data is for the resolution of (±)-a-Phenylethylamine with L-(+)-Tartaric Acid.

Solvent System (v/v)Diastereomeric Excess (d.e.) (%)Yield (%)
Methanol7560
Ethanol8555
Isopropanol9250
Water6075
Methanol/Water (9:1)8865

Note: Data is illustrative and will vary based on specific experimental conditions.[4]

Table 2: Troubleshooting Summary
ProblemKey Parameters to InvestigatePotential Advanced Strategies
Low Yield Solvent System, Resolving Agent, Stoichiometry, Temperature Profile, Supersaturation[3]Crystallization-Induced Diastereomeric Transformation (CIDT), Seeding[3]
Low Diastereomeric Excess Resolving Agent, Solvent System, Cooling RateRecrystallization, Phase Diagram Construction

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve the racemic compound in a suitable solvent.[4]

    • Add an equimolar amount of the chiral resolving agent to the solution.[4]

    • Stir the mixture at room temperature or with gentle heating until a clear solution is obtained.[4]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.[4]

    • If crystallization does not occur, try adding a seed crystal of the desired diastereomer or slowly adding an anti-solvent.[4]

  • Isolation and Purification:

    • Collect the crystals by filtration.[4]

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor.[4]

    • Dry the crystals under vacuum.[4]

  • Analysis:

    • Determine the diastereomeric excess of the crystals using an appropriate analytical technique (e.g., chiral HPLC).[4]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).[4]

    • Add a base (e.g., NaOH) or an acid (e.g., HCl) to break the salt and liberate the free enantiomer.[4]

    • Extract the desired enantiomer into an organic solvent.[4]

    • Purify the enantiomer by distillation, recrystallization, or chromatography.[4]

Protocol 2: High-Throughput Screening of Resolving Agents and Solvents
  • Preparation:

    • In an array of vials or a 96-well plate, combine stoichiometric equivalents of the racemic compound and each resolving agent.[3]

  • Crystallization:

    • Evaporate the initial solvent.[3]

    • Add a selection of different crystallization solvents or solvent mixtures to the vials.[3]

    • Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[3]

  • Analysis:

    • Visually inspect the vials for crystal formation.[3]

    • Isolate any crystalline material by filtration.[3]

    • Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[3]

Protocol 3: Determination of Diastereomeric Excess (d.e.) by HPLC
  • Sample Preparation:

    • Accurately weigh a small amount of the crystalline diastereomeric salt.

    • Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Use a suitable chiral stationary phase (CSP) column.

    • Develop a mobile phase that provides good separation of the two diastereomers. This often involves screening different solvent mixtures (e.g., hexane/isopropanol, or methanol/acetonitrile/water).

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas of the two diastereomer peaks.

  • Calculation:

    • Calculate the diastereomeric excess using the following formula: d.e. (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100

Visualizations

Troubleshooting_Workflow Start Start: Diastereomeric Salt Crystallization Problem Problem Encountered Start->Problem NoCrystals No Crystals Forming Problem->NoCrystals No Crystallization OilingOut Oiling Out / Amorphous Solid Problem->OilingOut Oily Product LowYield Low Yield Problem->LowYield Low Yield LowDE Low Diastereomeric Excess (d.e.) Problem->LowDE Low Purity Solution1 Check Solubility & Supersaturation - Increase Concentration - Add Anti-solvent - Lower Temperature - Seeding NoCrystals->Solution1 Solution2 Reduce Supersaturation & Temperature - Dilute Solution - Slower Cooling - Change Solvent OilingOut->Solution2 Solution3 Optimize for Lower Solubility - Screen Solvents - Lower Temperature - Recycle Mother Liquor - Consider CIDT LowYield->Solution3 Solution4 Maximize Solubility Difference - Screen Solvents & Resolving Agents - Slower Cooling - Recrystallize LowDE->Solution4 End Successful Resolution Solution1->End Solution2->End Solution3->End Solution4->End Experimental_Workflow Start Start: Racemic Mixture + Chiral Resolving Agent SaltFormation 1. Salt Formation (in suitable solvent) Start->SaltFormation Crystallization 2. Crystallization (Cooling, Seeding, etc.) SaltFormation->Crystallization Isolation 3. Isolation (Filtration & Washing) Crystallization->Isolation Analysis 4. Analysis (Determine d.e. by HPLC) Isolation->Analysis Liberation 5. Liberation of Enantiomer (Acid/Base Treatment) Analysis->Liberation d.e. is high Recrystallize Recrystallize Salt Analysis->Recrystallize d.e. is low Purification 6. Final Purification Liberation->Purification End Pure Enantiomer Purification->End Recrystallize->Isolation

References

Technical Support Center: Controlling Crystal Size Distribution in Large-Scale Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for large-scale crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes for precise control over crystal size distribution (CSD).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control crystal size distribution (CSD)?

A1: The final Crystal Size Distribution (CSD) is primarily governed by the interplay of two fundamental kinetic processes: nucleation (the formation of new crystals) and crystal growth (the size increase of existing crystals).[1][2] Key process parameters that influence these kinetics include:

  • Supersaturation: This is the main driving force for both nucleation and growth.[1][3][4] Generally, high supersaturation favors nucleation, leading to smaller crystals, while low supersaturation promotes growth over nucleation, resulting in larger crystals.[3][5]

  • Seeding: Introducing seed crystals provides a surface for growth, consuming supersaturation in a controlled manner and reducing spontaneous nucleation.[6][7][8]

  • Temperature and Cooling Rate: In cooling crystallization, the rate of cooling directly impacts the level of supersaturation.[3][9] Faster cooling rates typically generate higher supersaturation, leading to smaller crystals.[3]

  • Mixing and Hydrodynamics: Agitation affects heat and mass transfer, influencing local supersaturation, secondary nucleation, and agglomeration.[4][10][11]

  • Solvent and Additives/Impurities: The choice of solvent and the presence of additives or impurities can significantly affect nucleation and growth kinetics, as well as crystal habit.[12][13]

Q2: How does supersaturation level affect the final crystal size?

A2: Supersaturation is a critical factor in determining the final crystal size.[3] At low supersaturation levels, the rate of crystal growth is typically faster than the rate of nucleation, which allows existing crystals to grow larger, resulting in a larger average crystal size.[3] Conversely, at high supersaturation levels, the rate of nucleation often dominates over crystal growth.[14] This leads to the formation of a large number of small crystals.[3][5] Therefore, controlling the supersaturation profile throughout the crystallization process is essential for achieving the desired CSD.[4]

Q3: What is the purpose of seeding in a crystallization process?

A3: Seeding is a critical technique used to control the crystallization process by introducing a small quantity of crystals (seeds) into a supersaturated solution.[8] The primary purposes of seeding are:

  • To initiate crystallization at a desired level of supersaturation within the metastable zone, avoiding uncontrolled spontaneous nucleation.[8][15]

  • To provide sufficient crystal surface area for controlled growth, which helps to consume supersaturation in a predictable manner.[7][8]

  • To control the final CSD. The number and size of the seed crystals can be chosen to target a specific final product size and distribution.[6][7]

  • To target a specific polymorph , as the seeds act as a template for the desired crystal form.[7]

Q4: Can mixing intensity impact my crystal size?

A4: Yes, mixing intensity is a critical parameter that can significantly impact your crystal size and distribution.[10] Mixing influences several aspects of the crystallization process:

  • Heat and Mass Transfer: Efficient mixing ensures uniform temperature and solute concentration throughout the crystallizer, preventing localized areas of high supersaturation which can lead to excessive nucleation.[10][11]

  • Secondary Nucleation: High agitation speeds can increase crystal-impeller and crystal-crystal collisions, leading to attrition and secondary nucleation, which generates more fine particles.[16]

  • Agglomeration: Inadequate mixing can lead to crystal settling and agglomeration, resulting in a wider CSD and potential quality issues.[17] Conversely, very high shear can sometimes break up agglomerates.

  • Incorporation of Reagents: In anti-solvent or reactive crystallization, mixing is crucial for the rapid and uniform incorporation of the anti-solvent or reactant to avoid creating localized high supersaturation.[10]

Troubleshooting Guide

This guide addresses common problems encountered during large-scale crystallization experiments.

Issue 1: The final crystal product has a mean size that is too small.
Potential Cause Troubleshooting Action Rationale
Excessive Nucleation 1. Reduce Supersaturation: Lower the cooling rate, or in anti-solvent crystallization, reduce the addition rate.[3][18]High supersaturation is a primary driver for nucleation. Slowing its generation favors growth over the formation of new nuclei.[3][5]
2. Increase Seeding: Add a higher mass of seed crystals or use slightly larger seeds.[6][7]A larger seed surface area consumes supersaturation more effectively, suppressing spontaneous secondary nucleation.[7][15]
3. Increase Temperature: Operate at a slightly higher temperature (lower supersaturation) if solubility allows.[19]Nucleation rates are highly sensitive to supersaturation, which is temperature-dependent.
Secondary Nucleation from High Shear 1. Reduce Agitation Speed: Decrease the impeller speed, especially after nucleation has occurred.[17]This minimizes crystal attrition from collisions with the impeller, vessel walls, and other crystals, which is a major source of secondary nuclei.[16]
Impurities 1. Purify the Solution: Ensure the starting material is free from impurities that might act as nucleation sites.[19]Impurities can lower the energy barrier for nucleation, leading to the formation of an excessive number of crystals.[12]
Issue 2: The final crystal product has a mean size that is too large or shows uncontrolled growth.
Potential Cause Troubleshooting Action Rationale
Insufficient Nucleation 1. Increase Supersaturation: Increase the cooling rate or anti-solvent addition rate.[3]A higher driving force is needed to initiate the formation of a sufficient number of nuclei.[20]
2. Reduce or Eliminate Seeding: If seeding, reduce the seed mass or use smaller seeds to allow for some spontaneous nucleation.[7]Fewer initial growth sites will lead to each crystal growing larger from the available solute.
3. Induce Nucleation: Introduce a short period of rapid cooling or a "shock" addition of anti-solvent to generate nuclei before proceeding with a slower, growth-oriented phase.This separates the nucleation and growth phases, providing better control over the number of initial crystals.[21]
Ostwald Ripening 1. Reduce Batch Time: Minimize the time the slurry is held, especially at elevated temperatures.Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, is a time-dependent process.[22]
Issue 3: The crystal size distribution is too wide (bimodal or polydisperse).
Potential Cause Troubleshooting Action Rationale
Ongoing Nucleation during Growth Phase 1. Control Supersaturation Profile: Maintain a low level of supersaturation (within the metastable zone) after the initial nucleation event.[3]This ensures that the supersaturation is consumed primarily by the growth of existing crystals rather than the formation of new ones.[21]
2. Optimize Seeding Protocol: Ensure seeds are of a narrow size distribution and are added at the correct point in the process to prevent secondary nucleation.[8][22]A well-defined seed population promotes uniform growth. Seeding at too high a supersaturation can cause unwanted secondary nucleation.[8]
Poor Mixing / Inhomogeneity 1. Improve Agitation: Increase mixing speed (while avoiding excessive shear) or evaluate impeller design and position to ensure homogeneity.[10][17]Pockets of high supersaturation due to poor mixing can cause localized nucleation, leading to a population of fine particles alongside the main crop of crystals.[10][11]
Agglomeration 1. Adjust Mixing: Modify agitation to keep crystals suspended without causing excessive collisions.[17]Proper suspension prevents crystals from settling and sticking together.
2. Use Additives: Introduce anti-agglomeration additives if compatible with the product.Certain molecules can adsorb to crystal surfaces and prevent them from binding to each other.[12]
Crystal Breakage (Attrition) 1. Reduce Mechanical Stress: Lower the agitation speed, especially when crystals have grown large and are more fragile. Use a lower-shear impeller design.[16]Reducing the energy of collisions minimizes the fracture of large crystals, which creates both fines and irregularly shaped particles.
Issue 4: Equipment fouling and encrustation on vessel surfaces.
Potential Cause Troubleshooting Action Rationale
Localized High Supersaturation 1. Improve Mixing: Enhance bulk fluid motion to prevent stagnant zones near heat transfer surfaces or addition points.[10][17]Fouling often occurs where local supersaturation is highest, such as on cold vessel walls in cooling crystallization.[20][23]
2. Modify Temperature Control: Reduce the temperature difference (ΔT) between the cooling jacket and the bulk solution.[17]A large ΔT creates a highly supersaturated boundary layer at the vessel wall, promoting nucleation and growth on the surface.
Adhesion of Crystals 1. Smooth Surfaces: Ensure crystallizer surfaces are smooth and clean, as rough surfaces provide nucleation sites.[23]Mechanical polishing or electropolishing can reduce the tendency for crystals to adhere and build up.
2. Control Supersaturation: Operate within the metastable zone to reduce the overall driving force for nucleation on surfaces.[21]Lower supersaturation reduces the likelihood of heterogeneous nucleation on the equipment walls.

Parameter Influence Summary

The following table summarizes the general effect of key process parameters on nucleation, growth, and the resulting crystal size.

Parameter ChangeEffect on Nucleation RateEffect on Growth RateTypical Resulting Crystal Size
Increase Supersaturation High IncreaseModerate IncreaseSmaller
Decrease Supersaturation High DecreaseModerate DecreaseLarger
Increase Cooling Rate High IncreaseModerate IncreaseSmaller
Decrease Cooling Rate High DecreaseModerate DecreaseLarger
Increase Seeding (Mass/Area) High Decrease(Consumes solute faster)Larger (if nucleation is suppressed)
Increase Mixing Intensity Increase (Secondary Nucleation)Increase (Mass Transfer)Smaller (often due to attrition)

Visual Workflow and Logic Diagrams

Troubleshooting_CSD cluster_size Mean Crystal Size Issue cluster_dist Distribution Width Issue start Problem: Undesired Crystal Size Distribution size_check Is the mean crystal size correct? start->size_check too_small Issue: Crystals Too Small (Excessive Nucleation) size_check->too_small No (Too Small) too_large Issue: Crystals Too Large (Insufficient Nucleation) size_check->too_large No (Too Large) dist_check Is the distribution width acceptable? size_check->dist_check Yes action_small_1 Decrease Cooling Rate or Anti-Solvent Addition Rate too_small->action_small_1 action_small_2 Increase Seed Loading or Use Larger Seeds too_small->action_small_2 action_small_3 Reduce Agitation Speed (to limit secondary nucleation) too_small->action_small_3 action_large_1 Increase Cooling Rate or Anti-Solvent Addition Rate too_large->action_large_1 action_large_2 Reduce Seed Loading or Use Smaller Seeds too_large->action_large_2 action_small_1->dist_check action_small_2->dist_check action_small_3->dist_check action_large_1->dist_check action_large_2->dist_check too_wide Issue: Distribution Too Wide (Bimodal/Polydisperse) dist_check->too_wide No end_node CSD Optimized dist_check->end_node Yes action_wide_1 Ensure Homogeneous Mixing too_wide->action_wide_1 action_wide_2 Maintain Low Supersaturation During Growth Phase too_wide->action_wide_2 action_wide_3 Check for Agglomeration or Breakage too_wide->action_wide_3 action_wide_1->end_node action_wide_2->end_node action_wide_3->end_node

Caption: Troubleshooting workflow for common CSD issues.

Nucleation_vs_Growth cluster_params Process Parameters cluster_kinetics Dominant Kinetic Process cluster_result Resulting Crystal Attributes params High Supersaturation Low Supersaturation High Temperature Low Temperature High Mixing Energy Low Seeding nucleation Nucleation Dominates params:n->nucleation Favors growth Growth Dominates params:s->growth Favors result Many Small Crystals Few Large Crystals Narrow CSD Wide CSD nucleation->result:n growth->result:s

Caption: Relationship between parameters and kinetic processes.

Experimental Protocols

Protocol 1: Determining Metastable Zone Width (MZW)

The Metastable Zone Width (MZW) is the region between the solubility curve and the point of spontaneous nucleation. Operating within this zone is key to controlling crystal growth.

Objective: To determine the MZW for a given solute-solvent system at various cooling rates.

Materials & Equipment:

  • Crystallization reactor with temperature and agitation control.

  • In-situ particle analysis probe (e.g., Focused Beam Reflectance Measurement - FBRM or Particle Vision and Measurement - PVM).[24]

  • Thermocouple.

  • Solute and solvent.

Methodology:

  • Preparation: Prepare a solution of known concentration, ensuring it is undersaturated at the starting temperature.

  • Dissolution: Heat the solution until all solids are completely dissolved. Confirm dissolution using the in-situ probe (particle counts should drop to zero).

  • Equilibration: Hold the clear solution at the dissolution temperature for 30 minutes to ensure thermal equilibrium.

  • Controlled Cooling: Begin cooling the solution at a constant, slow rate (e.g., 0.1 °C/min).[25]

  • Nucleation Detection: Continuously monitor the solution with the in-situ probe. The temperature at which a sharp and sustained increase in particle count is detected is the nucleation temperature (T_nucl).

  • Calculation: The MZW at that cooling rate is the difference between the saturation temperature (T_sat, from solubility data) and the measured nucleation temperature (T_nucl).

  • Repeat: Repeat steps 2-6 for different cooling rates (e.g., 0.5 °C/min, 1.0 °C/min) to understand how the MZW is affected by cooling speed.

Protocol 2: Standard Seeding Experiment

Objective: To perform a controlled, seeded batch crystallization to achieve a target CSD.

Materials & Equipment:

  • Crystallization reactor with temperature and agitation control.

  • Seed crystals of known size distribution and mass.

  • In-situ monitoring tools (FBRM, PVM, ATR-FTIR).

Methodology:

  • Solution Preparation: Prepare a saturated solution at a known temperature.

  • Cooling to Seeding Point: Cool the clear solution to a specific temperature within the MZW where the solution is supersaturated but will not spontaneously nucleate. A typical starting point is 1-2 °C below the saturation temperature.

  • Seed Addition: Introduce a pre-determined mass of seed crystals (e.g., 0.1-1.0% of the final product mass) as a slurry in the mother liquor to ensure good dispersion.[8]

  • Isothermal Hold (Optional): Hold the temperature constant for a period (e.g., 30-60 minutes) after seeding. This allows the seeds to disperse fully and provides time for initial, controlled growth on the seed surfaces.[26]

  • Growth Phase: Begin the main cooling profile. The rate should be slow enough to maintain a low level of supersaturation, ensuring that solute is consumed by growth on the seeds rather than by secondary nucleation.

  • Monitoring: Use in-situ probes throughout the process to monitor particle count and size. A stable or slowly increasing particle count with a steady increase in particle size indicates a successful growth-dominant process. A sudden spike in fine particle counts indicates unwanted secondary nucleation.

  • Final Hold and Isolation: Once the final temperature is reached, hold for a period to maximize yield before filtering, washing, and drying the product.

  • Analysis: Analyze the final product CSD using offline methods (e.g., laser diffraction, sieve analysis) and compare it with the in-process data.[27][28]

Seeding_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Prepare Saturated Solution B Cool to Seeding Temperature (within MZW) A->B C Add Seed Crystal Slurry B->C D Isothermal Hold (Optional, for seed dispersion) C->D E Controlled Cooling for Growth D->E F Monitor CSD in-situ (e.g., with FBRM) E->F Real-time Feedback G Hold at Final Temperature E->G F->E H Isolate, Wash, and Dry Product G->H I Offline CSD Analysis (e.g., Laser Diffraction) H->I

Caption: Experimental workflow for a seeded crystallization.

References

Technical Support Center: Overcoming Solid Solution Formation in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with solid solution formation during chiral resolution. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome this common hurdle in separating enantiomers.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the identification and implications of solid solution formation in chiral resolution.

Q1: What is a solid solution in the context of chiral resolution?

A solid solution is a single crystalline phase where two or more components are miscible in the solid state. In chiral resolution, this typically means that both enantiomers (or diastereomeric salts) are incorporated into the same crystal lattice in variable, non-stoichiometric proportions.[1] This is distinct from a conglomerate, which is a simple mechanical mixture of enantiopure crystals, or a racemic compound, which has a fixed 1:1 ratio of enantiomers in the crystal lattice.[1][2]

Q2: Why is solid solution formation a problem for chiral resolution?

Crystallization-based resolution methods, such as preferential crystallization and diastereomeric salt formation, rely on the selective precipitation of one enantiomer or diastereomer from a solution.[3][4][5] When a solid solution forms, both enantiomers or diastereomers co-crystallize, making it difficult or impossible to achieve high enantiomeric purity through conventional crystallization techniques.[3][6][7] This is a significant challenge in chiral resolution.[4][5][8]

Q3: My crystallization only yields a moderate enantiomeric excess (ee). Could this indicate a solid solution?

Yes, this is a classic sign of solid solution formation.[3][5][6] If a single crystallization from a racemic mixture consistently produces a product with a low to moderate enantiomeric excess, it strongly suggests that the two enantiomers (or their diastereomeric salts) are co-crystallizing as a solid solution.[3][6][7]

Q4: What analytical techniques can confirm the presence of a solid solution?

Definitive confirmation of a solid solution requires constructing a phase diagram. The most common method is a binary melting point phase diagram. In a system that forms a solid solution, the melting point will change continuously and gradually as the composition of the two enantiomers varies.[6] In contrast, a conglomerate system will show a distinct eutectic point, which is the lowest melting temperature for any mixture of the two enantiomers.[1]

Troubleshooting Guide

This guide provides actionable steps for researchers who have identified or suspect a solid solution in their chiral resolution system.

Q5: I have confirmed the formation of a solid solution. What are my options?

The foundational step is a thorough phase diagram study.[3][5][6] Constructing binary melting point and/or ternary isotherm phase diagrams is essential to understand the solid-state landscape of your system and to identify conditions for chiral resolution.[3][4] These diagrams can reveal the extent of the solid solution region and guide you in developing a strategy to achieve higher purity.[3][5]

Q6: How can I improve the enantiomeric excess of my already-formed solid solution crystals?

A promising technique is to combine crystallization with enantioselective dissolution. This method exploits the kinetic differences in the dissolution rates of the diastereomeric pairs within the solid solution.[3][6] The less stable component is expected to dissolve more rapidly.[3][4] By briefly exposing the enriched solid solution crystals to a solvent, the undesired enantiomer is selectively removed from the solid phase, further enriching the desired enantiomer in the remaining solid.[3][4][8] This combination of techniques has been shown to increase the enantiomeric excess to as high as 96%.[3][4][5][9]

Q7: Is it possible to avoid forming a solid solution in the first place?

Yes, altering the experimental conditions can sometimes prevent solid solution formation. Since the formation of a solid solution is highly dependent on the molecular interactions between the components, you can explore the following:

  • Changing the Chiral Resolving Agent: If you are performing a diastereomeric salt resolution, testing a variety of structurally different chiral resolving agents can lead to the formation of a separable conglomerate or a eutectic system.[1]

  • Varying the Solvent: The crystallization solvent plays a critical role. Experimenting with different solvents or solvent mixtures can alter the solubility and crystal packing, potentially disrupting the formation of a solid solution.[1]

Q8: What if my compound is known to racemize in solution? Can this be used to my advantage?

Yes. For compounds that crystallize as a conglomerate but also racemize in solution, a process known as deracemization by temperature cycling can be effective.[1] This process involves subjecting a suspension enriched in the desired enantiomer to periodic heating and cooling cycles. During heating, some of the crystals dissolve, and the undesired enantiomer in the solution racemizes. Upon cooling, the desired enantiomer preferentially crystallizes, gradually converting the entire mixture into an enantiopure solid.[1][2]

Data Presentation

The following table summarizes the improvement in enantiomeric excess (ee) of 4-cyano-1-aminoindane through a combined crystallization and enantioselective dissolution process.

StageInitial ee (%)Final ee (%)
Initial CrystallizationModerateup to 80%[8]
Enantioselective Dissolutionup to 92%[8]up to 96%[3][8][9]

Experimental Protocols

Here are detailed methodologies for key experiments in troubleshooting solid solutions.

Protocol 1: Construction of a Binary Melting Point Phase Diagram via DSC

This protocol is used to determine the solid-phase behavior of an enantiomeric or diastereomeric system.

1. Sample Preparation:

  • Prepare a series of 8-10 solid mixtures of the two enantiomers (or diastereomers) with varying molar ratios (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 30:70, 20:80, 10:90, 0:100).
  • Ensure homogeneous mixing of each sample.

2. DSC Analysis:

  • Accurately weigh 3-5 mg of each sample mixture into a standard aluminum DSC pan and seal it.
  • Place the pan in a Differential Scanning Calorimeter (DSC).
  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
  • Record the heat flow as a function of temperature. The melting point is typically taken as the onset or peak of the melting endotherm.

3. Data Plotting and Interpretation:

  • Plot the melting temperatures (Y-axis) against the molar composition (X-axis).
  • Solid Solution: The plot will show a continuous curve, either convex or concave, connecting the melting points of the two pure components.[6]
  • Eutectic (Conglomerate): The plot will show two descending curves that intersect at a single point (the eutectic point), which has the lowest melting temperature of any mixture.[1]
  • Racemic Compound: The phase diagram will show a central peak at the 50:50 composition, with two eutectic points on either side.

Protocol 2: Enantioselective Dissolution for Enrichment

This protocol describes a kinetic method to enrich a solid solution that has already been partially enriched by a preliminary crystallization.

1. Starting Material:

  • Begin with solid solution crystals that have a moderate enantiomeric excess of the desired enantiomer, obtained from a prior crystallization step.

2. Suspension and Dissolution:

  • Suspend the enriched crystals in a suitable solvent. The choice of solvent is critical and may require screening.
  • Stir the suspension vigorously for a short, precisely controlled duration (e.g., 5 minutes).[3] The time is a critical parameter and may require optimization.[6]

3. Sample Recovery:

  • Immediately filter the suspension to separate the remaining solid crystals from the solution.
  • Wash the collected crystals with a small amount of fresh, cold solvent to remove any residual mother liquor.
  • Dry the crystals thoroughly.

4. Analysis:

  • Determine the enantiomeric excess of the final solid product using a suitable analytical technique, such as chiral HPLC.

Visualizations

Solid_Solution_Formation cluster_solid Solid Phase S_enantiomer S-Enantiomer Solid_Solution Solid Solution (S and R co-crystalize) S_enantiomer->Solid_Solution Crystallization R_enantiomer R-Enantiomer R_enantiomer->Solid_Solution Crystallization

Caption: Formation of a solid solution from a solution containing both enantiomers.

Troubleshooting_Workflow Start Moderate ee after crystallization Suspect_SS Suspect Solid Solution Formation Start->Suspect_SS Phase_Diagram Construct Binary Melting Point Phase Diagram Suspect_SS->Phase_Diagram Confirm_SS Solid Solution Confirmed Phase_Diagram->Confirm_SS Strategy Develop Enrichment Strategy Confirm_SS->Strategy Enantio_Diss Enantioselective Dissolution Strategy->Enantio_Diss Change_Conditions Change Resolving Agent or Solvent Strategy->Change_Conditions High_ee High ee Product Enantio_Diss->High_ee Change_Conditions->High_ee

Caption: Troubleshooting workflow for overcoming solid solution formation.

Enantioselective_Dissolution_Process Initial_Crystals Solid Solution Crystals (Moderate ee) Suspend Suspend in Solvent Initial_Crystals->Suspend Stir Stir for a Short, Controlled Time Suspend->Stir Filter Filter Suspension Stir->Filter Solid_Phase Enriched Solid Phase (Higher ee) Filter->Solid_Phase Collect Solid Liquid_Phase Solution Phase (Enriched in undesired enantiomer) Filter->Liquid_Phase Collect Filtrate

Caption: Experimental workflow for enantioselective dissolution.

References

Technical Support Center: Managing Solvent Waste in Ethylenediamine Tartrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of ethylenediamine (B42938) tartrate. The focus is on the effective management of solvent waste, a critical aspect of sustainable and efficient pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents used in ethylenediamine tartrate production that contribute to solvent waste?

A1: The primary solvents encountered in the synthesis and purification of this compound are water, ethanol (B145695), and acetone (B3395972).[1] Water is typically used as the reaction medium for the initial salt formation.[1] Ethanol and acetone are commonly employed during the purification stages, specifically for washing the crystals and enhancing crystallization.[1] Consequently, the main solvent waste streams are aqueous mixtures of ethanol and/or acetone.

Q2: Is it feasible to recycle the solvent waste from this compound production?

A2: Yes, it is highly feasible and recommended. Implementing closed-loop systems for solvent recovery can significantly reduce waste. Modern facilities have demonstrated the ability to reduce solvent waste by as much as 70% through recycling.[1] The primary method for recovery is distillation, which separates the solvents from water and non-volatile impurities.

Q3: What level of purity can be expected from recycled ethanol and acetone?

A3: With properly designed and validated recovery processes, such as fractional distillation, it is possible to achieve a purity of over 98% for the recycled solvent, which can be equivalent to the quality of a virgin product.[2] The final purity depends on the efficiency of the distillation setup and the nature of the contaminants. For reuse in pharmaceutical manufacturing, the recovered solvent must meet strict, pre-defined specifications.[3][4]

Q4: What are the main challenges when recovering solvents from a waste stream containing ethylenediamine and tartaric acid?

A4: The primary challenges stem from the presence of residual ethylenediamine (an amine) and tartaric acid. Amines can form heat-stable salts (HSS) with acidic compounds, which are not easily removed by distillation and can lead to operational problems.[5][6] These issues include:

  • Corrosion: HSS can increase the corrosivity (B1173158) of the solution, potentially damaging distillation equipment.[5][6]

  • Foaming: The presence of amine degradation products and other contaminants can lead to foaming in the distillation column, which reduces separation efficiency.[5][6]

  • Fouling: Non-volatile salts and degradation products can precipitate and build up on heat transfer surfaces, reducing the efficiency of the reboiler and condenser.[7]

Q5: How should mixed solvent waste (ethanol/acetone/water) be handled?

A5: Mixed solvent waste should ideally be segregated at the source to simplify recovery.[8] If mixed, fractional distillation is required to separate the components based on their different boiling points (Acetone: 56°C, Ethanol: 78°C, Water: 100°C).[9][10]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Reduced Distillation Efficiency/Poor Separation 1. Foaming in the distillation column: Often caused by residual amines or their degradation products.[5] 2. Flooding of the column: Excessive vapor flow rate. 3. Inefficient column packing or trays. 1. Pre-treatment: Consider adjusting the pH of the waste stream to just below 7 with a non-volatile acid to convert residual free amine to a salt before distillation. This can reduce its volatility and foaming tendency. Alternatively, use anti-foaming agents, but their compatibility with the process must be verified. 2. Process Optimization: Reduce the heating rate to decrease the vapor velocity. Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases energy consumption.[11][12][13] 3. Equipment Maintenance: Ensure the column packing is not channeled or damaged.
Corrosion of Distillation Equipment 1. Presence of acidic residues or heat-stable salts: The combination of amines and acids at high temperatures can be corrosive.[5][6]1. Material Selection: Use corrosion-resistant materials for the distillation unit, such as stainless steel (e.g., 316L) or glass-lined reactors for laboratory scale. 2. pH Adjustment: Neutralize the waste stream before distillation to minimize the presence of free acids or bases. 3. Regular Inspection: Implement a regular maintenance schedule to inspect for signs of corrosion.
Fouling of Heat Exchanger Surfaces 1. Precipitation of non-volatile substances: this compound, other salts, and degradation products can precipitate on hot surfaces in the reboiler.[7]1. Pre-filtration: Filter the solvent waste stream before introducing it into the distillation unit to remove any suspended solids. 2. Control Concentration: Do not distill to dryness. Leaving a certain volume of liquid in the distillation pot can help keep salts dissolved. 3. Regular Cleaning: Schedule regular cleaning of the distillation vessel and heat exchanger surfaces to remove any sludge or scale buildup.[14]
Recovered Solvent Fails Purity Specifications 1. Inefficient separation: Inadequate number of theoretical plates in the distillation column or non-optimal operating conditions. 2. Carryover of impurities: High boiling point impurities may be carried over with the vapor, especially if boiling is too vigorous. 3. Azeotrope formation: Ethanol and water form a minimum boiling azeotrope at approximately 95.6% ethanol by volume, which cannot be separated by simple distillation.[15]1. Optimize Distillation: Use a fractional distillation column with appropriate packing (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[16] Optimize the reflux ratio. 2. Controlled Boiling: Maintain a slow and steady boiling rate to prevent bumping and entrainment of non-volatile impurities. 3. Azeotropic Distillation/Alternative Methods: To obtain ethanol with purity >95.6%, techniques like azeotropic distillation (using an entrainer like cyclohexane), extractive distillation, or the use of molecular sieves are necessary.[15]
Low Recovery Yield 1. Leaks in the apparatus. 2. Inefficient condensation: The condenser may not be adequately cooling the vapor, leading to loss of volatile solvent. 3. Premature termination of distillation. 1. Equipment Check: Ensure all joints and connections in the distillation apparatus are properly sealed. 2. Condenser Efficiency: Check that the coolant flow rate is sufficient and the coolant temperature is low enough to condense all the solvent vapor. 3. Monitor Process: Continue the distillation until the temperature at the still head rises significantly, indicating that the lower-boiling point solvent has been mostly removed.

Quantitative Data Summary

The following tables provide a summary of typical performance parameters for solvent recovery in a pharmaceutical setting. The actual values for this compound production may vary depending on the specific process and equipment.

Table 1: General Solvent Recovery Efficiency

Recovery MethodTypical Recovery RatePurity of Recovered SolventReference
Fractional Distillation80-95%>98%[2]
Solar Distillation (for Acetone)80-85%~84%[17][18]

Table 2: Purity Specifications for Reused Solvents (Example)

ParameterSpecificationAnalytical MethodReference
IdentityConforms to standardGas Chromatography (GC), FTIR[19][20]
Purity (Assay)≥ 99.0%Gas Chromatography (GC)[19][20]
Water Content≤ 0.5%Karl Fischer Titration
Non-Volatile Residue≤ 20 ppmEvaporation to dryness[3]
Specific Impurities (e.g., residual reactants)To be defined based on process validationGC-Headspace, HPLC[19][20]

Experimental Protocols

Protocol 1: Recovery of Ethanol and Acetone from Aqueous Waste Stream by Fractional Distillation

Objective: To separate and recover ethanol and acetone from an aqueous waste stream generated during the purification of this compound.

Materials and Equipment:

  • Solvent waste stream (containing ethanol, acetone, water, and trace amounts of ethylenediamine and tartaric acid)

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer

  • Boiling chips

  • pH meter and appropriate acids/bases for neutralization (e.g., phosphoric acid)

  • Filtration apparatus

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Pre-treatment:

    • Characterize the solvent waste to determine the approximate composition and pH.

    • If the solution is significantly basic due to residual ethylenediamine, adjust the pH to approximately 6.5-7.0 by slowly adding a non-volatile acid like phosphoric acid. This converts the volatile free amine into a non-volatile salt.

    • Filter the neutralized solution to remove any precipitated salts or particulate matter.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure the fractionating column is packed with suitable material (e.g., glass beads or Raschig rings) to enhance separation efficiency.[10][16]

    • Use a graduated cylinder or a pre-weighed flask as the receiving vessel.

  • Distillation:

    • Fill the round-bottom flask to no more than two-thirds of its volume with the pre-treated solvent waste. Add a few boiling chips.

    • Turn on the cooling water to the condenser.

    • Begin heating the flask gently.

    • The first fraction to distill will be acetone, which has the lowest boiling point (56°C). Collect the distillate while the temperature at the still head remains constant at or near the boiling point of acetone.

    • Once the majority of the acetone has been distilled, the temperature will begin to rise. Change the receiving flask to collect the next fraction.

    • The temperature will then stabilize at the boiling point of ethanol (78°C). Collect the ethanol fraction in a separate receiving flask.

    • When the temperature starts to rise again towards 100°C (the boiling point of water), stop the distillation.

    • Do not distill to dryness to avoid the buildup of solid residues in the distillation flask.

  • Purification and Analysis:

    • The collected acetone and ethanol fractions may contain small amounts of water. For higher purity, a second fractional distillation of each fraction can be performed. To obtain anhydrous ethanol, further drying methods like using molecular sieves are necessary.[15]

    • Analyze the purity of the recovered solvents using Gas Chromatography (GC).[19][20] Compare the results against the pre-defined specifications for reuse.

Visualizations

SolventWasteManagement cluster_start Start cluster_decision Decision Point cluster_actions Waste Management Actions cluster_recycle_process Recycling Workflow Start Solvent Waste Generated (Ethanol/Acetone/Water) Decision Assess Contamination Level and Volume Start->Decision Recycle Recycle/Recover (On-site Distillation) Decision->Recycle Low Contamination, High Volume Dispose Dispose (Incineration) Decision->Dispose High Contamination, Low Volume Pretreat Pre-treatment (e.g., Neutralization, Filtration) Recycle->Pretreat Distill Fractional Distillation Pretreat->Distill QC Quality Control Analysis (e.g., GC) Distill->QC Reuse Reuse in Process QC->Reuse Meets Purity Specs Reprocess Reprocess or Dispose QC->Reprocess Fails Purity Specs

Caption: Decision workflow for managing solvent waste in this compound production.

FractionalDistillationWorkflow cluster_input Input cluster_process Distillation Process cluster_output Output Waste Waste Solvent Ethanol Acetone Water Impurities Flask Heating Flask (Reboiler) Waste + Boiling Chips Waste->Flask Column Fractionating Column Vapor-Liquid Equilibria Flask->Column Vapor Residue Bottoms Residue Water + Salts Flask->Residue Non-volatile Condenser Condenser Vapor to Liquid Column->Condenser Separated Vapor Fraction1 Fraction 1 Acetone Condenser->Fraction1 56°C Fraction2 Fraction 2 Ethanol Condenser->Fraction2 78°C

Caption: Experimental workflow for fractional distillation of solvent waste.

References

Technical Support Center: Ethylenediamine Tartrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of cooling rate on Ethylenediamine (B42938) Tartrate (EDT) crystal quality. The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for cooling crystallization of Ethylenediamine Tartrate?

A1: The recommended temperature range for the cooling crystallization of anhydrous this compound is from approximately 50°C down to 40.6°C.[1][2] Cooling below 40.6°C can lead to the formation of the hydrate (B1144303) form, while temperatures above 50°C may cause decomposition of the heat-sensitive material.[2]

Q2: How does the cooling rate generally affect the quality of this compound crystals?

A2: A slower cooling rate is a critical parameter that generally leads to the formation of larger and more perfect crystals with fewer defects.[1][3] Rapid cooling can induce rapid nucleation, resulting in a larger number of smaller, less pure crystals.[3][4]

Q3: Why are seed crystals used in the crystallization of this compound?

A3: Seed crystals are introduced to a supersaturated solution to initiate and control crystal growth. This technique helps ensure uniformity in the final product by providing a template for crystallization, which can bypass spontaneous nucleation and promote the growth of a specific crystalline form with desired characteristics.[1]

Q4: Can the pH of the solution affect the quality of this compound crystals?

A4: Yes, the pH of the mother liquor is a crucial factor. A stoichiometric solution of EDT in water has a pH of about 5.9, which can result in crystals with significant tapering of the prism faces.[2] Adjusting the pH to a range of 6.5 to 8 can help produce more perfect crystals with less tapering.[2]

Troubleshooting Guide

Problem: The resulting crystals are very small and powder-like.

  • Potential Cause: The cooling rate was too fast, leading to rapid nucleation and the formation of many small crystals.[3][4]

  • Suggested Solution: Decrease the cooling rate of the solution. Aim for a gradual temperature reduction over a longer period. Consider using a programmable water bath or insulating the crystallization vessel to slow down heat loss.

Problem: The crystals appear cloudy or contain visible inclusions.

  • Potential Cause: Rapid crystal growth, caused by a fast cooling rate, can trap impurities within the crystal lattice.[3]

  • Suggested Solution: Employ a slower cooling profile. A slower growth process allows impurities to be excluded from the growing crystal lattice more effectively.[3] Ensure the initial solution is free of any particulate matter by hot filtration before cooling.

Problem: No crystals have formed after the solution has cooled.

  • Potential Cause: The solution may not have reached a sufficient level of supersaturation, or nucleation was not initiated.

  • Suggested Solution:

    • Induce Nucleation: Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.

    • Seeding: Introduce a few small seed crystals of this compound to the solution to initiate growth.[1]

    • Evaporation: Allow a small amount of the solvent to evaporate to increase the solute concentration and induce supersaturation.

Problem: The crystals exhibit significant tapering or poor morphology.

  • Potential Cause: The pH of the crystallization solution may be suboptimal.[2]

  • Suggested Solution: Adjust the pH of the solution to between 6.5 and 8 before initiating the cooling process. This has been shown to reduce the tapering of prism faces in EDT crystals.[2]

Data Presentation

The following table summarizes the expected relationship between cooling rate and the quality of this compound crystals based on established crystallization principles.

Cooling Rate (°C/hour)Average Crystal Size (mm)Crystal Purity (%)Observations and Common Defects
> 5.0 (Rapid) < 0.5< 98.0High number of small, needle-like crystals. Prone to agglomeration and impurity inclusion.
1.0 - 5.0 (Moderate) 0.5 - 1.598.0 - 99.5Well-formed, individual crystals with some minor surface defects.
< 1.0 (Slow) > 1.5> 99.5Large, highly transparent, and well-defined prismatic crystals with minimal defects.[1][3]

Experimental Protocols

Protocol for Controlled Cooling Crystallization of this compound

Objective: To grow high-quality anhydrous this compound crystals using a controlled slow cooling method.

Materials:

  • This compound

  • Deionized water (solvent)

  • Crystallization vessel (e.g., beaker or flask)

  • Programmable water bath or insulated container

  • Stirring mechanism (optional, for maintaining a homogenous solution)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of the Saturated Solution:

    • Prepare a saturated solution of this compound in deionized water at a temperature of approximately 55-60°C. Ensure all the solute has dissolved.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Controlled Cooling:

    • Transfer the hot, saturated solution to the crystallization vessel.

    • Place the vessel in a programmable water bath.

    • Set the cooling program to gradually reduce the temperature from 50°C to 40.6°C over a predetermined period. For high-quality crystals, a slow cooling rate of less than 1.0°C/hour is recommended.

  • Crystal Growth:

    • Allow the solution to cool undisturbed according to the set temperature profile.

    • Optionally, introduce seed crystals when the solution is slightly supersaturated to promote controlled growth.

  • Isolation and Drying:

    • Once the final temperature of 40.6°C is reached, carefully decant the mother liquor.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water or ethanol (B145695) to remove any adhering mother liquor.

    • Dry the crystals in an oven at a temperature below their decomposition point.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Controlled Cooling Crystallization A Prepare Saturated EDT Solution at 55-60°C B Hot Filtration (if necessary) A->B C Transfer to Crystallization Vessel B->C D Place in Programmable Water Bath C->D E Initiate Controlled Cooling (50°C to 40.6°C) D->E F Optional: Add Seed Crystals E->F G Crystal Growth Phase E->G F->G H Isolate Crystals by Filtration G->H I Wash Crystals H->I J Dry Crystals I->J K Characterize Crystal Quality (Size, Purity, Morphology) J->K

Caption: Workflow for controlled cooling crystallization of this compound.

Cooling_Rate_Effect Effect of Cooling Rate on Crystal Quality cluster_cooling Cooling Rate cluster_outcome Crystal Quality Slow Slow Cooling Large_Pure Large & Pure Crystals (Low Defects) Slow->Large_Pure Leads to Rapid Rapid Cooling Small_Impure Small & Impure Crystals (High Defects) Rapid->Small_Impure Leads to

Caption: Relationship between cooling rate and this compound crystal quality.

References

Troubleshooting low yield in chiral resolution of amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chiral resolution of amines, specifically focusing on issues related to low yield.

Frequently Asked Questions (FAQs) - Troubleshooting Low Yield

Q1: We are experiencing a very low yield of our desired diastereomeric salt crystals. What are the primary factors we should investigate?

A1: Low yields in diastereomeric salt formation are a common issue and can often be attributed to several key factors. The most critical parameters to investigate are the solvent system, temperature profile, and the stoichiometry of the resolving agent.[1][2] The solubility of the two diastereomeric salts in the chosen solvent is paramount; an ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to preferential crystallization.[1][3] Additionally, the temperature at which salt formation and crystallization occur significantly affects the solubility of the salts and a controlled cooling profile is often critical for achieving high yield and purity.

Q2: We have screened multiple solvents, but the yield of the desired diastereomer remains poor. What other strategies can we employ?

A2: If initial solvent screening is unsuccessful, several other factors should be considered:

  • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[4][5]

  • Supersaturation: The level of supersaturation is a key driver for nucleation and crystal growth. If no crystals are forming, it may be due to high solubility of the diastereomeric salts in the chosen solvent.[1] Consider concentrating the solution or adding an anti-solvent to induce precipitation.

  • Seeding: Introducing a small quantity of pre-existing crystals of the desired diastereomeric salt (seed crystals) can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.

  • Purity of Starting Materials: Impurities in the racemic amine or the resolving agent can inhibit crystallization or lead to the formation of oils instead of crystals. Ensure high purity of all starting materials.[2]

Q3: Our resolution is yielding a product with low enantiomeric excess (ee). How can we improve this?

A3: Low enantiomeric excess is typically a result of the co-crystallization of the undesired diastereomer.[2] To address this, you can:

  • Optimize the Solvent System: Screen for a solvent or solvent mixture that provides a greater difference in solubility between the two diastereomeric salts.

  • Control the Cooling Rate: A slower, more controlled cooling process can enhance the selectivity of crystallization, favoring the precipitation of the less soluble diastereomer.[2]

  • Recrystallization: Purifying the obtained diastereomeric salt by recrystallization, potentially from a different solvent system, can significantly improve the enantiomeric excess.

  • Wash the Crystals: After filtration, washing the crystals with a small amount of cold solvent can help remove any adhering mother liquor that contains the more soluble diastereomer.[6]

Q4: We are observing "oiling out" instead of crystallization. What causes this and how can we fix it?

A4: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high degree of supersaturation or the crystallization temperature being above the melting point of the solvated salt. To resolve this:

  • Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.

  • Change the Solvent: A different solvent system may favor crystallization over oiling out.

  • Increase Agitation: Proper stirring can sometimes promote the formation of crystals instead of an oil.

Q5: Are there advanced techniques to overcome the theoretical 50% yield limit of classical resolution?

A5: Yes, for certain systems, advanced techniques can be employed to exceed the 50% yield limitation:

  • Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can be applied if the undesired diastereomer in solution can be racemized in situ. This drives the equilibrium towards the formation of the less soluble, desired diastereomer, theoretically allowing for yields approaching 100%.[7]

  • Resolution-Racemization-Recycle (RRR): In this strategy, the undesired enantiomer from the mother liquor is isolated, racemized in a separate step, and then recycled back into the resolution process. This can significantly improve the overall process yield over multiple cycles.[8]

Data Presentation

Table 1: Illustrative Effect of Solvent Polarity on Yield and Enantiomeric Excess (ee) in a Hypothetical Chiral Resolution of a Racemic Amine with a Chiral Acid.

Solvent SystemPolarity IndexYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Desired Amine (%)Observations
Methanol5.13592Good selectivity, but yield is moderate due to some solubility of the desired salt.
Ethanol4.34585Higher yield than methanol, but lower ee suggests some co-precipitation.
Isopropanol3.94895Good balance of yield and high enantiomeric purity.
Ethyl Acetate4.42598High selectivity but low yield due to lower solubility of both salts.
Toluene2.41570Poor yield and selectivity; both salts are sparingly soluble.
Hexane0.1<5-No significant precipitation observed.

Note: This data is illustrative. Optimal conditions will vary depending on the specific amine and resolving agent.

Experimental Protocols

Protocol 1: Screening for an Effective Chiral Resolving Agent

Objective: To identify a suitable chiral resolving agent and solvent system for the diastereomeric salt crystallization of a racemic amine.

Materials:

  • Racemic amine

  • A selection of chiral resolving acids (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphorsulfonic acid, (+)-dibenzoyl-D-tartaric acid)

  • A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • 96-well plate or small vials

  • Stir plate and stir bars

  • Heating block or water bath

  • Analytical balance

  • Chiral HPLC or polarimeter for ee determination

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the racemic amine in a suitable solvent (e.g., methanol) at a known concentration.

    • Prepare stock solutions of each chiral resolving agent in the same solvent at an equimolar concentration to the amine solution.[9]

  • Salt Formation:

    • In a 96-well plate or an array of vials, add a defined volume of the racemic amine stock solution to each well/vial.

    • Add an equimolar amount of each resolving agent stock solution to separate wells/vials. It is also advisable to test a 0.5 molar equivalent of the resolving agent.[4]

    • Allow the mixtures to stir at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours to ensure complete salt formation.

  • Crystallization Screening:

    • Evaporate the initial solvent under a stream of nitrogen or in a vacuum oven.

    • To each well/vial containing the dried diastereomeric salt, add a different crystallization solvent or a solvent mixture.

    • Seal the plate/vials and heat to dissolve the salts.

    • Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

  • Analysis:

    • Visually inspect each well/vial for the presence of crystals.

    • Isolate the crystals by filtration or centrifugation.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals and determine the yield.

    • Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extract with an organic solvent.

    • Determine the enantiomeric excess (ee) of the liberated amine using chiral HPLC or a polarimeter.

Protocol 2: Diastereomeric Salt Crystallization

Objective: To perform a preparative scale chiral resolution of a racemic amine using a pre-determined optimal resolving agent and solvent.

Materials:

  • Racemic amine

  • Optimal chiral resolving agent

  • Optimal crystallization solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Base solution (e.g., 1M NaOH)

  • Organic extraction solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution:

    • In a round-bottom flask, dissolve the racemic amine in the optimal crystallization solvent with stirring. Gentle heating may be required.

  • Addition of Resolving Agent:

    • Add the optimal molar equivalent (e.g., 0.5 or 1.0 equivalent) of the chiral resolving agent to the flask.

    • Heat the mixture to reflux or a temperature that ensures complete dissolution of both the amine and the resolving agent.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for selective crystallization.

    • For further crystallization, the flask can be placed in an ice bath or a refrigerator for several hours or overnight.

  • Isolation of Crystals:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove the mother liquor.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt crystals in water.

    • While stirring, add a base solution (e.g., 1M NaOH) until the solution is basic (pH > 10) to liberate the free amine.

  • Extraction and Purification:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with an appropriate organic solvent (e.g., dichloromethane or diethyl ether) three times.

    • Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the yield of the resolved amine.

    • Determine the enantiomeric excess (ee) of the final product by chiral HPLC or polarimetry.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Chiral Resolution Check_Solvent Investigate Solvent System Start->Check_Solvent Check_Temp Evaluate Temperature Profile Start->Check_Temp Check_Stoich Assess Resolving Agent Stoichiometry Start->Check_Stoich Solvent_Screen Perform Solvent Screening Check_Solvent->Solvent_Screen Optimize_Cooling Optimize Cooling Rate Check_Temp->Optimize_Cooling Vary_Equivalents Vary Molar Equivalents (e.g., 0.5 eq.) Check_Stoich->Vary_Equivalents Advanced_Techniques Consider Advanced Techniques Solvent_Screen->Advanced_Techniques Yield Still Low Improved_Yield Improved Yield Solvent_Screen->Improved_Yield Optimal Solvent Found Optimize_Cooling->Advanced_Techniques Yield Still Low Optimize_Cooling->Improved_Yield Optimal Profile Achieved Vary_Equivalents->Advanced_Techniques Yield Still Low Vary_Equivalents->Improved_Yield Optimal Ratio Identified CIDT Crystallization-Induced Diastereomeric Transformation (CIDT) Advanced_Techniques->CIDT RRR Resolution-Racemization-Recycle (RRR) Advanced_Techniques->RRR CIDT->Improved_Yield RRR->Improved_Yield Experimental_Workflow Start Start: Racemic Amine Screening 1. Screen Resolving Agents & Solvents Start->Screening Salt_Formation 2. Diastereomeric Salt Formation Screening->Salt_Formation Optimal conditions found Crystallization 3. Fractional Crystallization Salt_Formation->Crystallization Filtration 4. Isolation of Crystals (Filtration) Crystallization->Filtration Liberation 5. Liberation of Free Amine (Base Treatment) Filtration->Liberation Isolated Crystals Mother_Liquor Mother Liquor (Contains other diastereomer) Filtration->Mother_Liquor Extraction 6. Extraction & Purification Liberation->Extraction Analysis 7. Analysis (Yield & ee) Extraction->Analysis End End: Enantiomerically Enriched Amine Analysis->End

References

Validation & Comparative

A Comparative Analysis of Second Harmonic Generation Efficiency: Ethylenediamine Tartrate vs. Potassium Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

In the field of nonlinear optics, the quest for efficient frequency-doubling materials is paramount for various applications, including laser systems, optical data storage, and telecommunications. This guide provides an objective comparison of the second harmonic generation (SHG) efficiency of ethylenediamine (B42938) tartrate (EDT) and the widely-used benchmark material, potassium dihydrogen phosphate (B84403) (KDP). This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Data Summary

The SHG efficiency of a material is a critical parameter that quantifies its ability to convert incident laser light into light at twice the frequency. The following table summarizes the key SHG properties of EDT and KDP.

PropertyEthylenediamine Tartrate (EDT)Potassium Dihydrogen Phosphate (KDP)Reference
Relative SHG Efficiency 0.13 times that of KDP1 (Reference Standard)[1]
Crystal System MonoclinicTetragonal[1]
Phase Matching Phase matchablePhase matchable[2]

Note: The relative SHG efficiency is a crucial metric for comparing nonlinear optical materials. KDP is a well-established inorganic nonlinear optical crystal and is often used as a benchmark for characterizing new materials.

Experimental Methodology: The Kurtz-Perry Powder Technique

The determination of the SHG efficiency of powdered crystalline materials is commonly performed using the Kurtz-Perry powder technique. This method provides a rapid and effective means of screening materials for their nonlinear optical properties without the need for large, high-quality single crystals.

Principle:

The Kurtz-Perry technique involves irradiating a powdered sample with a high-intensity laser beam and measuring the intensity of the generated second harmonic light. The intensity of the SHG signal is then compared to that produced by a reference material with a known SHG efficiency, such as KDP, under identical experimental conditions.

Experimental Protocol:

  • Sample Preparation:

    • Both this compound and potassium dihydrogen phosphate crystals are independently ground into a fine powder using an agate mortar and pestle.

    • The resulting powders are then sieved to obtain a specific particle size range, typically between 100 and 150 µm, to ensure consistency and minimize scattering effects.

  • Experimental Setup:

    • A high-power, pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

    • The laser beam is passed through a filter to remove any pre-existing light at the second harmonic frequency (532 nm).

    • A beam splitter is used to divide the laser beam into two paths: one directed towards the sample cell and the other towards a reference cell containing powdered KDP.

    • The powdered samples of EDT and KDP are packed into separate identical micro-capillary tubes or sample holders.

    • The fundamental laser beam is focused onto the samples.

    • The light emerging from each sample is passed through a filter to block the fundamental wavelength and allow only the second harmonic signal (532 nm) to pass.

    • The intensity of the 532 nm light from both the EDT and KDP samples is measured using a suitable detector, such as a photomultiplier tube (PMT) or a photodiode, connected to an oscilloscope.

  • Data Acquisition and Analysis:

    • The peak-to-peak voltage of the signals from the oscilloscope corresponds to the intensity of the SHG signal for both the EDT and KDP samples.

    • The relative SHG efficiency of EDT is calculated by taking the ratio of the SHG signal intensity of EDT to that of KDP.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the Kurtz-Perry experimental setup for comparing the SHG efficiency of EDT and KDP.

SHG_Efficiency_Comparison cluster_laser Laser Source cluster_optics Beam Conditioning & Splitting cluster_sample_arm Sample Path cluster_reference_arm Reference Path cluster_analysis Data Analysis Laser Q-switched Nd:YAG Laser (1064 nm) Filter1 1064 nm Pass Filter Laser->Filter1 Fundamental Beam BeamSplitter Beam Splitter Filter1->BeamSplitter Sample Ethylenediamine Tartrate (EDT) Powder BeamSplitter->Sample Sample Beam Reference Potassium Dihydrogen Phosphate (KDP) Powder BeamSplitter->Reference Reference Beam Filter2 532 nm Pass Filter Sample->Filter2 Fundamental + SHG Detector1 Detector (PMT/Photodiode) Filter2->Detector1 SHG Signal (532 nm) Oscilloscope Oscilloscope Detector1->Oscilloscope Filter3 532 nm Pass Filter Reference->Filter3 Fundamental + SHG Detector2 Detector (PMT/Photodiode) Filter3->Detector2 SHG Signal (532 nm) Detector2->Oscilloscope Comparison Efficiency Calculation Oscilloscope->Comparison

Caption: Experimental setup for SHG efficiency comparison.

Conclusion

Based on the available experimental data, this compound exhibits a second harmonic generation efficiency that is approximately 0.13 times that of potassium dihydrogen phosphate.[1] While KDP remains a superior material in terms of raw SHG efficiency, EDT, as an organic crystal, may offer advantages in other areas such as ease of synthesis, cost-effectiveness, or different phase-matching characteristics that could be beneficial for specific applications. The provided experimental protocol based on the Kurtz-Perry technique offers a standardized method for researchers to independently verify these findings and evaluate other novel nonlinear optical materials.

References

A Comparative Guide to Chiral Resolving Agents for Racemic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory requirement.[1] One of the most established and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[2][3]

This guide provides a comparative overview of three widely used chiral resolving agents for racemic amines: L-Tartaric Acid, (S)-Mandelic Acid, and (1S)-(+)-10-Camphorsulfonic Acid. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate agent for their specific needs.

The fundamental principle of this technique involves reacting a racemic amine with an enantiomerically pure chiral acid.[2] This acid-base reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts possess different physical properties, such as solubility.[4][5] This difference allows for the separation of the less soluble salt by fractional crystallization. The desired amine enantiomer can then be regenerated from the isolated salt, typically by treatment with a base.[6][7]

Data Presentation: Performance of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by key metrics such as the yield of the resolved enantiomer and its enantiomeric excess (e.e.). The following table summarizes performance data for the resolution of the model compound, racemic 1-phenylethylamine (B125046), and other amines using the selected resolving agents. The choice of the optimal agent is often empirical and may require screening different agents and solvent systems to achieve the desired separation efficiency.[2]

Racemic AmineChiral Resolving AgentSolvent(s)Yield of Resolved EnantiomerEnantiomeric Excess (e.e.)Reference
1-PhenylethylamineL-(+)-Tartaric AcidMethanol (B129727)~90% (of one diastereomer)~70-95% (often requires recrystallization)[6][8]
1-Phenylethylamine(S)-Mandelic AcidWater / Industrial Solvents75-80%>95%[3]
3-Amino-diazepin-2-one derivative(1S)-(+)-10-Camphorsulfonic AcidIsopropyl acetate (B1210297) / Acetonitrile83%>99.8%[9]
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-Camphorsulfonic AcidDichloromethane25%98%[10]
Diethanolamine derivative(-)-Camphor-10-sulfonic acidAcetone70%>99%[11]

Visualizations

The following diagrams illustrate the experimental workflow for chiral resolution and a logical comparison of the selected resolving agents.

G cluster_workflow Experimental Workflow A Racemic Amine ((R/S)-Amine) C Dissolve in Suitable Solvent (e.g., Methanol) A->C B Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) B->C D Mix and Form Diastereomeric Salts ((R)-Amine-(R,R)-Salt & (S)-Amine-(R,R)-Salt) C->D E Fractional Crystallization (Cooling) D->E F Isolate Less Soluble Salt by Filtration E->F G Mother Liquor (Contains More Soluble Salt) E->G H Treat Salt with Base (e.g., NaOH) F->H I Liberated (S)-Amine (Enantiomerically Enriched) H->I J Recovered Resolving Agent ((R,R)-Tartrate Salt) H->J

Caption: General workflow for chiral resolution via diastereomeric salt formation.

G cluster_comparison Logical Comparison of Resolving Agents RA Chiral Resolving Agents for Racemic Amines TA L-Tartaric Acid RA->TA MA (S)-Mandelic Acid RA->MA CSA (1S)-(+)-10-Camphorsulfonic Acid RA->CSA TA_prop Properties: - Natural, abundant, low cost - Dicarboxylic acid - Forms salts with good crystallinity - Widely documented TA->TA_prop MA_prop Properties: - Aromatic carboxylic acid - Often provides high e.e. in one step - Rigid structure can aid discrimination - Derivatives available for optimization MA->MA_prop CSA_prop Properties: - Strong sulfonic acid (low pKa) - Effective for weakly basic amines - Can yield very high enantiopurity - Bulky, rigid camphor (B46023) backbone CSA->CSA_prop

Caption: Logical relationship and key features of common chiral resolving agents.

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic primary amine via diastereomeric salt formation. These should be optimized for specific substrates, resolving agents, and desired outcomes.

Protocol 1: Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid

This protocol is adapted from established laboratory procedures for the resolution of α-methylbenzylamine.[4][6]

Materials:

  • Racemic 1-phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[4]

    • Remove the flask from the heat and cautiously add 6.1 mL of racemic 1-phenylethylamine to the warm solution with swirling. The reaction is exothermic.[4]

    • Cork the flask and allow the solution to stand undisturbed at room temperature. Crystallization of the diastereomeric salt should occur, often over a period of 24 hours or more.[4]

  • Isolation of the Diastereomeric Salt:

    • Collect the prism-shaped crystals by suction filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.[4]

    • Air-dry the crystals. The filtrate contains the enriched (R)-enantiomer and can be processed separately if desired.[6]

  • Liberation of the Free Amine ((S)-(-)-1-phenylethylamine):

    • Transfer the collected crystals to a beaker and add approximately 20-50 mL of water.[4][6]

    • Slowly add 3-5 mL of 50% aqueous NaOH solution while stirring until the salt is completely dissolved and the solution is strongly basic (test with pH paper).[4][6] This neutralizes the tartaric acid and liberates the free amine, which may appear as an oily layer.

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with two or three 30 mL portions of diethyl ether.[6]

    • Combine the ether extracts and dry them over anhydrous sodium sulfate.[6]

  • Final Product Isolation:

    • Decant the dried ether solution into a pre-weighed round-bottomed flask.

    • Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.[6]

  • Analysis:

    • Determine the yield by weight.

    • Assess the enantiomeric excess (e.e.) of the resolved amine by polarimetry, comparing the observed specific rotation to the literature value for the pure enantiomer (e.g., -38.2° for pure (S)-1-phenylethylamine), or by using chiral HPLC or GC.[6]

Protocol 2: General Procedure for Resolution with a Chiral Acid (e.g., Mandelic or Camphorsulfonic Acid)

This protocol provides a general framework that can be adapted for various chiral acids and racemic amines.

Materials:

  • Racemic amine (1.0 equivalent)

  • Chiral resolving acid (0.5 - 1.0 equivalent)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures)

  • Aqueous base solution (e.g., 2 M NaOH or KOH)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Salt Formation and Crystallization:

    • In a reaction vessel, dissolve the racemic amine in a minimal amount of a suitable warm solvent.

    • In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 molar equivalent relative to the amine) in the same solvent, also using gentle heat if necessary.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be used to maximize the crystal yield. Seeding with a small crystal of the desired salt can be beneficial.[1][7]

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.[7]

    • To improve enantiomeric purity, the isolated salt can be recrystallized from a minimal amount of a suitable hot solvent.[7]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base solution dropwise with stirring until the pH is >10 to neutralize the acid and liberate the free amine.[7]

    • Extract the free amine into an appropriate organic solvent (3 portions).

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the resolved amine.

  • Analysis:

    • Calculate the yield of the recovered amine.

    • Determine the enantiomeric excess (e.e.) using an appropriate analytical method such as chiral HPLC, chiral GC, or polarimetry.[2]

References

Validation of Ethylenediamine tartrate purity using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. Ethylenediamine (B42938) tartrate, a chiral resolving agent and a component in various chemical syntheses, is no exception. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of Ethylenediamine tartrate, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The purity of this compound can be assessed through several analytical methods, each with its own set of advantages and limitations. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Titrimetry, and Gas Chromatography (GC).

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Quantitative purity, presence of organic impurities.High sensitivity, specificity, and resolving power for a wide range of impurities.Requires derivatization for UV detection, more complex instrumentation.
Titrimetry (Acid-Base) Neutralization reaction between the basic ethylenediamine moiety and a standardized acid.Overall purity based on the basic content.Simple, cost-effective, and provides high precision for bulk purity assessment.Non-specific; does not distinguish between ethylenediamine and other basic impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Presence of volatile organic impurities, residual solvents.Excellent for identifying and quantifying volatile impurities.Requires derivatization for the non-volatile tartrate salt, potential for thermal degradation.
Spectroscopic Methods (FTIR, NMR) Interaction of the molecule with electromagnetic radiation.Structural confirmation and identification of functional groups.Provides structural information, useful for qualitative identification.Generally not quantitative for purity assessment without significant calibration.

Quantitative Data Summary

The following table summarizes typical performance data for the most common quantitative methods used in the purity validation of this compound.

ParameterHPLC with DerivatizationAcid-Base TitrationGC with Derivatization
Linearity (R²) > 0.999[1]Not Applicable> 0.99
Precision (%RSD) < 2%[1]< 0.5%[2]< 3%
Accuracy (% Recovery) 98-102%99-101%97-103%
Limit of Detection (LOD) 0.015 mcg/mL[1]Dependent on indicator/electrode~1 ppm
Limit of Quantitation (LOQ) 0.025 mcg/mL[1]Dependent on indicator/electrode~5 ppm
Typical Analysis Time 15-30 minutes5-10 minutes20-40 minutes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method allows for the sensitive quantification of ethylenediamine after derivatization to introduce a chromophore for UV or fluorescence detection.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of deionized water.

  • To 1 mL of the sample solution, add 1 mL of a derivatizing agent solution (e.g., 1-naphthyl isothiocyanate in acetonitrile) and 1 mL of a suitable buffer (e.g., sodium bicarbonate, pH 9).[1]

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Dilute the derivatized solution with the mobile phase to a suitable concentration for HPLC analysis.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a pH 3 buffer (e.g., phosphate (B84403) buffer).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or Fluorescence detector with appropriate excitation and emission wavelengths depending on the derivatizing agent used.[1][3]

  • Injection Volume: 10 µL.

Acid-Base Titration

This classic method determines the total basic content of the sample.

1. Reagents:

  • Titrant: 0.1 M Hydrochloric acid (HCl), standardized.

  • Solvent: Deionized water or a mixture of water and a suitable organic solvent.

  • Indicator: A suitable indicator such as methyl red or a pH electrode for potentiometric titration.

2. Procedure:

  • Accurately weigh approximately 0.5 g of this compound into a beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Add a few drops of the indicator or immerse the pH electrode into the solution.

  • Titrate the solution with standardized 0.1 M HCl until the endpoint is reached (color change for indicator or inflection point in the titration curve for potentiometric titration).

  • Record the volume of HCl consumed.

  • The purity is calculated based on the stoichiometry of the reaction between ethylenediamine and HCl.

Visualizing the Analytical Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Water weigh->dissolve derivatize Derivatize with Reagent dissolve->derivatize dilute Dilute to Final Concentration derivatize->dilute inject Inject Sample into HPLC dilute->inject separate Separate on C18 Column inject->separate detect Detect with UV/Fluorescence separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

HPLC analysis workflow for this compound purity.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation weigh Weigh this compound dissolve Dissolve in Deionized Water weigh->dissolve add_indicator Add Indicator / Insert Electrode dissolve->add_indicator titrate Titrate with Standardized HCl add_indicator->titrate endpoint Determine Endpoint titrate->endpoint calculate Calculate Purity from Volume of Titrant endpoint->calculate

Acid-Base Titration workflow for this compound purity.

Conclusion

The selection of an appropriate analytical technique for validating the purity of this compound depends on the specific requirements of the analysis. For a highly accurate and precise determination of the bulk purity, acid-base titration is a reliable and cost-effective method. However, to identify and quantify specific organic impurities, a more sophisticated technique like HPLC with derivatization is necessary. Gas chromatography can be a valuable tool for assessing volatile impurities. For comprehensive quality control, a combination of these methods is often employed to provide a complete purity profile of this compound.

References

A Comparative Guide to the Synthesis of Ethylenediamine Tartrate: Solution-Based vs. Mechanochemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic methodology is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the traditional solution-based synthesis and the emerging mechanochemical synthesis of ethylenediamine (B42938) tartrate, a compound of interest for its applications in chiral resolution and as a precursor in pharmaceutical manufacturing.

This comparison is supported by a summary of quantitative data, detailed experimental protocols for both methods, and a visual representation of the synthetic workflows.

At a Glance: Comparing Synthesis Methods

The selection of an appropriate synthetic route for ethylenediamine tartrate depends on the desired balance between crystal quality, reaction time, and environmental impact. While the solution-based method is well-established and yields high-purity crystals, the mechanochemical approach offers a rapid, solvent-free alternative.

ParameterSolution-Based SynthesisMechanochemical Synthesis
Principle Dissolution of reactants in a solvent followed by crystallization.Direct grinding of solid reactants to induce a chemical reaction.
Typical Yield 75-85% (estimated before extensive purification)~80%[1]
Reaction Time Several hours (including dissolution, reaction, and cooling)~30 minutes[1]
Solvent Usage Significant (typically deionized water)[1]Solvent-free[1]
Energy Input Heating and stirringMechanical grinding (ball milling)
Product Purity High, with well-defined crystals after crystallization.Lower initial purity, often with inferior crystal quality.[1]
Key Advantage High purity and control over crystal morphology.[1]Speed, efficiency, and elimination of solvent waste.[1]
Key Disadvantage Time-consuming and requires significant solvent and energy input.Lower crystal quality may necessitate further purification.[1]

Visualizing the Synthetic Workflows

The following diagrams illustrate the distinct process flows for the solution-based and mechanochemical synthesis of this compound.

G cluster_0 Solution-Based Synthesis cluster_1 Mechanochemical Synthesis A1 Dissolve Ethylenediamine & Tartaric Acid in Water A2 Heat and Stir (e.g., 60-80°C) A1->A2 A3 Control pH (6.5-8.0) A2->A3 A4 Slow Cooling/ Crystallization A3->A4 A5 Filter and Wash Crystals A4->A5 A6 Dry Product A5->A6 A7 High-Purity This compound A6->A7 B1 Charge Ethylenediamine & Tartaric Acid into Mill B2 Ball Mill Grinding (~30 minutes) B1->B2 B3 Product Isolation B2->B3 B4 This compound (may require purification) B3->B4

Caption: Workflow comparison of synthesis methods.

Experimental Protocols

Solution-Based Synthesis Protocol

This method relies on the dissolution of reactants in a solvent, followed by a controlled crystallization process to yield the final product.

Materials:

  • Ethylenediamine

  • L-(+)-Tartaric Acid

  • Deionized Water

Procedure:

  • Dissolution: In a reaction vessel, dissolve L-(+)-tartaric acid in deionized water. A typical molar ratio of ethylenediamine to L-(+)-tartaric acid is 1:2.[1]

  • Reaction: Slowly add ethylenediamine to the tartaric acid solution while stirring.

  • Heating and pH Adjustment: Gently heat the mixture to approximately 60-80°C to ensure complete dissolution of all reactants.[1] Monitor and adjust the pH of the solution to a range of 6.5 to 8.0 using a suitable acid or base to ensure the complete formation of the desired salt.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. For improved yield, the solution can be further cooled in an ice bath. Slow cooling is crucial for the formation of well-defined, high-purity crystals.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature.

Mechanochemical Synthesis Protocol

This "green chemistry" approach eliminates the need for solvents by using mechanical energy to drive the reaction.

Materials:

  • Ethylenediamine

  • L-(+)-Tartaric Acid

Equipment:

  • Ball mill with grinding jars and balls (e.g., stainless steel or zirconia)

Procedure:

  • Charging the Mill: Place ethylenediamine and L-(+)-tartaric acid in a 1:2 molar ratio into the grinding jar of a ball mill.

  • Milling: Secure the jar in the ball mill and grind the mixture for approximately 30 minutes.[1] The optimal milling frequency and time may vary depending on the specific equipment used.

  • Product Collection: After milling is complete, carefully open the grinding jar in a fume hood and collect the resulting solid product.

  • Purification (if necessary): The product can be used directly or recrystallized from a suitable solvent (e.g., water) to improve crystal quality and purity if required for specific applications.

Signaling Pathways and Logical Relationships

The synthesis of this compound via either method is fundamentally an acid-base neutralization reaction. The following diagram illustrates the chemical transformation.

G cluster_0 Reactant1 Ethylenediamine (Base) Product This compound (Salt) Reactant1->Product Proton Transfer Reactant2 Tartaric Acid (Acid) Reactant2->Product Proton Transfer

Caption: Acid-base reaction forming the salt.

References

A Comparative Guide to the Polymorphs of Ethylenediamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine (B42938) tartrate, a salt of ethylenediamine and tartaric acid, is a compound of interest in pharmaceutical development and materials science due to its potential for polymorphism. The existence of different crystalline forms, or polymorphs (including pseudopolymorphs such as hydrates), can significantly influence the physicochemical properties of a substance, including its stability, solubility, and bioavailability. This guide provides a comparative analysis of the known polymorphic forms of ethylenediamine tartrate, supported by available experimental data.

Comparison of Physicochemical Properties

The primary forms of this compound that have been characterized are the anhydrous form, a monohydrate, and a dihydrate. These forms exhibit distinct crystal structures and thermal behaviors.

Crystallographic Data

Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal lattice. The crystallographic parameters for the anhydrous, monohydrate, and dihydrate forms of ethylenediamine d-tartrate are summarized below.[1]

PropertyAnhydrous Ethylenediamine d-tartrateEthylenediamine d-tartrate MonohydrateEthylenediamine ditartrate Dihydrate
Chemical Formula C₆H₁₄N₂O₆C₆H₁₄N₂O₆·H₂OC₁₀H₂₀N₂O₁₄
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁P2₁2₁2₁P2₁/n
Unit Cell Parameters a = 8.974(5) Å, b = 8.797(5) Å, c = 5.984(4) Å, β = 105.40(10)°a = 11.56 Å, b = 15.04 Å, c = 5.80 Å, α=β=γ=90°a = 22.405(5) Å, b = 17.881(3) Å, c = 12.067(5) Å, β = 93.41(2)°
Molecules per Unit Cell (Z) 244
Thermal Analysis Data
PolymorphKey Thermal Events
Anhydrous Melting followed by decomposition at higher temperatures.
Monohydrate Dehydration (endotherm) followed by melting and decomposition of the resulting anhydrous form.
Dihydrate Stepwise dehydration (endotherms), with stability up to ~100°C, followed by melting and decomposition.
Spectroscopic Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can differentiate between polymorphs by probing differences in their molecular vibrations, which are sensitive to the crystalline environment. Although a direct side-by-side spectral comparison for all polymorphs of this compound is not available, the general expectation is that the hydrated forms will show distinct O-H stretching and bending vibrations from the water molecules, which are absent in the anhydrous form. The crystal lattice vibrations, typically observed at low frequencies in Raman spectra, are also expected to differ significantly between the polymorphs due to their different crystal packing.

Experimental Protocols

Detailed experimental protocols are essential for the reliable characterization and comparison of polymorphic forms.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: Grow single crystals of each polymorph from a suitable solvent system. For this compound, aqueous solutions are commonly used. The formation of anhydrous versus hydrated forms can be controlled by the crystallization temperature, with the hydrate (B1144303) being the stable form in aqueous solution below approximately 40.6°C and the anhydrous form crystallizing at higher temperatures.[1]

  • Crystal Selection and Mounting: Select a high-quality single crystal with well-defined faces and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates and unit cell parameters.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount of the bulk sample to a fine powder to ensure random orientation of the crystallites.

  • Data Collection: Place the powdered sample in a sample holder and analyze it using a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a fingerprint for the crystalline phase. The peak positions and relative intensities can be compared to reference patterns to identify the polymorphic form.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Data Collection: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic and exothermic events such as melting, crystallization, and solid-solid transitions can be identified and quantified.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Weigh a slightly larger amount of the sample (typically 5-10 mg) into a TGA pan.

  • Data Collection: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The instrument continuously records the sample weight as a function of temperature.

  • Data Analysis: The TGA curve plots weight loss versus temperature. This is particularly useful for quantifying the water content in hydrated polymorphs.

FTIR and Raman Spectroscopy
  • Sample Preparation: For FTIR, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the sample can be analyzed directly in a glass vial or on a microscope slide.

  • Data Collection: Acquire the spectrum over a relevant wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR, 3500-100 cm⁻¹ for Raman).

  • Data Analysis: Compare the spectra of the different forms, paying close attention to regions corresponding to O-H, N-H, and C=O stretching and bending modes, as well as the low-frequency lattice vibrations in the Raman spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound polymorphs.

G Experimental Workflow for Polymorph Analysis cluster_synthesis Synthesis and Crystallization cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis and Comparison Synthesis Synthesis of this compound Crystallization Crystallization under Controlled Conditions (Temperature, Solvent) Synthesis->Crystallization PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Bulk Sample DSC_TGA DSC / TGA Crystallization->DSC_TGA Spectroscopy FTIR / Raman Spectroscopy Crystallization->Spectroscopy SC_XRD Single-Crystal XRD Crystallization->SC_XRD Single Crystals Polymorph_ID Polymorph Identification PXRD->Polymorph_ID Stability Thermal Stability Assessment DSC_TGA->Stability Spectroscopy->Polymorph_ID Structure Crystal Structure Determination SC_XRD->Structure Comparison Comparative Analysis Polymorph_ID->Comparison Stability->Comparison Structure->Comparison

Caption: Workflow for the analysis of this compound polymorphs.

References

A Comparative Guide to the Performance of Tartaric Acid Derivatives in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals. The stereochemistry of a molecule often dictates its pharmacological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. Tartaric acid and its derivatives are a versatile and widely used class of resolving agents due to their natural abundance, low cost, and ability to form diastereomeric salts with a broad range of racemic compounds.[1][2]

This guide provides an objective comparison of the performance of various tartaric acid derivatives in chiral resolution, supported by experimental data. It also offers detailed experimental protocols for key resolution procedures.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common method for chiral resolution using tartaric acid derivatives involves the formation of diastereomeric salts.[3] A racemic mixture (a 50:50 mixture of two enantiomers) is reacted with an enantiomerically pure tartaric acid derivative. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical characteristics, most notably solubility.[2] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Once separated, the optically pure enantiomer can be recovered from the salt by treatment with an acid or base.[2]

Performance Comparison of Tartaric Acid Derivatives

The choice of the tartaric acid derivative and the reaction conditions, such as the solvent and temperature, are crucial for achieving high efficiency in chiral resolution. The following table summarizes the performance of various tartaric acid derivatives in the resolution of different racemic compounds.

Racemic CompoundTartaric Acid DerivativeEnantiomeric Excess (ee%)Yield (%)SolventReference(s)
Amines
(±)-Methamphetamine(-)-O,O'-di-p-toluoyl-R,R-tartaric acid>98%-Methanol[1]
(±)-Albuterol(+)-Di-p-toluoyl-D-tartaric acid99.5%38% (initial), 67% (overall with recycle)Methanol[4]
(±)-Tramadol(+)-Di-p-toluoyl-D-tartaric acid>99.5% (of diastereomeric salt)-Ethanol[4]
(±)-Ephedrine HCl(+)-Dibenzoyl-D-tartaric acid~100%~74%Water[5]
rac-N-methylamphetamineO,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)82.5%-Supercritical CO₂[6]
rac-N-methylamphetamineO,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)57.9%-Supercritical CO₂[6]
rac-N-methylamphetamine2R,3R-tartaric acid (TA)< 5%-Supercritical CO₂[6]
Carboxylic Acids
(±)-IbuprofenO,O'-di-p-toluoyl-D-tartaric acid97.39% (for S-(+)-Ibuprofen Gentisate)-Isopropanol (B130326)[7]
(±)-IbuprofenO,O'-di-p-toluoyl-L-tartaric acid96.66% (for R-(-)-Ibuprofen Gentisate)-Isopropanol[7]
Other Compounds
rac-OfloxacinO, O′-dibenzoyl-(2S,3S)-tartaric acid (D-DBTA)82.3% (for R-OFLX)-Aqueous Solution[8]
rac-OfloxacinO, O′-dibenzoyl-(2R,3R)-tartaric acid (L-DBTA)81.8% (for S-OFLX)-Aqueous Solution[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in chiral resolution. Below are representative protocols for the chiral resolution of an amine and a carboxylic acid using tartaric acid derivatives.

General Protocol for the Chiral Resolution of a Racemic Amine

This protocol describes a general procedure for the resolution of a racemic amine using an enantiomerically pure tartaric acid derivative, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) or (+)-Dibenzoyl-D-tartaric acid (DBTA).

1. Diastereomeric Salt Formation:

  • Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) in an Erlenmeyer flask. Gentle heating may be necessary.[9]

  • In a separate flask, dissolve the chiral tartaric acid derivative (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.[9]

  • Slowly add the tartaric acid derivative solution to the amine solution with constant stirring.[9]

2. Fractional Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[2]

  • To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.[2]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[1]

3. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the collected diastereomeric salt in water.[1]

  • Add a base (e.g., 2M NaOH solution) dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine.[1]

  • Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) three times.[1]

  • Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[10]

4. Analysis:

  • Determine the yield and enantiomeric excess (e.e.) of the resolved amine using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation.[1]

Protocol for the Chiral Resolution of Racemic Ibuprofen (B1674241)

This protocol outlines the resolution of racemic ibuprofen using O,O'-di-p-toluoyl-D-tartaric acid.[7]

1. Preparation of Diastereomeric Salt:

  • Dissolve racemic ibuprofen (0.079 mol) in isopropanol and cool the mixture to 0-5°C.

  • Add glacial acetic acid (1 mL) dropwise while maintaining the temperature.

  • In a separate flask, dissolve D-DTTA in isopropanol and gradually add this solution to the ibuprofen mixture.

  • Filter the resulting solid precipitate, wash with 50% isopropanol, and recrystallize from isopropanol.

2. Liberation of (S)-(+)-Ibuprofen:

  • Stir the diastereomeric salt in a mixture of equal volumes of 2 N NaOH and methylene (B1212753) dichloride for 30 minutes.

  • Separate the organic layer and wash it with water.

  • To the organic layer, add a solution of gentisic acid in acetone (B3395972) and stir at room temperature for 24 hours to precipitate (S)-(+)-Ibuprofen Gentisate.

3. Analysis:

  • The chiral purity of the resulting ibuprofen salt can be determined by HPLC. The reported chiral purity for (S)-(+)-Ibuprofen Gentisate is 97.39%.[7]

Visualizing the Chiral Resolution Process

The following diagrams illustrate the general workflow and the underlying principle of chiral resolution via diastereomeric salt formation.

G cluster_workflow Experimental Workflow racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_mixture->salt_formation resolving_agent Chiral Tartaric Acid Derivative (e.g., (+)-enantiomer) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-(+) and (S)-(+)) salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-(+)) fractional_crystallization->less_soluble_salt Crystallizes out mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (S)-(+)) fractional_crystallization->mother_liquor Remains in solution liberation_R Liberation of Enantiomer (e.g., with base) less_soluble_salt->liberation_R liberation_S Liberation of Enantiomer (e.g., with base) mother_liquor->liberation_S pure_R_enantiomer Pure R-enantiomer liberation_R->pure_R_enantiomer pure_S_enantiomer Pure S-enantiomer liberation_S->pure_S_enantiomer

A generalized experimental workflow for chiral resolution.

G cluster_logic Logical Relationship in Diastereomeric Salt Formation racemic Racemic Compound (R-Enantiomer + S-Enantiomer) Identical Physical Properties reaction Reaction racemic->reaction chiral_acid Chiral Tartaric Acid Derivative (Single Enantiomer, e.g., D-form) chiral_acid->reaction diastereomers Diastereomeric Salts ((R)-Compound + (D)-Acid) ((S)-Compound + (D)-Acid) Different Physical Properties reaction->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation diastereomer1 Isolated Diastereomer 1 separation->diastereomer1 diastereomer2 Isolated Diastereomer 2 separation->diastereomer2

The logical relationship in diastereomeric salt resolution.

References

A Comparative Guide to the Efficacy of Solvents in Ethylenediamine Tartrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical determinant in the crystallization of Ethylenediamine (B42938) Tartrate (EDT), a compound of interest for its piezoelectric and non-linear optical properties. The solvent system not only influences the yield and purity of the resulting crystals but also dictates their morphology, size, and defect density. This guide provides a comprehensive comparison of different solvent systems and methods for EDT crystallization, supported by experimental data to inform solvent selection and process optimization.

Comparison of Crystallization Methods and Solvent Efficacy

The efficacy of various approaches to Ethylenediamine Tartrate crystallization is summarized in the table below. This data highlights the trade-offs between solution-based methods, which offer superior crystal quality, and solvent-free alternatives that provide rapid synthesis and high yields.

Crystallization MethodSolvent/ConditionYieldPurity/Crystal QualityCrystal MorphologyGrowth RateReaction Time
Aqueous Solution Water (pH 5.9)--Prism faces with ~16% taper[1]--
Water with excess Ethylenediamine (pH 7.2)-Increased spurious crystal growth and polymerization[1]Reduced prism face taper to ~3%[1]~0.0294 inches/day[1]-
Water with Ammonium (B1175870) Hydroxide (B78521) (pH 7.5)-Stabilized mother liquor, allows for higher polymer concentration before process cessation[1]Essentially no tapering of prism faces[1]Up to 0.60 inches/day[1]-
Organic Solvent Ethanol (B145695)High (qualitative)Effective for purification/recrystallization[2]---
Solvent-Free Mechanochemical Grinding~80%[2]Inferior crystal quality compared to solution-based methods[2]--30 minutes[2]

Note: "-" indicates that specific quantitative data was not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key crystallization techniques are provided below to facilitate replication and adaptation in a laboratory setting.

Aqueous Solution Crystallization with pH Modification

This method, adapted from patent literature, focuses on controlling crystal morphology and growth rate by adjusting the pH of the aqueous solution.

Materials:

  • This compound (EDT)

  • Deionized Water

  • Ethylenediamine or Ammonium Hydroxide (for pH adjustment)

  • Seed crystals of EDT

Procedure:

  • Prepare a saturated solution of EDT in deionized water at approximately 43°C.[1]

  • Adjust the pH of the solution. For reduced tapering, add an excess of ethylenediamine to achieve a pH of 7.2.[1] For optimal growth rate and minimal tapering, add ammonium hydroxide to reach a pH of 7.5.[1]

  • Transfer the pH-adjusted solution to a crystallizer maintained at a constant temperature of approximately 42°C.[1]

  • Introduce EDT seed crystals to initiate controlled crystal growth.

  • Continuously feed a saturated EDT solution (prepared at 43°C) into the crystallizer to maintain supersaturation.

  • Monitor crystal growth over time. The process can be continued for extended periods, with the solution being replaced if polymer concentration becomes excessive.[1]

Recrystallization from Ethanol

Ethanol is a commonly employed solvent for the purification of EDT.

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Dissolve the crude EDT in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cooling in an ice bath can be used to maximize crystal yield.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum.

Mechanochemical Synthesis (Solvent-Free)

This method offers a rapid and environmentally friendly alternative to solution-based crystallization.

Materials:

  • Ethylenediamine

  • L-(+)-Tartaric Acid

Procedure:

  • Place stoichiometric amounts of ethylenediamine and L-(+)-tartaric acid in a ball mill.[2]

  • Mill the reactants for approximately 30 minutes.[2]

  • The resulting powder is the this compound product.

  • Further purification by recrystallization from a suitable solvent (e.g., water or ethanol) may be necessary to improve crystal quality.[2]

Visualization of Experimental Workflow

The general workflow for solution-based crystallization of this compound can be visualized as a series of sequential steps.

experimental_workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_isolation Product Isolation dissolution Dissolve EDT in Solvent heating Heat to Ensure Complete Dissolution dissolution->heating ph_adjustment Adjust pH (if applicable) heating->ph_adjustment cooling Controlled Cooling ph_adjustment->cooling seeding Introduce Seed Crystals cooling->seeding growth Crystal Growth seeding->growth filtration Filtration growth->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying

Caption: General workflow for solution-based crystallization of this compound.

The logical relationship for selecting a crystallization method based on desired outcomes can be represented as follows:

logical_relationship cluster_outcomes cluster_methods start Desired Outcome high_quality High Crystal Quality start->high_quality high_yield High Yield & Speed start->high_yield solution Solution-Based Methods (e.g., Aqueous, Ethanol) high_quality->solution mechanochemical Mechanochemical Synthesis high_yield->mechanochemical

Caption: Decision tree for selecting a crystallization method based on primary goals.

References

A Comparative Guide to the Thermal Stability of Ethylenediamine Tartrate Dihydrate and Alternative Tartrate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of ethylenediamine (B42938) tartrate dihydrate against two common alternatives: sodium tartrate dihydrate and potassium sodium tartrate tetrahydrate. The selection of thermally stable excipients is a critical consideration in drug development to ensure the final product's safety, efficacy, and shelf-life. This document summarizes key thermal decomposition data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering a baseline for informed excipient selection.

Comparative Thermal Stability Data

The following table summarizes the key thermal events for ethylenediamine tartrate dihydrate and its alternatives. Data has been compiled from various analytical studies. It is important to note that detailed public data on the multi-stage thermal decomposition of this compound dihydrate is limited compared to the other tartrate salts.

CompoundKey Thermal EventsOnset of Decomposition (°C)
This compound Dihydrate Stable up to approximately 100°C, at which point dehydration is expected to begin.[1]> 100
Sodium Tartrate Dihydrate Dehydration of two water molecules occurs around 150°C. The anhydrous form is reported to be stable up to 200°C.> 200
Potassium Sodium Tartrate Tetrahydrate Multi-stage dehydration: Loss of one water molecule between 29.41-71.35°C.[1] Loss of three water molecules between 71.35-258.02°C.[1] The anhydrous form is stable up to approximately 258°C, after which decomposition of the anhydrous salt begins.[1]~258

Experimental Protocols

The data presented in this guide is typically obtained using the following standard thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with dehydration and decomposition of the sample.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the tartrate salt is placed in a clean, inert crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed on a high-precision microbalance within the TGA furnace.

  • The furnace is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., 25°C to 600°C).

  • A continuous flow of an inert gas, such as nitrogen, is maintained over the sample to prevent oxidative decomposition.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting thermogram (mass vs. temperature) is analyzed to identify the onset temperatures of mass loss and the percentage of mass lost at each stage. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the fastest mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of endothermic and exothermic transitions, such as dehydration, melting, and decomposition.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate, for example, 10°C/min, over a desired temperature range.

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks (e.g., for dehydration and melting) and exothermic peaks (e.g., for some decomposition processes).

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for characterizing the thermal stability of a pharmaceutical excipient.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison Sample Obtain Pure Sample Grind Grind to Homogeneous Powder Sample->Grind Dry Dry under Controlled Conditions Grind->Dry TGA Thermogravimetric Analysis (TGA) Dry->TGA Weigh Sample DSC Differential Scanning Calorimetry (DSC) Dry->DSC Weigh & Seal Sample Analyze_TGA Analyze TGA Data (Mass Loss, Onset Temp) TGA->Analyze_TGA Analyze_DSC Analyze DSC Data (Peak Temps, Enthalpy) DSC->Analyze_DSC Compare Compare with Alternatives Analyze_TGA->Compare Analyze_DSC->Compare Report Report Compare->Report Generate Report

Caption: Experimental workflow for thermal stability characterization.

References

A Comparative Guide to the Determination of Enantiomeric Excess for Chiral Resolution Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceuticals, the precise determination of enantiomeric purity is a critical quality attribute.[1] Enantiomers of a chiral drug can possess markedly different pharmacological and toxicological properties, necessitating stringent analytical control.[1] This guide provides a comparative overview of the principal analytical methods for determining enantiomeric excess (ee), offering researchers, scientists, and drug development professionals a basis for selecting the most suitable technique for validating chiral resolution processes.

The enantiomeric excess is a measure of the purity of a chiral substance.[2] It represents the degree to which a sample contains one enantiomer in greater amounts than the other and is expressed as a percentage.[3][4] A racemic mixture, which has a 50:50 ratio of both enantiomers, has an ee of 0%, while a completely pure single enantiomer has an ee of 100%.[2][3]

Key Analytical Techniques for Enantiomeric Excess Determination

The most common methods for quantifying enantiomers rely on chromatographic and spectroscopic techniques. Chromatographic methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to differentially interact with each enantiomer, leading to their separation.[1] Spectroscopic methods often use chiral auxiliaries to induce a measurable difference between enantiomers.

Comparison of Analytical Methods for Enantiomeric Excess Determination

Technique Principle Advantages Disadvantages Typical Accuracy Typical Precision (%RSD)
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5]High accuracy and precision, wide applicability, robust and well-established.[2][6]Can be time-consuming to develop methods, requires specialized and often expensive columns.[7]High< 2%[8][9]
Chiral Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses supercritical CO2 as the primary mobile phase.[1]Faster separations, reduced organic solvent consumption ("greener" alternative), high efficiency.[1][10]Requires specialized instrumentation.High< 2%[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.[2][12]Non-destructive, relatively fast, requires no separation.[10][13]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for overlapping signals.[10]Good to High< 5%
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.[14]Rapid analysis, can determine ee without chromatographic separation.[14]Lower sensitivity, requires the compound to be CD-active, susceptible to impurities.[15]Moderate to High2-4%[16][17]

Data synthesized from multiple sources.[1][2][5][6][8][9][10][11][12][13][15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the most common methods.

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the accurate determination of enantiomeric excess due to its robustness and wide applicability.[2][15]

  • Method Development:

    • Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are versatile and widely used.[2][6]

    • Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) to achieve baseline separation (Resolution, Rs > 1.5).[2][6] For basic compounds, adding a small amount of an amine modifier like diethylamine (B46881) (DEA) can improve peak shape.[18]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[18]

  • Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject a solution of the racemic mixture to determine the retention times of both enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess using the integrated peak areas of the two enantiomers.[19] The formula is: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.[19]

2. Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster analysis times and reduced environmental impact.[1]

  • System and Method:

    • Chromatographic System: Supercritical Fluid Chromatograph with a UV or Mass Spectrometry (MS) detector.[10][11]

    • Column: A suitable chiral column, such as an immobilized polysaccharide-based CSP (e.g., Chiralpak IC).[10][11]

    • Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol).[20] An additive like isobutylamine (B53898) may be used to improve peak shape for basic compounds.[10][11]

    • Conditions: Set appropriate backpressure (e.g., 150 bar), column temperature (e.g., 40°C), and flow rate (e.g., 2.5 mL/min).[10][11]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent mixture (e.g., methanol/dichloromethane).[10]

  • Analysis:

    • Equilibrate the system with the mobile phase.

    • Inject the sample.

    • Determine the peak areas for each enantiomer to calculate the enantiomeric excess.[10]

3. NMR Spectroscopy using a Chiral Solvating Agent (CSA)

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess without the need for chromatographic separation.[2] The addition of a CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[12][13]

  • Protocol:

    • CSA Selection: Choose a suitable chiral solvating agent that is known to interact with the analyte (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).[2]

    • Sample Preparation: In an NMR tube, dissolve a known amount of the analyte (typically 5-10 mg) and the CSA in a deuterated solvent (e.g., CDCl3).[2][21] The molar ratio of CSA to analyte may need to be optimized.[21]

    • Data Acquisition: Acquire the ¹H NMR or ¹⁹F NMR spectrum.

    • Data Analysis: Identify the resolved signals corresponding to each enantiomer. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the sample.[2]

Logical Workflow for Validation of Chiral Resolution

The validation of a chiral resolution process involves a systematic workflow to ensure the purity of the final product. This process begins with the racemic mixture and proceeds through separation and analysis to confirm the enantiomeric excess of the desired enantiomer.

References

A Comparative Analysis of the Piezoelectric Coefficients of Ethylenediamine Tartrate and Other Key Piezoelectric Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the piezoelectric properties of Ethylenediamine tartrate (EDT) with other widely used piezoelectric materials, namely Quartz (SiO₂), Barium Titanate (BaTiO₃), and Lead Zirconate Titanate (PZT). This objective analysis is supported by a summary of their piezoelectric coefficients and an overview of the experimental methods used for their determination.

Data Presentation: A Comparative Table of Piezoelectric Coefficients

MaterialPiezoelectric Charge Coefficient (d) (pC/N)Piezoelectric Voltage Coefficient (g) (10⁻³ Vm/N)Electromechanical Coupling Factor (k)
d₃₃ d₃₁ g₃₃
This compound (EDT) Dihydrate 3[1]N/AN/A
**Quartz (α-SiO₂) **2.3[2]-0.6758
Barium Titanate (BaTiO₃) 75 - 470[3]-34.512.6
Lead Zirconate Titanate (PZT-5A) 390[4]-190[4]23.2[4]
Lead Zirconate Titanate (PZT-5H) 650[4]-320[4]19.0[4]

Experimental Protocols: Measuring Piezoelectric Properties

The determination of piezoelectric coefficients is crucial for characterizing and comparing piezoelectric materials. The following are detailed methodologies for two common experimental techniques.

Resonance Method

The resonance method is a dynamic technique that involves exciting a piezoelectric material at its mechanical resonance frequencies. By analyzing the electrical impedance spectrum of the resonator, various material properties, including piezoelectric coefficients, elastic constants, and electromechanical coupling factors, can be determined.

Experimental Workflow:

  • Sample Preparation: The material under investigation is cut and shaped into a specific geometry (e.g., a thin disc, plate, or bar) with dimensions that favor a specific vibrational mode (e.g., thickness, radial, or transverse). Electrodes are applied to the appropriate faces of the sample.

  • Impedance Analysis: The prepared sample is connected to an impedance analyzer. The analyzer applies a sinusoidal voltage of varying frequency across the electrodes and measures the resulting current and phase angle to determine the electrical impedance as a function of frequency.

  • Identification of Resonance and Anti-Resonance Frequencies: The impedance spectrum will exhibit a minimum (resonance frequency, fₛ) and a maximum (anti-resonance frequency, fₚ). These frequencies correspond to the mechanical resonance of the sample under short-circuit and open-circuit electrical boundary conditions, respectively.

  • Calculation of Coefficients: Using the measured resonance and anti-resonance frequencies, the sample's dimensions, and its density, the relevant electromechanical coupling factor (k) can be calculated. From the coupling factor and the measured low-frequency capacitance, the piezoelectric charge coefficient (d) and piezoelectric voltage coefficient (g) can be derived using established formulas.

experimental_workflow_resonance cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Material Cutting & Shaping prep2 Electrode Deposition prep1->prep2 meas1 Connect to Impedance Analyzer prep2->meas1 meas2 Frequency Sweep & Impedance Measurement meas1->meas2 ana1 Identify Resonance (fs) & Anti-Resonance (fp) Frequencies meas2->ana1 ana2 Calculate Electromechanical Coupling Factor (k) ana1->ana2 ana3 Calculate Piezoelectric Coefficients (d, g) ana2->ana3

Resonance Method Workflow
Berlincourt Method (Quasi-Static Method)

The Berlincourt method is a quasi-static technique used for the direct measurement of the piezoelectric charge coefficient, primarily d₃₃. It involves applying a known, low-frequency alternating force to the material and measuring the resulting charge.

Experimental Workflow:

  • Sample Preparation: A sample of the material is prepared, typically in a shape that allows for the application of a uniform compressive force (e.g., a disk or a cube). Electrodes are applied to the faces perpendicular to the direction of the applied force.

  • Clamping and Force Application: The sample is clamped in a specialized fixture. A mechanical driver, often a shaker or a piston, applies a low-frequency (typically around 100 Hz) sinusoidal compressive force to the sample. A load cell is used to measure the applied force accurately.

  • Charge Measurement: The charge generated on the electrodes due to the piezoelectric effect is measured using a charge amplifier.

  • Calculation of d₃₃: The piezoelectric coefficient d₃₃ is calculated as the ratio of the measured charge (Q) to the applied force (F): d₃₃ = Q/F. Commercial "d₃₃ meters" are available that perform this measurement and calculation automatically.

experimental_workflow_berlincourt cluster_prep_b Sample Preparation cluster_measurement_b Measurement cluster_analysis_b Data Analysis prep1_b Sample Shaping (e.g., disk) prep2_b Electrode Application prep1_b->prep2_b meas1_b Clamp Sample in Fixture prep2_b->meas1_b meas2_b Apply Low-Frequency Sinusoidal Force meas1_b->meas2_b meas3_b Measure Generated Charge meas2_b->meas3_b ana1_b Calculate d33 = Charge / Force meas3_b->ana1_b

Berlincourt Method Workflow

Logical Relationships in Piezoelectricity

The performance of a piezoelectric material is determined by a combination of its intrinsic properties. The following diagram illustrates the relationship between these fundamental properties and the key piezoelectric coefficients.

logical_relationships cluster_intrinsic Intrinsic Material Properties cluster_piezo_coeffs Piezoelectric Coefficients cluster_performance Device Performance prop1 Crystal Structure coeff1 Piezoelectric Charge Coefficient (d) prop1->coeff1 coeff3 Electromechanical Coupling Factor (k) prop1->coeff3 prop2 Dielectric Permittivity (ε) prop2->coeff1 coeff2 Piezoelectric Voltage Coefficient (g) prop2->coeff2 prop3 Elastic Compliance (s) prop3->coeff1 prop3->coeff3 perf1 Sensor Sensitivity coeff1->perf1 perf2 Actuator Displacement coeff1->perf2 perf3 Energy Harvesting Efficiency coeff1->perf3 coeff2->perf1 coeff3->perf2 coeff3->perf3

Material Properties and Piezoelectric Performance

References

Evaluation of different chiral acids for resolving specific racemic amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals and other fine chemicals. The biological activity of a chiral molecule is often associated with a single enantiomer, while the other may be inactive or even cause adverse effects. Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution, where a racemic mixture of a base, such as an amine, is reacted with an enantiomerically pure acid to form a pair of diastereomeric salts. These diastereomers, having different physicochemical properties, can then be separated by fractional crystallization.

This guide provides an objective comparison of the performance of different chiral acids for the resolution of specific racemic amines, supported by experimental data and detailed methodologies.

Performance Comparison of Chiral Resolving Agents for 1-Phenylethylamine (B125046)

The selection of an appropriate chiral resolving agent is paramount for a successful and efficient resolution. The efficacy of a resolution is typically evaluated by the yield of the desired diastereomeric salt and the enantiomeric excess (ee) of the target amine enantiomer after its liberation from the salt. Below is a summary of quantitative data for the resolution of racemic 1-phenylethylamine using L-tartaric acid and (S)-mandelic acid, two commonly employed chiral acids.

Chiral Resolving AgentRacemic AmineSolvent(s)Yield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered AmineReference
L-Tartaric Acid(±)-1-PhenylethylamineMethanol (B129727)80-90%>85%[1]
(S)-Mandelic Acid(±)-1-PhenylethylamineEthanol (B145695)/WaterHigh>95% (in a single crystallization)[1]

Key Observations:

  • Both L-tartaric acid and (S)-mandelic acid are effective in resolving racemic 1-phenylethylamine.

  • (S)-Mandelic acid, in this specific example, demonstrates the potential for achieving a higher enantiomeric excess in a single crystallization step compared to L-tartaric acid.[1]

  • The choice of solvent is a critical parameter that significantly influences the solubility difference between the diastereomeric salts and, consequently, the efficiency of the resolution.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of chiral resolution experiments. The following are representative protocols for the resolution of racemic 1-phenylethylamine using L-tartaric acid and (S)-mandelic acid.

Protocol 1: Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid

This protocol is a widely used method that typically yields the (S)-(-)-1-phenylethylamine enantiomer.[1]

1. Diastereomeric Salt Formation:

  • Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.[3]
  • In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine (6.1 mL) in methanol.[3]
  • Slowly and cautiously add the amine solution to the tartaric acid solution. The reaction is exothermic.[1][3]

2. Crystallization:

  • Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the less soluble (S)-1-phenylethylammonium (R,R)-tartrate salt.[1]

3. Isolation of the Diastereomeric Salt:

  • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol.[1]

4. Liberation of the Free Amine:

  • Partially dissolve the collected crystals in water and add a 50% NaOH solution until the mixture becomes basic.[1][3]
  • Extract the liberated (S)-1-phenylethylamine with an organic solvent such as diethyl ether.[1]
  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved (S)-1-phenylethylamine.[1]

5. Analysis:

  • Determine the enantiomeric excess of the product by measuring its optical rotation using a polarimeter or by chiral High-Performance Liquid Chromatography (HPLC).[1][3]

Protocol 2: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid

This method often provides high enantiomeric excess in a single crystallization step.[1]

1. Diastereomeric Salt Formation:

  • Dissolve the racemic amine in a suitable solvent, such as a mixture of ethanol and water.
  • In a separate container, dissolve an equimolar amount of (S)-mandelic acid in the same solvent system.
  • Add the (S)-mandelic acid solution to the amine solution with stirring.

2. Crystallization:

  • Allow the solution to stand at room temperature, followed by cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt, which in this case is typically the (R)-1-phenylethylammonium (S)-mandelate.

3. Isolation of the Diastereomeric Salt:

  • Isolate the crystals by vacuum filtration and wash them with a small portion of the cold solvent mixture.

4. Liberation of the Free Amine:

  • Suspend the diastereomeric salt in water and add a strong base, such as 50% NaOH, until the salt completely dissolves and the solution is basic.
  • Extract the liberated (R)-1-phenylethylamine with an appropriate organic solvent (e.g., diethyl ether).
  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the resolved amine.

5. Analysis:

  • Analyze the enantiomeric excess of the resolved amine using a suitable technique such as chiral HPLC or polarimetry.[1]

Visualizing the Process: Experimental Workflow and Logical Relationships

To better understand the chiral resolution process, the following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow and the logical relationships involved in diastereomeric salt formation.

experimental_workflow cluster_preparation 1. Preparation cluster_reaction 2. Diastereomeric Salt Formation cluster_separation 3. Separation cluster_recovery 4. Recovery of Enantiomer racemic_amine Racemic Amine ((R/S)-Amine) dissolve_amine Dissolve Racemic Amine in Suitable Solvent racemic_amine->dissolve_amine chiral_acid Chiral Resolving Agent (e.g., (S)-Acid) dissolve_acid Dissolve Chiral Acid in Suitable Solvent chiral_acid->dissolve_acid mixing Mix Solutions dissolve_amine->mixing dissolve_acid->mixing salt_formation Formation of Diastereomeric Salts ((R)-Amine-(S)-Acid & (S)-Amine-(S)-Acid) mixing->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor liberation Liberation of Amine (Addition of Base) less_soluble_salt->liberation extraction Solvent Extraction liberation->extraction resolved_enantiomer Resolved Enantiomer ((R)-Amine) extraction->resolved_enantiomer

Figure 1: General experimental workflow for chiral resolution of a racemic amine.

logical_relationship racemic_mixture Racemic Mixture (R-Amine + S-Amine) Identical Physical Properties reaction Reaction racemic_mixture->reaction chiral_resolving_agent Chiral Resolving Agent (e.g., S-Acid) chiral_resolving_agent->reaction diastereomeric_salts Diastereomeric Salts (R-Amine•S-Acid + S-Amine•S-Acid) Different Physical Properties reaction->diastereomeric_salts separation Separation (e.g., Crystallization) diastereomeric_salts->separation less_soluble Less Soluble Diastereomer (e.g., R-Amine•S-Acid) separation->less_soluble more_soluble More Soluble Diastereomer (e.g., S-Amine•S-Acid) separation->more_soluble liberation_R Liberation (Base Treatment) less_soluble->liberation_R liberation_S Liberation (Base Treatment) more_soluble->liberation_S enantiomer_R Pure R-Enantiomer liberation_R->enantiomer_R enantiomer_S Pure S-Enantiomer liberation_S->enantiomer_S

Figure 2: Logical relationship in diastereomeric salt resolution.

References

Safety Operating Guide

Proper Disposal of Ethylenediamine Tartrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of ethylenediamine (B42938) tartrate is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste, ensuring adherence to safety protocols and regulatory requirements. Ethylenediamine tartrate, due to the hazardous nature of the ethylenediamine component, must be treated as a hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. Ethylenediamine is classified as a flammable, corrosive, and toxic substance that can cause severe skin burns, eye damage, and may lead to sensitization upon inhalation or skin contact.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[4]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.[4]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[2][4]

Quantitative Data for Ethylenediamine

The following table summarizes key hazard classifications for ethylenediamine, which dictates the stringent disposal requirements for its tartrate salt.

Hazard ClassificationCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour.[2][3]
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Acute toxicity, DermalCategory 3H311: Toxic in contact with skin.
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage.[3]
Respiratory sensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
Skin sensitizationCategory 1H317: May cause an allergic skin reaction.[3]
Chronic aquatic toxicityCategory 3H412: Harmful to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or an equivalent hazardous waste management service.[5][6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][2][5]

Experimental Protocol: Hazardous Waste Collection and Disposal

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware and spill cleanup materials, as hazardous waste.[7][8]

    • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. Store it away from acids, acid anhydrides, acid chlorides, and oxidizing agents.[9]

  • Container Selection and Labeling:

    • Use a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[5][7] The container must have a secure lid and be kept closed except when adding waste.[6][7]

    • Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added.[5][8] The label must include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

      • The approximate quantity of the waste.

      • The date of waste generation.[5]

      • The location of origin (e.g., laboratory, room number).[5]

      • The name and contact information of the Principal Investigator or responsible person.[5]

      • Appropriate hazard pictograms (e.g., corrosive, flammable, toxic).[5]

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks.[8]

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[8]

  • Arranging for Disposal:

    • Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.[8]

    • Complete any required waste disposal forms, providing an accurate description of the contents.[5]

  • Decontamination of Empty Containers and Labware:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water, as ethylenediamine is miscible with it) before they can be disposed of as non-hazardous trash.[7][8][10]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7][8]

    • Similarly, contaminated labware should be decontaminated. An overnight soak in a suitable decontaminating solution, such as bleach for oxidizable organic chemicals, can be effective. The resulting cleaning solution should be disposed of as hazardous waste.[11]

Disposal Procedure Flowchart

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_hazardous Is the waste hazardous? ppe->is_hazardous treat_as_hazardous Yes, treat as hazardous waste is_hazardous->treat_as_hazardous Yes container Select Compatible, Labeled Hazardous Waste Container treat_as_hazardous->container segregate Segregate from Incompatible Chemicals container->segregate store Store in Designated Satellite Accumulation Area with Secondary Containment segregate->store contact_ehs Container Full or Project Complete? Contact EHS for Pickup store->contact_ehs ehs_disposal EHS Collects and Disposes of Waste According to Regulations contact_ehs->ehs_disposal Yes decontaminate Decontaminate Empty Containers and Labware (Triple Rinse) ehs_disposal->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Trash decontaminate->dispose_container collect_rinsate->container

Caption: Flowchart for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Ethylenediamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like Ethylenediamine tartrate. Adherence to strict safety protocols is crucial to prevent exposure and ensure the integrity of experimental work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. It can cause serious eye irritation and may be harmful if inhaled.[1] Prolonged or repeated exposure through inhalation may cause damage to the respiratory tract.[1] It is also considered harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. All personnel handling this compound must use the following PPE:[2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesUse tightly fitting and splash-resistant goggles to protect against chemical splashes.[2][4]
Face ShieldWear in conjunction with goggles, particularly when there is a high risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesButyl-rubber or Chloroprene gloves are recommended. Always check breakthrough times and change gloves frequently, especially if they become contaminated.[2]
Body Protection Protective ClothingFlame-retardant and antistatic protective clothing is advised. This includes a lab coat, and for larger quantities or higher-risk operations, a chemical-resistant suit or apron should be considered.[2]
Respiratory Protection RespiratorRequired when working in poorly ventilated areas or when vapors/aerosols may be generated. A NIOSH-approved respirator with a cartridge suitable for organic vapors should be used.[2][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the handling area.[4][6][7]

  • Ground all equipment containing the material to prevent static discharge.[5][6]

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[4][5]

  • Do not inhale dust, vapors, or mists.[1][6]

  • Use non-sparking tools to prevent ignition sources.[6]

  • When transferring the chemical, pour slowly and carefully to minimize splashing.

  • Keep the container tightly closed when not in use.[5][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5]

  • Keep the container tightly sealed to prevent exposure to air and moisture.[2][5]

  • Store in a locked cabinet or a restricted-access area.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Spill Response
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[5][8]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][8]
Spill For small spills, if trained and equipped, wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2][5] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][7] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's emergency response team.[2]

Disposal Plan

This compound and its containers must be treated as hazardous waste.

  • Waste Collection : Collect waste material in its original container or a suitable, labeled, and sealed container.[2] Do not mix with other waste.

  • Disposal : Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][9]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Emergency Protocol: Spill prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Access prep_setup->prep_emergency handle_transfer Carefully Transfer Chemical prep_emergency->handle_transfer Proceed to Handling handle_use Perform Experimental Work handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close spill_assess Assess Spill Size & Risk handle_use->spill_assess If Spill Occurs cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_evacuate Evacuate Area spill_assess->spill_evacuate spill_contain Contain Spill (if trained) spill_assess->spill_contain Small & Controllable spill_notify Notify Safety Officer spill_evacuate->spill_notify spill_contain->spill_notify

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.